Product packaging for Psora-4(Cat. No.:CAS No. 724709-68-6)

Psora-4

Katalognummer: B1678303
CAS-Nummer: 724709-68-6
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: JJAWGNIQEOFURP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Psora 4 is a member of the class of psoralens that is psoralen substituted by a 4-phenylbutoxy group at position 5. It is a potent inhibitor of the voltage-gated potassium channel Kv1.3 (EC50 = 3 nM). It has a role as a geroprotector, a potassium channel blocker and an immunosuppressive agent. It is a member of benzenes, an aromatic ether and a member of psoralens.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O4 B1678303 Psora-4 CAS No. 724709-68-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAWGNIQEOFURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424970
Record name Psora-4
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724709-68-6
Record name Psora-4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Phenylbutoxy)psoralen
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Record name Psora-4
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Foundational & Exploratory

Psora-4 and the Kv1.3 Channel: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Psora-4, a potent and selective small-molecule blocker of the voltage-gated potassium channel Kv1.3. A comprehensive understanding of this interaction is critical for the development of novel immunomodulatory therapies targeting T-cell mediated autoimmune diseases.

Core Mechanism of Action: State-Dependent Blockade

This compound exhibits a sophisticated mechanism of action, primarily characterized by its use-dependent and state-dependent blockade of the Kv1.3 channel. It preferentially binds to the C-type inactivated state of the channel, a conformation that the channel enters upon sustained depolarization. This preferential binding leads to a trapping mechanism, where this compound stabilizes the inactivated state, thereby preventing the channel from returning to its resting and open states and effectively inhibiting potassium ion flux.[1]

The blockade is use-dependent because the channel must first open and then transition to the inactivated state for this compound to bind with high affinity. This property is crucial for its therapeutic potential, as it allows for the selective targeting of chronically activated T-cells, which exhibit sustained membrane depolarization and thus a higher population of Kv1.3 channels in the inactivated state.

Binding Site and Molecular Interactions

This compound interacts with the Kv1.3 channel at two distinct sites: the central pore and allosteric side pockets.[2][3]

  • Central Pore: One molecule of this compound binds within the central cavity of the channel, below the selectivity filter. This direct occlusion of the ion conduction pathway is a common feature of many channel blockers.

  • Side Pockets: Crucially for its high affinity and selectivity, additional this compound molecules bind to less conserved "side pockets" located at the interface between the channel's subunits.[3] These pockets are formed by the S5 and S6 helices and the S4-S5 linker. The simultaneous binding to both the central pore and the side pockets results in a highly stable, non-conducting state of the channel.[2][3]

Mutagenesis studies have identified key residues in both the central cavity and the side pockets that are critical for this compound binding and its inhibitory effect.

Quantitative Analysis of this compound-Kv1.3 Interaction

The interaction between this compound and the Kv1.3 channel has been extensively quantified using electrophysiological techniques. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on Kv1.3 and Other Ion Channels

ChannelCell TypeMethodIC50 / EC50 (nM)Reference
Kv1.3 Human T-lymphocytesWhole-cell patch clamp3[1]
Kv1.3 L929 cellsWhole-cell patch clamp2[4]
Kv1.5 Xenopus oocytesTwo-electrode voltage clamp7.7[1]
Kv1.1 -->100[1]
Kv1.2 -->100[1]
Kv1.4 -->100[1]
Kv1.7 -->100[1]
HERG --No effect[1]
Kv3.1 --No effect[1]
IKCa1 --No effect[1]
BKCa --No effect[1]
Nav1.2 --No effect[1]

Table 2: Functional Effects of this compound

EffectCell TypeMethodEC50 (nM)Reference
Suppression of proliferationHuman myelin-specific effector memory T-cellsProliferation assay25[1]
Suppression of proliferationRat myelin-specific effector memory T-cellsProliferation assay60[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on the Kv1.3 channel.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on the biophysical properties of the Kv1.3 channel.

Objective: To measure the inhibitory effect of this compound on Kv1.3 currents and to determine its potency (IC50/EC50) and mechanism of action (use-dependence, state-preference).

Cell Preparation:

  • Cells stably or transiently expressing human Kv1.3 channels (e.g., L929 fibroblasts, HEK293 cells, or Xenopus oocytes) are used.

  • For experiments on native channels, human or rat T-lymphocytes are isolated.

Solutions:

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

  • A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

  • The membrane potential is held at a holding potential of -80 mV.

  • Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • This compound is applied to the bath solution at various concentrations.

  • To assess use-dependence, the effect of this compound is measured with and without repetitive depolarizing pulses.

  • To determine the IC50, a dose-response curve is constructed by plotting the percentage of current inhibition against the concentration of this compound.

Alanine-Scanning Mutagenesis

This technique is employed to identify specific amino acid residues in the Kv1.3 channel that are crucial for this compound binding.

Objective: To pinpoint the molecular determinants of the this compound binding site.

Procedure:

  • Site-directed mutagenesis is used to systematically replace individual amino acid residues in the putative binding regions of the Kv1.3 channel with alanine. Alanine is chosen as it is a small, neutral amino acid that is unlikely to cause major structural perturbations.

  • The wild-type and mutant Kv1.3 channels are expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

  • Whole-cell patch clamp or two-electrode voltage clamp recordings are performed to assess the inhibitory effect of this compound on each mutant channel.

  • A significant reduction in the potency of this compound on a particular mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.

Molecular Modeling and Docking

Computational methods are used to visualize the binding of this compound to the Kv1.3 channel and to predict the interactions at a molecular level.

Objective: To generate a structural model of the this compound-Kv1.3 complex and to understand the molecular basis of its high affinity and selectivity.

Procedure:

  • A homology model of the Kv1.3 channel is built based on the crystal structure of a related potassium channel.

  • The three-dimensional structure of this compound is generated.

  • Computational docking simulations are performed to predict the binding pose of this compound within the channel. These simulations explore various possible orientations and conformations of the drug in the binding site.

  • The docking results are analyzed to identify the key amino acid residues that interact with this compound and the types of interactions (e.g., hydrophobic, hydrogen bonds).

  • The computational model is often validated and refined using experimental data from mutagenesis studies.

Visualizing the Mechanism and Pathways

The following diagrams illustrate the key concepts of this compound's mechanism of action and its impact on T-cell signaling.

Psora4_Mechanism cluster_channel Kv1.3 Channel States cluster_Psora4 This compound Interaction Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Trapped_Inactivated Trapped Inactivated State (Block of K+ efflux) Inactivated->Trapped_Inactivated This compound Binding Psora4 Psora4 Psora4->Inactivated Preferential Binding (High Affinity) T_Cell_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TCR T-Cell Receptor (TCR) Kv13 Kv1.3 Channel TCR->Kv13 Depolarization Ca_influx Ca2+ Influx Kv13->Ca_influx Maintains Driving Force for Ca2+ Kv13->Ca_influx Inhibition of Driving Force CRAC CRAC Channel Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Proliferation T-Cell Proliferation Gene_expression->Proliferation Antigen Antigen Antigen->TCR Activation Psora4 Psora4 Psora4->Kv13 Blockade Experimental_Workflow Start Start Hypothesis Hypothesize this compound Binding Site Start->Hypothesis Mutagenesis Alanine-Scanning Mutagenesis Hypothesis->Mutagenesis Modeling Molecular Modeling & Docking Hypothesis->Modeling Expression Express WT & Mutant Kv1.3 Channels Mutagenesis->Expression Electrophysiology Whole-Cell Patch Clamp Expression->Electrophysiology Data_Analysis Compare this compound Potency (WT vs Mutants) Electrophysiology->Data_Analysis Validation Validate Model with Experimental Data Data_Analysis->Validation Conclusion Identify Key Binding Residues Data_Analysis->Conclusion Modeling->Validation Validation->Conclusion End End Conclusion->End

References

An In-depth Technical Guide to Psora-4: A Selective Kv1.3 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psora-4, a derivative of the naturally occurring psoralen, has emerged as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in the function of effector memory T cells, making it a compelling target for the development of novel immunomodulatory and anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the assessment of its activity and a diagram of the Kv1.3 signaling pathway are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one, is a synthetic derivative of psoralen. The addition of a 4-phenylbutoxy group at the 5-position of the psoralen core significantly enhances its potency and selectivity for the Kv1.3 channel.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one[1][2]
Synonyms 5-(4-Phenylbutoxy)psoralen[3][4]
CAS Number 724709-68-6[1][5]
Molecular Formula C21H18O4[1][3]
Molecular Weight 334.37 g/mol [1][3]
Appearance Crystalline solid[5]
Solubility DMSO: ≥15.75 mg/mL Ethanol: ≥1.72 mg/mL (with sonication) Water: Insoluble[6][7]
Purity ≥98% (HPLC)[5][7]
Storage Store at -20°C[7]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the Kv1.3 potassium channel, with a reported EC50 of 3 nM.[5] It exhibits significant selectivity for Kv1.3 over other Kv channel subtypes, although it also shows some activity at the Kv1.5 channel (EC50 = 7.7 nM).[5][7]

The primary mechanism of action of this compound involves its preferential binding to the C-type inactivated state of the Kv1.3 channel. This binding blocks the flow of potassium ions through the channel, leading to a depolarization of the cell membrane. In effector memory T cells, which highly express Kv1.3 channels, this membrane depolarization reduces the electrochemical gradient for calcium influx through CRAC channels, thereby suppressing T-cell activation, proliferation, and cytokine production.[5][7]

Signaling Pathway

The inhibition of the Kv1.3 channel by this compound disrupts the signaling cascade essential for T-cell activation. The following diagram illustrates the key steps in this pathway.

Kv1_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus_ER Ca²⁺ (ER) IP3->Ca2_plus_ER Release PKC PKC DAG->PKC CRAC CRAC Channel Ca2_plus_cyto Ca²⁺ (Cytosol) CRAC->Ca2_plus_cyto Ca²⁺ Influx Kv1_3 Kv1.3 Channel K_out Kv1_3->K_out K⁺ Efflux (Hyperpolarization) Psora4 This compound Psora4->Kv1_3 Inhibition Ca2_plus_ER->Ca2_plus_cyto Calcineurin Calcineurin Ca2_plus_cyto->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression Transcription NFkB NF-κB PKC->NFkB NFkB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cell Proliferation & Cytokine Production K_out->CRAC Maintains Driving Force

Caption: Kv1.3 Signaling Pathway in T-Cell Activation and its Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

General Synthetic Strategy for Psoralen Derivatives: The synthesis of the psoralen core can be achieved through various methods, often starting from a substituted coumarin or benzofuran. A common approach involves the Pechmann condensation to form the coumarin ring system, followed by the construction of the furan ring.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay

This protocol is adapted from standard electrophysiology procedures for measuring ion channel activity.

Objective: To measure the inhibitory effect of this compound on Kv1.3 channel currents in a suitable cell line (e.g., Jurkat T-cells or a stably transfected cell line).

Materials:

  • Cells: Jurkat T-cells or a cell line stably expressing human Kv1.3.

  • External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH).

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

  • Cell Preparation: Culture cells to a suitable density. On the day of the experiment, harvest the cells and resuspend them in the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Position a cell under the microscope and approach it with the patch pipette containing the internal solution.

    • Apply gentle positive pressure to the pipette.

    • Once the pipette touches the cell, release the pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording Kv1.3 Currents:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

  • Application of this compound:

    • Establish a stable baseline recording of Kv1.3 currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continuously record the Kv1.3 currents to observe the inhibitory effect of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the concentration-response curve and determine the EC50 value.

Experimental Workflow:

Patch_Clamp_Workflow Start Start Cell_Prep Prepare Cell Suspension Start->Cell_Prep Pipette_Prep Pull and Fill Patch Pipette Start->Pipette_Prep Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Pipette_Prep->Whole_Cell Baseline Record Baseline Kv1.3 Currents Whole_Cell->Baseline Apply_Psora4 Perfuse with this compound Baseline->Apply_Psora4 Record_Inhibition Record Inhibited Currents Apply_Psora4->Record_Inhibition Data_Analysis Analyze Data and Calculate EC50 Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Whole-Cell Patch-Clamp Assay of this compound.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method to assess the effect of this compound on T-cell proliferation.

Objective: To measure the dose-dependent inhibition of T-cell proliferation by this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors.

  • RPMI-1640 medium: Supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

  • Carboxyfluorescein succinimidyl ester (CFSE): Stock solution in DMSO.

  • T-cell mitogen: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • This compound: Serial dilutions in RPMI-1640.

  • 96-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Cell Staining:

    • Resuspend PBMCs in PBS at a concentration of 1 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete RPMI-1640.

  • Cell Plating and Treatment:

    • Resuspend the CFSE-stained cells in complete RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of the appropriate this compound dilution to the wells.

    • Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL). Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Analyze the CFSE fluorescence of the cells using a flow cytometer. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence with each cell division.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Analyze the CFSE histograms to determine the percentage of proliferating cells and the proliferation index.

    • Calculate the inhibition of proliferation for each this compound concentration and determine the EC50 value.

Experimental Workflow:

T_Cell_Proliferation_Workflow Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs CFSE_Stain Stain Cells with CFSE Isolate_PBMCs->CFSE_Stain Plate_Cells Plate Stained Cells CFSE_Stain->Plate_Cells Add_Treatments Add this compound and Mitogen Plate_Cells->Add_Treatments Incubate Incubate for 3-5 Days Add_Treatments->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Analyze Proliferation Data Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CFSE-based T-Cell Proliferation Assay.

Conclusion

This compound is a valuable research tool for studying the role of the Kv1.3 channel in various physiological and pathological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapies for autoimmune diseases and other conditions driven by effector memory T cells. The information and protocols provided in this guide are intended to support and facilitate further investigation into the therapeutic potential of this compound and other Kv1.3 inhibitors.

References

The Biological Function of the Kv1.3 Potassium Channel: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The voltage-gated potassium channel Kv1.3, encoded by the KCNA3 gene, has emerged as a critical regulator of cellular function and a promising therapeutic target for a spectrum of human diseases.[1] Predominantly known for its role in the immune system, Kv1.3 is instrumental in modulating T-lymphocyte activation, proliferation, and cytokine production.[2][3] Its differential expression in effector memory T-cells has positioned it as a key target for autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[4][5] Beyond immunology, Kv1.3 is increasingly recognized for its involvement in the central nervous system, particularly in microglia-mediated neuroinflammation and its potential contribution to neurodegenerative diseases.[6][7] Furthermore, its role in regulating cell proliferation and apoptosis has drawn attention in the context of cancer.[8] This in-depth technical guide provides a comprehensive overview of the core biological functions of the Kv1.3 channel, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols for studying the channel, and visualizes the intricate signaling pathways in which Kv1.3 participates.

Core Biological Functions of Kv1.3

The Kv1.3 channel is a voltage-gated potassium channel that opens upon membrane depolarization, allowing the efflux of potassium ions out of the cell.[9] This primary function has profound implications for various physiological processes.

Role in the Immune System

Kv1.3 is a key player in both the adaptive and innate immune systems.[2]

In T-lymphocytes, Kv1.3 plays a crucial role in sustaining the calcium signaling necessary for activation.[2] Upon T-cell receptor (TCR) engagement, intracellular calcium is released from the endoplasmic reticulum, leading to the opening of store-operated calcium (CRAC) channels in the plasma membrane.[10][11] The resulting influx of Ca2+ would depolarize the cell membrane, limiting further Ca2+ entry. Kv1.3 channels counteract this depolarization by facilitating K+ efflux, thereby maintaining a negative membrane potential that provides the electrochemical driving force for sustained Ca2+ influx.[2] This sustained calcium signal is essential for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which orchestrate the expression of genes required for T-cell proliferation and cytokine production.[2]

A critical aspect of Kv1.3's role in the immune system is its differential expression across T-cell subsets.[4] While quiescent naïve and central memory T-cells (TCM) express low levels of Kv1.3, chronically activated effector memory T-cells (TEM), which are key mediators of many autoimmune diseases, significantly upregulate Kv1.3 expression.[4][12] This makes Kv1.3 a selective target for immunosuppressive therapies aimed at TEM cells while sparing other T-cell populations.[4]

Kv1.3 is also expressed in other immune cells, including B-lymphocytes, macrophages, and dendritic cells.[13] In macrophages, Kv1.3 is involved in proliferation and the expression of inducible nitric oxide synthase (iNOS).[14] In dendritic cells, the blockade of Kv1.3 and the related Kv1.5 channel has been shown to impair their maturation and activation.[13]

Role in the Central Nervous System

In the central nervous system (CNS), Kv1.3 is expressed in various cell types, including microglia, the resident immune cells of the brain.[6]

Activated microglia upregulate the expression of Kv1.3.[6] Similar to its role in T-cells, Kv1.3 in microglia helps to maintain a negative membrane potential, which is necessary for their activation, proliferation, and the production of reactive oxygen species (ROS).[15] By modulating microglial function, Kv1.3 is implicated in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.[7] Blockade of Kv1.3 has been shown to reduce neuroinflammation and improve neuronal plasticity in animal models of these diseases.

Role in Cell Proliferation and Cancer

The involvement of Kv1.3 in regulating membrane potential and calcium signaling also extends to the control of cell proliferation.[16] The channel is implicated in the G1/S phase transition of the cell cycle.[17] Dysregulation of Kv1.3 expression has been observed in several types of cancer, and targeting Kv1.3 has been proposed as a potential anti-cancer strategy.[8][18]

Quantitative Data

Table 1: Biophysical Properties of the Human Kv1.3 Channel
PropertyValueReference(s)
Single-channel conductance12-13 pS[19]
Half-maximal activation (V1/2)-33 to -34 mV[20]
Inactivation typeC-type (slow)[10]
Inactivation time constant~200 ms[20]
Table 2: Expression of Kv1.3 Channels in Human T-Lymphocyte Subsets
T-Cell SubsetStateApproximate Number of Kv1.3 Channels per CellReference(s)
Naïve (CCR7+CD45RA+)Resting200 - 400[4]
Activated~300[4]
Central Memory (TCM; CCR7+CD45RA-)Resting200 - 400[4]
Activated~285[4]
Effector Memory (TEM; CCR7-CD45RA-)Resting200 - 400[4]
Activated1,500 - 1,800[4]
Myelin-reactive T-cells (MS patients)Activated~1,500[5]
Table 3: IC50 Values of Selected Kv1.3 Inhibitors
InhibitorTargetIC50Reference(s)
ShKKv1.310 pM[21]
ShK(L5)Kv1.372 pM[20]
Margatoxin (MgTX)Kv1.3~300 pM[22]
PAP-1Kv1.32 nM[20][21]
Vm24Kv1.3Potent inhibitor[2]
ClofazimineKv1.3300 nM[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Kv1_3_T_cell_activation cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CD3 CD3 TCR->CD3 activates Ca_ER Ca2+ Store Depletion CD3->Ca_ER triggers Kv1_3 Kv1.3 Channel Ca_influx Sustained Ca2+ Influx Kv1_3->Ca_influx maintains driving force for CRAC CRAC Channel (ORAI1) CRAC->Ca_influx mediates STIM1 STIM1 STIM1->CRAC activates Ca_ER->STIM1 senses Ca_influx->Kv1_3 membrane depolarization (counteracted by Kv1.3) Calcineurin Calcineurin Ca_influx->Calcineurin activates NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression translocates to nucleus and induces Antigen Antigen Presentation Antigen->TCR

Experimental Workflows

Patch_Clamp_Workflow start Start prep Prepare Cell Suspension (e.g., T-lymphocytes) start->prep pipette Pull Glass Micropipette (3-7 MΩ resistance) prep->pipette fill Fill Pipette with Internal Solution pipette->fill approach Approach Cell with Micropipette fill->approach seal Form Gigaseal (>1 GΩ) approach->seal rupture Rupture Membrane (Whole-cell configuration) seal->rupture record Record Kv1.3 Currents (Voltage-clamp mode) rupture->record protocol Apply Voltage Protocol (e.g., step from -80mV to +40mV) record->protocol analysis Analyze Current Properties (Amplitude, Kinetics) protocol->analysis end End analysis->end

Flow_Cytometry_Workflow start Start isolate Isolate Peripheral Blood Mononuclear Cells (PBMCs) start->isolate stain_surface Stain for Cell Surface Markers (e.g., CD3, CD4, CCR7, CD45RA) isolate->stain_surface stain_kv1_3 Stain with Fluorescently-labeled Kv1.3-specific antibody or toxin (e.g., ShK-F6CA) stain_surface->stain_kv1_3 wash Wash Cells stain_kv1_3->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data to Quantify Kv1.3 Expression in T-cell Subsets acquire->analyze end End analyze->end

Detailed Experimental Protocols

Whole-Cell Patch Clamp Recording of Kv1.3 Currents

This protocol is adapted from methodologies used to characterize Kv1.3 currents in human T-lymphocytes.[4][23]

1. Cell Preparation:

  • Isolate human T-lymphocytes from peripheral blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). For studying activated T-cells, stimulate with anti-CD3/anti-CD28 beads for the desired duration.

2. Solutions:

  • External Solution (Ringer's Solution): 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4, adjusted to ~300 mOsm.

  • Internal Pipette Solution (Ca2+-free): 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, pH 7.2, adjusted to ~300 mOsm.[4]

3. Electrophysiological Recording:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[24]

  • Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch by applying gentle suction to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pCLAMP) to record currents.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., 200 ms steps to +40 mV).[23]

  • To isolate Kv1.3 currents from other potassium currents, specific blockers like ShK can be used.

4. Data Analysis:

  • Measure the peak outward current to determine the current amplitude.

  • Analyze the inactivation kinetics by fitting the current decay with an exponential function.

  • Calculate the whole-cell conductance from the peak current amplitude at a specific voltage (e.g., +40 mV).[4]

Flow Cytometry Analysis of Kv1.3 Expression

This protocol is based on methods for quantifying Kv1.3 surface expression on T-cell subsets.[25][26]

1. Cell Preparation:

  • Isolate PBMCs from whole blood.

  • Resuspend cells in FACS buffer (e.g., PBS with 2% goat serum).

2. Antibody Staining:

  • Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CCR7, anti-CD45RA).

  • To stain for Kv1.3, use a fluorescently-labeled specific ligand, such as the ShK toxin conjugated to a fluorophore (e.g., ShK-F6CA).[25] Incubate cells with 100 nM ShK-F6CA in FACS buffer for 30 minutes at room temperature in the dark.[25]

3. Washing:

  • Wash the cells three times with FACS buffer to remove unbound antibodies and ligands.

4. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Use appropriate software (e.g., FlowJo, CellQuest) to gate on lymphocyte populations and then on specific T-cell subsets based on their surface marker expression.

  • Quantify the mean fluorescence intensity (MFI) of the Kv1.3-specific label within each T-cell subset to determine the relative expression levels.

Immunohistochemistry for Kv1.3 in Brain Tissue

This protocol provides a general framework for localizing Kv1.3 expression in brain tissue sections.[27][28]

1. Tissue Preparation:

  • Perfuse the animal with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

  • Cut frozen sections (e.g., 50-100 µm thick) on a cryostat or vibratome.[3]

2. Staining Procedure:

  • Wash sections in PBS.

  • Perform antigen retrieval if necessary (e.g., heat-mediated in citrate buffer).

  • Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

  • Incubate sections with a primary antibody against Kv1.3 overnight at 4°C.

  • Wash sections extensively in PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • For co-localization studies, incubate with primary antibodies against cell-specific markers (e.g., Iba1 for microglia, GFAP for astrocytes) followed by appropriately labeled secondary antibodies.

  • Wash sections and mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

  • Visualize and capture images using a fluorescence or confocal microscope.

T-Cell Proliferation Assay with Kv1.3 Blockers

This protocol is designed to assess the effect of Kv1.3 inhibition on T-cell proliferation.[12][29]

1. Cell Preparation:

  • Isolate CD3+ T-cells from PBMCs.

  • Resuspend cells in complete culture medium.

2. Assay Setup:

  • Seed T-cells in a 96-well flat-bottom plate (e.g., 1 x 10^5 cells/well).

  • Pre-incubate the cells with various concentrations of a Kv1.3 blocker (e.g., PAP-1, ShK-L5) for 30 minutes.[23][29]

  • Stimulate the T-cells with anti-CD3/anti-CD28 coated beads or a combination of PMA and ionomycin.[29]

3. Proliferation Measurement (Tritiated Thymidine Incorporation):

  • After a desired incubation period (e.g., 48-72 hours), add [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Compare the counts per minute (CPM) in the treated wells to the untreated (stimulated) control wells to determine the percentage of inhibition of proliferation.

Conclusion

The Kv1.3 potassium channel is a multifaceted protein with a profound impact on the functioning of the immune and central nervous systems. Its distinct expression pattern and critical role in the activation of effector memory T-cells have solidified its status as a premier therapeutic target for autoimmune diseases. The growing understanding of its involvement in neuroinflammation and cancer further broadens its therapeutic potential. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust resource for researchers and drug development professionals dedicated to unraveling the complexities of Kv1.3 and harnessing its potential for novel therapeutic interventions. Continued research into the intricate regulatory mechanisms and protein-protein interactions of Kv1.3 will undoubtedly unveil new avenues for the treatment of a wide range of debilitating diseases.

References

The Immunomodulatory Effects of Psora-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory effects of Psora-4, a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. By elucidating its mechanism of action, detailing key experimental protocols, and presenting its effects in a quantitative and structured manner, this document serves as a comprehensive resource for professionals in the fields of immunology and drug development.

Core Mechanism of Action: Selective Kv1.3 Channel Blockade

This compound, chemically known as 5-(4-phenylbutoxy)psoralen, exerts its immunomodulatory effects primarily through the potent and selective blockade of the Kv1.3 potassium channel.[1] This channel is a key regulator of T-lymphocyte activation and function. In T-cells, membrane depolarization following T-cell receptor (TCR) engagement activates Kv1.3 channels, leading to potassium efflux. This efflux hyperpolarizes the membrane, maintaining the electrochemical gradient necessary for sustained calcium influx through CRAC channels, a critical step for T-cell activation, proliferation, and cytokine production. By blocking Kv1.3, this compound inhibits this potassium efflux, leading to membrane depolarization, reduced calcium entry, and subsequent suppression of T-cell effector functions.

This compound exhibits a high degree of selectivity for Kv1.3, preferentially binding to the C-type inactivated state of the channel. This use-dependent blockade makes it particularly effective in targeting chronically activated effector memory T-cells (TEM), which are implicated in the pathogenesis of various autoimmune diseases and express high levels of Kv1.3.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of this compound from various studies.

Table 1: Potency of this compound on Kv1.3 and Other Ion Channels

ChannelIC50/EC50SpeciesReference
Kv1.33 nM (EC50)Human
Kv1.57.7 nM (IC50)Human
Kv1.1, Kv1.2, Kv1.4, Kv1.717- to 70-fold less potent than on Kv1.3Not Specified
hERG, Kv3.1, IKCa1, SK1-SK3, BKCa, NaV1.2No significant effectHuman

Table 2: Efficacy of this compound on T-Cell Proliferation

T-Cell TypeEC50SpeciesReference
Myelin-specific effector memory T-cells25 nMHuman
Myelin-specific effector memory T-cells60 nMRat

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on T-cell proliferation.

G TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Antigen Antigen Antigen->TCR Kv1_3 Kv1.3 Channel Ca_influx->Kv1_3 activates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ca_influx->T_Cell_Activation K_efflux K+ Efflux Kv1_3->K_efflux Psora_4 This compound Psora_4->Kv1_3 inhibits Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization maintains Membrane_Hyperpolarization->Ca_influx sustains G start Isolate T-Cells label Label with CFSE start->label culture Culture with Stimuli (e.g., anti-CD3/CD28) label->culture treat Treat with this compound (or vehicle control) culture->treat incubate Incubate for 72h treat->incubate harvest Harvest Cells incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze end Quantify Proliferation analyze->end

References

The Inhibitory Effect of Psora-4 on T Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effect of Psora-4, a potent small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, on T cell proliferation. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for assessing T cell proliferation.

Introduction: Targeting T Cell Proliferation via Ion Channels

T cell activation and subsequent proliferation are central to the adaptive immune response. However, dysregulated T cell activity is a hallmark of many autoimmune diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis. The activation process is critically dependent on a sustained increase in intracellular calcium (Ca²⁺), which drives key transcription factors necessary for proliferation.

Ion channels, particularly potassium (K⁺) channels, are essential regulators of this calcium signaling cascade. The voltage-gated potassium channel Kv1.3 is highly expressed on chronically activated effector memory T cells (TEM), a subset of T cells implicated in the pathology of numerous autoimmune conditions[1]. This restricted expression pattern makes Kv1.3 an attractive therapeutic target for selective immunomodulation. This compound, a psoralen derivative, has been identified as a potent and selective inhibitor of the Kv1.3 channel, positioning it as a valuable tool for research and potential drug development[2]. This guide explores the direct impact of this compound and other Kv1.3 inhibitors on T cell proliferation.

Mechanism of Action: How this compound Inhibits T Cell Proliferation

The inhibition of T cell proliferation by this compound is a direct consequence of its blockade of the Kv1.3 channel, which disrupts the signaling cascade required for T cell activation.

Upon engagement of the T cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated that leads to the release of Ca²⁺ from intracellular stores. This initial release triggers the opening of calcium release-activated calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺.

This sustained Ca²⁺ influx can only be maintained if the cell's negative membrane potential is preserved to provide the necessary electrochemical driving force. The Kv1.3 channel plays a pivotal role here by allowing the efflux of K⁺ ions, which counteracts the depolarizing effect of the Ca²⁺ influx and hyperpolarizes the membrane[3].

By blocking the Kv1.3 channel, this compound prevents this crucial K⁺ efflux. The resulting membrane depolarization diminishes the driving force for Ca²⁺ entry, leading to a reduction in the sustained intracellular Ca²⁺ signal. This attenuated calcium signal is insufficient to fully activate the phosphatase calcineurin, which in turn cannot dephosphorylate the Nuclear Factor of Activated T cells (NFAT) transcription factor[3][4]. Consequently, NFAT fails to translocate to the nucleus, preventing the transcription of key pro-proliferative genes, most notably Interleukin-2 (IL-2), the primary cytokine that drives T cell clonal expansion[5].

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MHC MHC-Antigen TCR TCR MHC->TCR 1. TCR Engagement Ca_Store Intracellular Ca²⁺ Store (ER) TCR->Ca_Store 2. Signal Transduction Kv1_3 Kv1.3 Channel CRAC CRAC Channel Kv1_3->CRAC 5. K⁺ Efflux (Maintains Driving Force) Ca_Signal Sustained High Intracellular [Ca²⁺] CRAC->Ca_Signal 4. Ca²⁺ Influx Ca_Store->Ca_Signal 3. Ca²⁺ Release Calcineurin Calcineurin Ca_Signal->Calcineurin 6. Activation NFAT_P NFAT-P Calcineurin->NFAT_P 7. Dephosphorylation NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene 8. Nuclear Translocation & Gene Transcription Proliferation Proliferation IL2_Gene->Proliferation 9. IL-2 Production Psora4 This compound Psora4->Kv1_3 Blockade

Caption: T Cell activation signaling pathway and the inhibitory action of this compound.

Quantitative Data: Efficacy of Kv1.3 Inhibitors

The inhibitory effect of Kv1.3 blockade on T cell proliferation has been quantified for several compounds, including this compound and other highly selective inhibitors like PAP-1 and the peptide toxin ShK-186 (Dalazatide). The potency of these inhibitors can vary based on the specific T cell subset and the method of stimulation. Effector memory T cells (TEM), which are highly dependent on Kv1.3, are particularly sensitive to blockade[1].

InhibitorT Cell Type / SourceStimulation MethodAssay TypeResult (IC₅₀ / EC₅₀)Reference(s)
This compound Human T CellsNot SpecifiedProliferationEC₅₀ ≈ 600 nM[6]
PAP-1 Human Effector Memory T Cellsanti-CD3/CD28ProliferationEC₅₀ = 430 ± 350 nM[7]
PAP-1 Mononuclear cells from Psoriasis Skin Biopsyanti-CD3/CD28[³H]-ThymidineDose-dependent inhibition[5]
ShK-186 Rat CCR7⁻ Effector Memory T CellsOvalbuminProliferationIC₅₀ = 180 ± 37 pM[8]
ShK PBMCs from Sézary Syndrome Patientsanti-CD3/CD28[³H]-ThymidineDose-dependent inhibition[3][9]

Experimental Protocols for T Cell Proliferation Assays

Assessing the impact of compounds like this compound on T cell function requires robust and reproducible proliferation assays. The two most common methods are the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, analyzed by flow cytometry, and the [³H]-Thymidine incorporation assay, which measures DNA synthesis.

Workflow_Proliferation_Assay cluster_setup Assay Setup cluster_treatment Treatment & Culture cluster_analysis Analysis cluster_thymidine [³H]-Thymidine Assay cluster_cfse CFSE Assay start Isolate PBMCs (e.g., Ficoll gradient) wash1 Wash Cells start->wash1 labeling Label with CFSE (for CFSE Assay) wash1->labeling wash2 Wash & Resuspend labeling->wash2 plating Plate Cells wash2->plating stimulate Add Stimuli (e.g., anti-CD3/CD28) plating->stimulate inhibitor Add Kv1.3 Inhibitor (e.g., this compound) & Controls stimulate->inhibitor culture Incubate (3-5 days, 37°C, 5% CO₂) inhibitor->culture add_pulse Add [³H]-Thymidine (last 18-24h) culture->add_pulse stain_ab Stain Surface Markers (e.g., CD4, CD8) culture->stain_ab harvest Harvest Cells on Filter add_pulse->harvest measure_radio Measure Incorporation (Scintillation Counter) harvest->measure_radio acquire_flow Acquire on Flow Cytometer stain_ab->acquire_flow analyze_flow Analyze CFSE Dilution (Proliferation Index) acquire_flow->analyze_flow

Caption: General workflow for in vitro T cell proliferation assays.

Protocol: CFSE Dilution Assay

This assay measures proliferation by tracking the dilution of the fluorescent dye CFSE, which is distributed equally between daughter cells upon division.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 5-10 minutes per wash.

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

2. CFSE Labeling:

  • Adjust the PBMC concentration to 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE stock solution to a final working concentration of 1-5 µM. Mix immediately.

  • Incubate for 10-20 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5-10 volumes of cold complete RPMI-1640 medium (containing at least 5% FBS).

  • Incubate on ice for 5 minutes.

  • Wash the cells twice with complete medium to remove any unbound dye.

3. Cell Culture and Stimulation:

  • Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

  • Plate cells in a 96-well round-bottom plate.

  • Add T cell stimuli (e.g., anti-CD3/CD28 antibodies or a mitogen like PHA).

  • Add this compound or another Kv1.3 inhibitor at various concentrations to test wells. Include vehicle-only (DMSO) and unstimulated controls.

  • Culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

4. Flow Cytometry Analysis:

  • Harvest cells from the plate.

  • Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and a viability dye (to exclude dead cells).

  • Acquire samples on a flow cytometer.

  • Analyze the data by gating on the live lymphocyte population and desired subsets (e.g., CD4⁺ T cells). Proliferation is visualized as a series of peaks on a histogram, with each peak representing a successive generation of cell division.

Protocol: [³H]-Thymidine Incorporation Assay

This classic assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA during cell division[10].

1. Cell Isolation and Culture Setup:

  • Isolate and prepare PBMCs as described in section 4.1, step 1.

  • Resuspend cells in complete RPMI-1640 medium at a density of 1-2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Add 50 µL of medium containing the T cell stimulus (e.g., anti-CD3/CD28).

  • Add 50 µL of medium containing this compound or another inhibitor at various concentrations. Include appropriate controls.

2. Incubation and Radiolabeling:

  • Culture the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For the final 18-24 hours of culture, add 1 µCi of [³H]-thymidine to each well.

3. Cell Harvesting and Measurement:

  • Harvest the cells onto glass fiber filters using an automated cell harvester. This process lyses the cells and traps the DNA containing the incorporated [³H]-thymidine onto the filter mat.

  • Wash the filters extensively to remove any unincorporated radiolabel.

  • Allow the filter mat to dry completely.

  • Place the filter discs into scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the mean CPM for triplicate wells.

  • Proliferation is directly proportional to the CPM value.

  • Inhibition is calculated relative to the stimulated control wells treated with vehicle only.

Conclusion

This compound effectively inhibits T cell proliferation by selectively blocking the Kv1.3 potassium channel. This action disrupts the essential calcium signaling cascade required for T cell activation and the transcription of pro-proliferative genes like IL-2. Quantitative studies demonstrate that Kv1.3 inhibitors can suppress T cell proliferation at nanomolar to picomolar concentrations, with a particularly strong effect on effector memory T cells. The detailed protocols provided herein offer robust methods for evaluating the immunomodulatory effects of this compound and other potential drug candidates targeting this critical pathway. Given its mechanism of action and potency, this compound represents a promising lead compound for the development of targeted therapies for T cell-mediated autoimmune diseases.

References

The Role of Psora-4 in Promoting Neural Progenitor Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neural progenitor cells (NPCs) hold immense promise for regenerative medicine and the treatment of neurodegenerative diseases due to their capacity to differentiate into various neural cell types. Modulating the signaling pathways that govern NPC fate is a key area of research for developing novel therapeutic strategies. This technical guide provides an in-depth overview of the effects of Psora-4, a selective blocker of the Kv1.3 potassium channel, on the differentiation of neural progenitor cells. This compound has been shown to enhance neuronal differentiation and maturation, making it a compound of significant interest. This document details the quantitative effects of this compound, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule that selectively inhibits the voltage-gated potassium channel Kv1.3.[1][2] In the context of neural progenitor cells, the blockade of Kv1.3 by this compound has been demonstrated to be a crucial factor in promoting their differentiation towards a neuronal lineage and enhancing the maturation of the resulting neurons.[1][2] Knockdown of Kv1.3 in NPCs through RNA interference similarly promotes neuronal differentiation, confirming the channel's role in this process.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neural progenitor cell differentiation.

Table 1: Effect of this compound Concentration on NPC Differentiation

This compound ConcentrationPercentage of β-III-tubulin-positive Neurons (Mean ± SEM)Percentage of GFAP-positive Astrocytes (Mean ± SEM)
Control (0 nM)31.5 ± 0.7%60.4 ± 3.0%
10 nM37.1 ± 0.5%52.9 ± 2.5%
50 nM25.9 ± 0.5%Not Reported

Data adapted from a study on cultured mouse NPCs.[2]

Table 2: Electrophysiological Properties of NPC-derived Neurons with and without this compound Treatment

ParameterTime PointControl Group (Mean ± SEM)This compound (10 nM) Group (Mean ± SEM)
Resting Membrane Potential (Vrest)Days 13-16-40.2 ± 1.8 mV-46.7 ± 1.9 mV
Resting Membrane Potential (Vrest)Days 20-24-46.5 ± 2.0 mV-54.0 ± 1.8 mV
Percentage of Neurons with Induced Continuous Action Potentials (ICAPs)Days 20-24~42%~72%
Percentage of Neurons with Spontaneous Action Potentials (SAPs)Days 20-24~21%~44%

Data adapted from whole-cell patch-clamp recordings of mouse NPC-derived neurons.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the effects of this compound on NPC differentiation.

Mouse Neural Progenitor Cell (NPC) Culture and Differentiation

a. NPC Isolation and Expansion:

  • Isolate neural progenitor cells from the brains of embryonic day 14 (E14) mice.

  • Culture the isolated NPCs as neurospheres in a low-adherent culture flask.

  • The NPC growth medium should consist of DMEM/F12 supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the neurospheres every 3-4 days by dissociating them into single cells using a suitable enzyme (e.g., Accutase) and re-plating them in fresh growth medium.

b. NPC Differentiation Protocol:

  • Coat the desired culture plates or coverslips with an appropriate substrate, such as poly-L-ornithine and laminin, to promote cell adhesion.

  • Dissociate the NPC neurospheres into a single-cell suspension.

  • Plate the cells at a density of approximately 1 x 10^5 cells/cm^2.

  • To induce differentiation, replace the growth medium with a differentiation medium. The differentiation medium typically consists of Neurobasal medium supplemented with B27 and L-glutamine, without the mitogens EGF and bFGF.

  • For the experimental group, add this compound to the differentiation medium at the desired final concentration (e.g., 10 nM). The control group should receive the vehicle (e.g., DMSO) at the same final concentration.

  • Culture the cells for the desired duration (e.g., 5-7 days for immunocytochemistry, or longer for electrophysiological analysis), replacing half of the medium every 2-3 days.

experimental_workflow_npc_differentiation cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis plate Coat Plate with Poly-L-ornithine/Laminin seed Seed Single Cells on Coated Plate plate->seed dissociate Dissociate NPC Neurospheres dissociate->seed differentiate Induce Differentiation (Remove EGF/bFGF) seed->differentiate treat_control Control Group: Add Vehicle differentiate->treat_control treat_psora4 Experimental Group: Add this compound (10 nM) differentiate->treat_psora4 culture_time Culture for 5-24 Days treat_control->culture_time treat_psora4->culture_time icc Immunocytochemistry (β-III-tubulin, GFAP) culture_time->icc patch_clamp Whole-Cell Patch Clamp culture_time->patch_clamp

Experimental workflow for NPC differentiation and analysis.

Immunocytochemistry for Neuronal and Glial Markers
  • After the desired differentiation period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in the blocking solution overnight at 4°C. Use antibodies specific for a neuronal marker (e.g., mouse anti-β-III-tubulin) and an astrocyte marker (e.g., rabbit anti-GFAP).

  • Wash the cells three times with PBS.

  • Incubate the cells with appropriate Alexa Fluor-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify the percentage of β-III-tubulin-positive and GFAP-positive cells relative to the total number of DAPI-stained nuclei.

Whole-Cell Patch-Clamp Electrophysiology
  • Prepare an artificial cerebrospinal fluid (aCSF) solution containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubble the aCSF with 95% O2 and 5% CO2.

  • Prepare an intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust the pH to 7.2 with KOH.

  • Place the coverslip with the differentiated neurons in a recording chamber on the stage of an upright microscope and perfuse with aCSF.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In current-clamp mode, measure the resting membrane potential and inject current steps to evoke action potentials.

  • In voltage-clamp mode, hold the cell at different membrane potentials to record voltage-gated sodium and potassium currents.

Signaling Pathways

The precise downstream signaling cascade initiated by Kv1.3 blockade in neural progenitor cells is an active area of investigation. Based on the known functions of Kv1.3 and related signaling in other cell types, a putative pathway can be proposed. The blockade of Kv1.3 by this compound is expected to cause membrane depolarization. This change in membrane potential can influence the activity of other voltage-sensitive proteins and alter intracellular calcium (Ca2+) dynamics. Changes in intracellular Ca2+ are known to be critical for activating various transcription factors that regulate gene expression programs associated with neuronal differentiation.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus psora4 This compound kv1_3 Kv1.3 Channel psora4->kv1_3 Blocks depolarization Membrane Depolarization kv1_3->depolarization Inhibition leads to ca_influx Altered Intracellular Ca2+ Signaling depolarization->ca_influx Influences transcription_factors Activation of Pro-Neuronal Transcription Factors ca_influx->transcription_factors Activates gene_expression Changes in Gene Expression transcription_factors->gene_expression differentiation Enhanced Neuronal Differentiation & Maturation gene_expression->differentiation

Hypothesized signaling pathway for this compound in NPCs.

Conclusion

This compound represents a promising pharmacological tool for promoting the differentiation of neural progenitor cells into neurons. Its mechanism of action through the selective blockade of the Kv1.3 potassium channel highlights the critical role of ion channels in regulating cell fate decisions in the nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this pathway for therapeutic applications in neuroregeneration and for modeling neurodevelopmental processes in vitro. Further research into the detailed downstream signaling events will undoubtedly provide deeper insights into the intricate mechanisms governing neurogenesis.

References

Psora-4: A Technical Guide to its Role in Lifespan Extension Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psora-4, a selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, has been identified as a promising agent in longevity research.[1][2] Studies in the model organism Caenorhabditis elegans have demonstrated that this compound extends lifespan and healthspan by acting as a caloric restriction (CR) mimetic.[1] The mechanism of action involves the induction of a mild increase in mitochondrial reactive oxygen species (ROS), which function as signaling molecules to activate the conserved DAF-16/FOXO transcription factor, a key regulator of stress resistance and longevity.[1] This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's effects on lifespan extension.

Quantitative Effects on Lifespan and Healthspan

Treatment with this compound has been shown to have a significant positive impact on the lifespan and healthspan of C. elegans. The optimal concentration for these effects in laboratory settings has been determined to be 100 μM.[1]

ParameterControl GroupThis compound (100 μM) Treated GroupKey Findings
Mean Lifespan Baseline25 ± 4% increase This compound significantly extends the average lifespan.[1]
Healthspan 39.2% of lifespan in optimal health (approx. 8 days)51% of lifespan in optimal health (approx. 13 days) Treated individuals spend a greater proportion of their extended lives in a healthy state.[1]
Late-life Frailty Approximately 12 days in compromised healthApproximately 12 days in compromised healthThe period of frailty at the end of life is not prolonged.[1]
Table 1: Summary of Quantitative Data on the Effects of this compound on C. elegans Lifespan and Healthspan.[1]

Experimental Protocols

This section details the methodologies for key experiments utilized in the study of this compound's role in longevity.

C. elegans Lifespan and Healthspan Assay

This protocol describes the standard procedure for assessing the effects of a chemical compound on the lifespan and healthspan of C. elegans on a solid medium.

a. Materials and Reagents:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound (stock solution in DMSO)

  • 5-fluoro-2'-deoxyuridine (FUDR)

  • M9 buffer

  • Synchronized L4 stage C. elegans (wild-type N2)

  • Platinum wire pick

  • Stereomicroscope

b. Detailed Methodology:

  • Preparation of Experimental Plates: NGM plates are seeded with E. coli OP50 and incubated overnight. For the treatment group, this compound is added to the NGM to a final concentration of 100 μM. Control plates receive an equivalent volume of DMSO. FUDR is added to all plates to inhibit the development of progeny.[3]

  • Worm Synchronization and Transfer: A synchronized population of C. elegans is obtained through standard hypochlorite treatment of gravid adults. L4 larvae are then transferred to the control and this compound containing plates.

  • Lifespan Scoring: Worms are scored every other day for survival. Death is determined by the absence of a response to gentle prodding with a platinum wire.[4][5]

  • Healthspan Assessment: During each scoring, the health of the worms is categorized based on their motility: Category A (spontaneous sinusoidal movement), Category B (uncoordinated movement or movement only upon stimulation), and Category C (only head movement or twitching).[1]

  • Data Analysis: Lifespan data is analyzed using Kaplan-Meier survival curves and the log-rank test. Healthspan is assessed by comparing the percentage of the population in each health category over time.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol outlines the use of MitoSOX Red to quantify mitochondrial superoxide levels in C. elegans.

a. Materials and Reagents:

  • C. elegans treated with this compound or vehicle control

  • MitoSOX Red reagent

  • M9 buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

b. Detailed Methodology:

  • Sample Preparation: Adult worms are treated with 100 μM this compound or DMSO for 48 hours. Worms are then washed and transferred to the wells of a 96-well plate.

  • Staining: MitoSOX Red is added to each well to a final concentration of 10 μM.[1]

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence reader, and measurements are taken at an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm at regular intervals.[6]

  • Data Analysis: The rate of fluorescence increase, indicative of superoxide production, is calculated and compared between the treated and control groups.

Transcriptomic Analysis via RNA Sequencing (RNA-Seq)

This protocol provides a workflow for identifying gene expression changes in C. elegans in response to this compound treatment.

a. Materials and Reagents:

  • C. elegans treated with this compound or vehicle control

  • TRIzol or other RNA lysis reagent

  • RNA extraction kit

  • DNase I

  • Instrumentation for RNA quality control (e.g., Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

b. Detailed Methodology:

  • RNA Extraction: Following a 48-hour treatment period, worms are collected, and total RNA is extracted using a standard Trizol-based method or a commercial kit.[7][8][9] A DNase I treatment is performed to eliminate genomic DNA contamination.

  • Quality Control: The concentration and purity of the extracted RNA are determined, and RNA integrity is assessed.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a compatible platform.[10]

  • Bioinformatic Analysis: Raw sequencing reads are processed for quality, aligned to the C. elegans reference genome, and differential gene expression analysis is performed. Gene ontology and pathway enrichment analyses are then used to interpret the biological significance of the observed changes.

Signaling Pathways and Visualizations

The longevity-promoting effects of this compound are mediated through a signaling cascade that mimics caloric restriction.

This compound Mechanism of Action in Lifespan Extension Psora4 This compound Kv13 Kv1.3 Potassium Channel Psora4->Kv13 Inhibits mROS Increased Mitochondrial ROS Kv13->mROS Leads to DAF16 DAF-16/FOXO Activation mROS->DAF16 Activates Longevity Increased Lifespan & Healthspan DAF16->Longevity Promotes

This compound Mechanism of Action

The following diagram illustrates the experimental workflow for investigating this compound's effects on longevity.

Experimental Workflow for this compound Longevity Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis b1 Synchronize C. elegans c1 Lifespan & Healthspan Assay b1->c1 c2 ROS Measurement (MitoSOX) b1->c2 c3 RNA Sequencing b1->c3 b2 Prepare NGM Plates (Control vs. This compound) b2->c1 b2->c2 b2->c3 d1 Survival Analysis c1->d1 d2 Quantify ROS c2->d2 d3 Differential Gene Expression c3->d3

This compound Experimental Workflow

References

Psora-4: A Deep Dive into its Selectivity for the Kv1.3 Potassium Channel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of the voltage-gated potassium channel Kv1.3 by the small molecule Psora-4. We will delve into the quantitative data on its selectivity against other Kv channel subtypes, detail the experimental methodologies used to determine this selectivity, and visualize the key experimental workflows and the role of Kv1.3 in cellular signaling pathways.

Introduction to this compound and its Target: The Kv1.3 Channel

The voltage-gated potassium channel Kv1.3 is a member of the Shaker family of potassium channels, encoded by the KCNA3 gene. It plays a crucial role in shaping the action potential in excitable cells and in regulating calcium signaling in non-excitable cells, such as T lymphocytes.[1] Due to its high expression and functional importance in effector memory T cells, Kv1.3 has emerged as a promising therapeutic target for autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.

This compound, a 5-phenylalkoxypsoralen derivative, is a potent and selective blocker of the Kv1.3 channel.[2] Its mechanism of action involves a unique binding process that confers high affinity and selectivity, making it a valuable tool for studying Kv1.3 function and a promising lead compound for drug development.

Quantitative Selectivity Profile of this compound

This compound exhibits remarkable selectivity for Kv1.3 over other members of the Kv channel family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), determined through electrophysiological experiments.

The following table summarizes the reported IC50/EC50 values of this compound for Kv1.3 and other Kv channels.

Ion ChannelIC50 / EC50 (nM)Fold Selectivity vs. Kv1.3Reference
Kv1.3 3 - [2]
Kv1.1>100>33[2]
Kv1.2>200>67[2]
Kv1.4>200>67[2]
Kv1.5 7.7 ~2.6 [2]
Kv1.7>200>67[2]
Kv2.1~3900~1300[3]
Kv3.1>1000>333[2]

As the data indicates, this compound is a highly potent blocker of Kv1.3 with an EC50 of 3 nM.[2] While it also shows significant activity against Kv1.5, its potency against other Kv1 family members and more distantly related Kv channels is substantially lower, demonstrating a favorable selectivity profile.

Mechanism of Selective Inhibition

The high selectivity of this compound for Kv1.3 is attributed to its unique binding mechanism. Unlike many ion channel blockers that bind to a single site within the pore, this compound interacts with two distinct sites on the Kv1.3 channel.[4] It binds to the highly conserved central pore cavity, a common feature for many Kv channel blockers.[4] Additionally, this compound interacts with less conserved "side pockets" formed by the S5 and S6 transmembrane segments and the S4-S5 linker.[4] This dual-site binding leads to a highly stable, non-conducting state of the channel, contributing to its high affinity and selectivity.[4]

Furthermore, this compound exhibits use-dependent block of Kv1.3, meaning its inhibitory effect is enhanced with repeated channel activation.[2] This is because this compound preferentially binds to the C-type inactivated state of the channel.[2] Voltage protocols that promote this inactivated state will therefore show a more potent block.

Experimental Protocols

The determination of this compound's selectivity for Kv1.3 and other Kv channels relies heavily on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane.

Cell Lines and Channel Expression
  • Kv1.3: Stably transfected Chinese Hamster Ovary (CHO) cells or L929 mouse fibroblasts are commonly used. Human T lymphocytes, which endogenously express Kv1.3, are also utilized.

  • Other Kv Channels (Kv1.1, 1.2, 1.4, 1.5, 1.7, 2.1, 3.1): Stably or transiently transfected cell lines (e.g., CHO, HEK293) expressing the specific Kv channel subtype are used.

Solutions
  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.

Whole-Cell Patch-Clamp Protocol for IC50 Determination
  • Cell Preparation: Cells expressing the target Kv channel are plated on glass coverslips and mounted on the stage of an inverted microscope.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a holding potential of -80 mV.

    • To elicit Kv channel currents, depolarizing voltage steps are applied. The specific voltage and duration of the pulse depend on the gating kinetics of the channel being studied. For most Kv1 channels, a depolarizing step to +40 mV for 200-500 ms is sufficient to elicit a robust outward current.

    • For channels that inactivate, such as Kv1.4, specific protocols are used to measure steady-state inactivation.[5]

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the external solution. The drug-containing solution is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis:

    • The peak outward current is measured before and after the application of different concentrations of this compound.

    • The percentage of current inhibition is calculated for each concentration.

    • The concentration-response data is fitted with the Hill equation to determine the IC50 value.

Protocol for Assessing Use-Dependency of this compound on Kv1.3

To investigate the use-dependent block, a train of depolarizing pulses is applied in the presence of this compound.

  • Establish a stable whole-cell recording from a cell expressing Kv1.3.

  • Apply a single depolarizing pulse from a holding potential of -80 mV to +40 mV for 200 ms to measure the control current.

  • Apply this compound at a concentration near its IC50.

  • After a brief incubation period, apply a train of depolarizing pulses (e.g., to +40 mV for 200 ms) at a specific frequency (e.g., 1 Hz).

  • Monitor the progressive decrease in the peak current with each pulse in the train. The rate and extent of this decline indicate the degree of use-dependent block.

Visualizations

Experimental Workflow for Determining this compound Selectivity

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_drug_app Drug Application cluster_data_analysis Data Acquisition & Analysis cell_culture Cell Culture (Transfected with Kv Channel) plating Plating on Coverslips cell_culture->plating giga_seal Giga-seal Formation plating->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp Protocol (Depolarizing Pulses) whole_cell->voltage_clamp current_measurement Current Measurement (Peak Outward Current) voltage_clamp->current_measurement psora4_prep This compound Preparation (Serial Dilutions) perfusion Perfusion of this compound psora4_prep->perfusion perfusion->current_measurement inhibition_calc Inhibition Calculation current_measurement->inhibition_calc ic50_determination IC50 Determination (Hill Equation) inhibition_calc->ic50_determination

Caption: Experimental workflow for determining this compound selectivity.

Signaling Pathway of T-Cell Activation and the Role of Kv1.3

tcell_activation cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 CRAC CRAC Channel Kv1_3 Kv1.3 Channel Kv1_3->CRAC Maintains Membrane Potential for Ca²⁺ Influx Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_influx Ca²⁺ Influx Ca_ER->Ca_influx Ca_influx->CRAC Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Psora4 This compound Psora4->Kv1_3 Blocks

References

Psora-4: A Technical Guide to Target Validation in Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key pathological driver in many of these conditions is the activation and proliferation of effector memory T (TEM) cells. The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target due to its critical role in the function of these cells. Psora-4, a potent and selective small-molecule inhibitor of Kv1.3, has shown considerable promise in preclinical studies. This technical guide provides an in-depth overview of the target validation for this compound in autoimmune models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action and experimental workflows.

Introduction: The Role of Kv1.3 in Autoimmunity

The voltage-gated potassium channel Kv1.3 is highly expressed on the plasma membrane of human T lymphocytes and plays a crucial role in regulating the membrane potential.[1] During T-cell activation, the opening of Kv1.3 channels is essential for maintaining a negative membrane potential, which in turn sustains the calcium influx required for T-cell proliferation and cytokine production.[1]

Effector memory T (TEM) cells, which are key mediators in a variety of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis, are particularly dependent on Kv1.3 for their function.[1][2] This makes selective blockade of Kv1.3 an attractive therapeutic strategy to specifically target these pathogenic T cells while potentially sparing other immune cell populations.

This compound is a 5-(4-phenylbutoxy)psoralen that has been identified as a highly potent and selective blocker of the Kv1.3 channel.[1] Its mechanism of action involves preferentially binding to the C-type inactivated state of the channel.[1] This guide will delve into the preclinical evidence supporting the validation of this compound as a therapeutic agent for autoimmune diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency, selectivity, and efficacy in various experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueChannel/Cell TypeReference
EC50 (Kv1.3 Blockade) 3 nMHuman Kv1.3 Channel[1]
EC50 (Kv1.5 Blockade) 7.7 nMHuman Kv1.5 Channel[1]
Selectivity (Kv1.3 vs. Kv1.1, Kv1.2, Kv1.4, Kv1.7) 17- to 70-foldHuman Kv1 Family Channels[1]
EC50 (Human Myelin-Specific TEM Cell Proliferation) 25 nMHuman Effector Memory T Cells[1]
EC50 (Rat Myelin-Specific TEM Cell Proliferation) 60 nMRat Effector Memory T Cells[1]

Table 2: In Vivo Efficacy of Kv1.3 Blockers in Autoimmune Models

Animal ModelTreatmentKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) in Rats ImKTx88 (selective Kv1.3 blocker)Ameliorated clinical severity, increased oligodendrocyte survival, preserved axon and myelin integrity, reduced T-cell infiltration into the CNS.[3][4]
Pristane-Induced Arthritis in Rats HsTX1 (selective Kv1.3 blocker)Effective in controlling the disease.[2]
Delayed-Type Hypersensitivity, Type 1 Diabetes, Rheumatoid Arthritis, Multiple Sclerosis ShK (Kv1.3 blocker)Ameliorated disease manifestations.[2]

Table 3: In Vivo Toxicity of this compound

SpeciesDosing RegimenObservationsReference
Rats 33 mg/kg daily for 5 days (subcutaneous)No signs of acute toxicity.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound in autoimmune diseases is primarily mediated by its inhibition of the Kv1.3 channel on effector memory T cells. The following diagram illustrates the signaling pathway involved.

Psora-4_Mechanism_of_Action cluster_Tcell Effector Memory T Cell cluster_outcome Therapeutic Outcome TCR T-Cell Receptor (TCR) Kv1_3 Kv1.3 Channel TCR->Kv1_3 Opens Antigen Autoantigen Antigen->TCR Activation Ca_channel Calcium Channel Kv1_3->Ca_channel Maintains Membrane Potential Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_transcription Translocates to Nucleus Proliferation Proliferation & Cytokine Production Gene_transcription->Proliferation Reduced_inflammation Reduced Autoimmune Inflammation Proliferation->Reduced_inflammation Inhibition leads to Psora4 This compound Psora4->Kv1_3 Blocks

This compound blocks Kv1.3, inhibiting T-cell activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound and other Kv1.3 blockers in autoimmune models.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of the Kv1.3 ion channel and assess the blocking potency of this compound.

Objective: To determine the EC50 of this compound for the Kv1.3 channel.

Cell Preparation:

  • Isolate effector memory T cells from human peripheral blood mononuclear cells (PBMCs) or from autoimmune disease models.

  • Maintain cells in an appropriate culture medium.

Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Prepare borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with internal solution.

  • External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 2 EGTA, 10 HEPES (pH 7.2).

  • Establish a whole-cell recording configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

  • Apply this compound at various concentrations to the external solution and record the resulting inhibition of the Kv1.3 current.

  • Construct a dose-response curve to calculate the EC50 value.

Patch_Clamp_Workflow start Start cell_prep Isolate Effector Memory T Cells start->cell_prep pipette_prep Prepare Micropipette (Internal Solution) start->pipette_prep recording_setup Establish Whole-Cell Recording Configuration cell_prep->recording_setup pipette_prep->recording_setup apply_voltage Apply Depolarizing Voltage Steps recording_setup->apply_voltage record_current Record Baseline Kv1.3 Current apply_voltage->record_current apply_psora4 Apply this compound (Varying Concentrations) record_current->apply_psora4 record_inhibited_current Record Inhibited Kv1.3 Current apply_psora4->record_inhibited_current analyze_data Analyze Data & Calculate EC50 record_inhibited_current->analyze_data end End analyze_data->end

Workflow for whole-cell patch-clamp experiments.
T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of antigen-specific effector memory T cells.

Objective: To determine the EC50 of this compound for inhibiting TEM cell proliferation.

Methodology:

  • Isolate myelin-specific TEM cells from human subjects or from rats with EAE.

  • Label the T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture the labeled T cells in 96-well plates.

  • Stimulate the T cells with their specific antigen (e.g., myelin basic protein) in the presence of antigen-presenting cells.

  • Add this compound at a range of concentrations to the cell cultures.

  • Incubate the plates for 3-5 days.

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.

  • Calculate the percentage of inhibition of proliferation at each concentration of this compound and determine the EC50.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for human multiple sclerosis.

Objective: To evaluate the in vivo efficacy of this compound in a model of T-cell-mediated CNS autoimmunity.

Induction of EAE in Rats:

  • Emulsify myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).

  • Inject the emulsion subcutaneously into female Lewis rats.

  • Administer pertussis toxin intravenously on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.

Treatment and Monitoring:

  • Administer this compound (e.g., via subcutaneous injection or oral gavage) daily, starting at the onset of clinical signs or prophylactically.

  • Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • At the end of the experiment, collect CNS tissue for histological analysis of inflammation and demyelination.

  • Isolate lymphocytes from the spleen and lymph nodes to assess T-cell responses ex vivo.

EAE_Experimental_Workflow start Start immunization Immunize Rats with Myelin Antigen in CFA start->immunization ptx_admin Administer Pertussis Toxin immunization->ptx_admin disease_onset Onset of Clinical Signs ptx_admin->disease_onset treatment Administer this compound or Vehicle disease_onset->treatment monitoring Daily Clinical Scoring treatment->monitoring termination Experiment Termination monitoring->termination analysis Histological & Immunological Analysis termination->analysis end End analysis->end

Workflow for EAE studies.
Imiquimod (IMQ)-Induced Psoriasis Model

This is a widely used mouse model that recapitulates many of the key features of human psoriasis.

Objective: To assess the efficacy of this compound in a model of skin inflammation.

Induction of Psoriasis-like Inflammation:

  • Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of BALB/c or C57BL/6 mice for 5-7 consecutive days.

Treatment and Evaluation:

  • Administer this compound (topically or systemically) daily during the imiquimod application period.

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

  • Measure ear thickness daily using a micrometer.

  • At the end of the study, collect skin samples for histological analysis (e.g., measurement of epidermal thickness, analysis of inflammatory cell infiltrate) and for measuring the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by qPCR or ELISA.

Conclusion and Future Directions

The preclinical data strongly support the validation of this compound as a therapeutic target for T-cell-mediated autoimmune diseases. Its high potency and selectivity for the Kv1.3 channel, coupled with its demonstrated ability to suppress the function of pathogenic effector memory T cells, make it a compelling candidate for further development.

Future research should focus on:

  • Chronic Toxicity Studies: To assess the long-term safety profile of this compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To optimize dosing regimens for clinical trials.

  • Clinical Trials: To evaluate the safety and efficacy of this compound in patients with autoimmune diseases such as multiple sclerosis and psoriasis.

The continued investigation of this compound and other Kv1.3 channel blockers holds significant promise for the development of novel, targeted therapies for a range of debilitating autoimmune disorders.

References

An In-depth Technical Guide to the Molecular Interactions of Psora-4 with the Kv1.3 Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor Psora-4 and the voltage-gated potassium channel Kv1.3. This document details the mechanism of action, binding site characteristics, quantitative interaction data, and the downstream effects on cellular signaling pathways. Methodologies for key experiments are also outlined to facilitate further research in this area.

Introduction to this compound and the Kv1.3 Channel

The voltage-gated potassium channel Kv1.3 is a key regulator of membrane potential in various cell types, most notably in T lymphocytes. Its role in T-cell activation and proliferation has made it a significant therapeutic target for autoimmune diseases and other inflammatory conditions.[1] this compound, a derivative of 5-methoxypsoralen, is a potent and selective blocker of the Kv1.3 channel.[2][3] Understanding the molecular basis of this interaction is crucial for the development of next-generation immunomodulatory drugs.

Mechanism of Action and Binding Site

This compound exhibits a unique dual-binding mechanism, contributing to its high affinity and selectivity for the Kv1.3 channel. It interacts with two distinct sites: the central pore and allosteric side pockets.[2][4] This simultaneous engagement results in a highly stable, nonconducting state of the channel.[2]

Central Pore Binding: Like many traditional Kv channel blockers, one this compound molecule binds within the central cavity of the channel, below the selectivity filter. This directly occludes the ion conduction pathway.

Side Pocket Binding: Crucially for its selectivity, this compound also binds to less conserved side pockets located between the S5 and S6 helices and the S4-S5 linker.[4] The specific amino acid residues in these side pockets differ between Kv channel subtypes, forming the basis of this compound's selectivity for Kv1.3.

This compound preferentially binds to the C-type inactivated state of the Kv1.3 channel, a conformation that is favored upon prolonged depolarization.[2][3] This use-dependent nature of the block means that the inhibitor is more effective on channels that are frequently active, such as those in chronically activated effector memory T cells.

Quantitative Interaction Data

The interaction of this compound with Kv1.3 and other Kv channels has been quantified using various electrophysiological techniques. The following table summarizes the key inhibitory concentrations (IC50) and other relevant parameters.

ChannelIC50 / EC50Hill CoefficientCell Type / SystemReference
Kv1.3 3 nM (EC50)2Not specified[3][5]
Kv1.5 7.7 nM (EC50)Not specifiedNot specified[3][5]
Kv1.1, Kv1.2, Kv1.4, Kv1.7 17- to 70-fold higher than Kv1.3Not specifiedNot specified[3]
Kv3.1 Micromolar rangeNot specifiedNot specified[4]
HERG, IKCa1, SK1-SK3, BKCa, NaV1.2 No effectNot specifiedNot specified[3]
Myelin-specific effector memory T cells (human) 25 nM (EC50)Not specifiedProliferation assay[5]
Myelin-specific effector memory T cells (rat) 60 nM (EC50)Not specifiedProliferation assay[5]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for characterizing the inhibitory effect of this compound on Kv1.3 currents.

Objective: To measure the dose-dependent inhibition of Kv1.3 currents by this compound.

Methodology:

  • Cell Preparation: Use a stable cell line expressing human Kv1.3 channels (e.g., L929 or CHO cells). Culture cells on glass coverslips to a confluency of 50-70%.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Recording:

    • Obtain a gigaseal (>1 GΩ) on a single cell using a borosilicate glass pipette (resistance 2-5 MΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

    • Apply this compound at various concentrations to the external solution and record the resulting inhibition of the peak current.

  • Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Alanine-Scanning Mutagenesis

This method is used to identify key amino acid residues involved in the binding of this compound.

Objective: To determine the contribution of individual amino acid residues in the pore and side pockets of Kv1.3 to this compound binding.

Methodology:

  • Mutagenesis: Use site-directed mutagenesis to systematically replace individual amino acid residues in the putative binding regions of Kv1.3 with alanine.

  • Expression: Transfect cells with the wild-type or mutant Kv1.3 channel constructs.

  • Electrophysiology: Perform whole-cell patch clamp experiments as described above to determine the IC50 of this compound for each mutant channel.

  • Analysis: A significant increase in the IC50 value for a particular mutant compared to the wild-type channel indicates that the mutated residue is important for this compound binding.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic interactions between this compound and the Kv1.3 channel at an atomic level.

Objective: To model the binding pose and dynamic stability of this compound within the Kv1.3 channel.

Methodology:

  • System Setup:

    • Use a homology model of the human Kv1.3 channel in its open or inactivated state.

    • Embed the channel in a hydrated lipid bilayer (e.g., POPC).

    • Dock this compound molecules into the central cavity and side pockets based on mutagenesis data.

  • Simulation:

    • Perform MD simulations for a sufficient duration (e.g., 100 ns) using a suitable force field (e.g., CHARMM, AMBER).

    • Apply appropriate periodic boundary conditions, temperature, and pressure coupling.

  • Analysis:

    • Analyze the trajectory to assess the stability of the this compound binding poses.

    • Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and the residues involved.

Signaling Pathways and Functional Consequences

Inhibition of Kv1.3 by this compound has significant downstream effects on T-cell signaling, primarily by suppressing the sustained calcium influx required for T-cell activation.

T-Cell Receptor Signaling

Upon T-cell receptor (TCR) activation, a signaling cascade is initiated that leads to a rise in intracellular calcium. The subsequent opening of Kv1.3 channels repolarizes the cell membrane, maintaining the electrochemical gradient for sustained calcium entry through CRAC channels. By blocking Kv1.3, this compound prevents this repolarization, leading to membrane depolarization and a reduction in calcium influx. This, in turn, inhibits the activation of the calcium-dependent phosphatase calcineurin and the subsequent dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[6][7][8] The inhibition of NFAT activation leads to reduced transcription of key pro-inflammatory cytokines, such as IL-2, thus suppressing the immune response.

T_Cell_Signaling TCR TCR Activation PLCg PLCγ Activation TCR->PLCg IP3 IP3 Production PLCg->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_influx Sustained Ca²⁺ Influx (CRAC Channels) Ca_release->Ca_influx Kv1_3 Kv1.3 Activation Ca_influx->Kv1_3 Calcineurin Calcineurin Activation Ca_influx->Calcineurin Membrane_Repol Membrane Repolarization Kv1_3->Membrane_Repol Psora4 This compound Psora4->Kv1_3 Inhibits Membrane_Repol->Ca_influx Maintains Driving Force NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Cytokine_prod Cytokine Production (e.g., IL-2) NFAT_translocation->Cytokine_prod

Caption: this compound inhibits Kv1.3, disrupting the calcineurin-NFAT signaling pathway in T cells.

Experimental and Logical Workflows

The investigation of this compound's interaction with Kv1.3 typically follows a multi-faceted approach, combining computational and experimental techniques.

Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Homology_Model Homology Modeling of Kv1.3 Docking Molecular Docking of this compound Homology_Model->Docking MD_Sim MD Simulations Docking->MD_Sim Mutagenesis Alanine-Scanning Mutagenesis MD_Sim->Mutagenesis Predicts Key Residues Patch_Clamp Whole-Cell Patch Clamp Mutagenesis->Patch_Clamp Patch_Clamp->MD_Sim Validates Binding Site Functional_Assay T-Cell Proliferation Assay Patch_Clamp->Functional_Assay

Caption: A typical workflow for studying the molecular interactions of this compound with Kv1.3.

Conclusion

This compound is a highly potent and selective inhibitor of the Kv1.3 channel, acting through a sophisticated dual-binding mechanism that targets both the central pore and allosteric side pockets. Its preferential binding to the C-type inactivated state makes it particularly effective in blocking the activity of chronically activated T cells. The detailed understanding of its molecular interactions, facilitated by a combination of electrophysiology, mutagenesis, and computational modeling, provides a solid foundation for the rational design of novel immunomodulatory therapies targeting the Kv1.3 channel. Further research into the structural basis of its selectivity and the downstream consequences of Kv1.3 inhibition will continue to advance the development of targeted treatments for autoimmune diseases.

References

Pharmacokinetic Profile of Psora-4 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current publicly available knowledge regarding the pharmacokinetic profile of Psora-4 in animal models. This compound, a potent and selective inhibitor of the Kv1.3 potassium channel, has garnered significant interest for its potential therapeutic applications in autoimmune diseases and for its effects on longevity in preclinical studies. However, a thorough review of existing literature reveals a notable scarcity of detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters. This document summarizes the limited available information and, to facilitate future research, presents a generalized experimental protocol and workflow for a typical pharmacokinetic study in a rodent model.

Introduction to this compound

This compound, with the chemical name 5-(4-Phenylbutoxy)psoralen, is a small molecule that acts as a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is predominantly expressed on effector memory T-cells, making it a promising target for immunomodulatory therapies in diseases such as multiple sclerosis and psoriasis.[3] Additionally, studies in C. elegans have demonstrated that this compound can extend lifespan, suggesting its potential as a caloric restriction mimetic.[4][5] Despite these promising pharmacological effects, detailed in vivo pharmacokinetic studies in mammalian models are not extensively reported in the public domain.

Available Pharmacokinetic and Toxicity Data in Animal Models

The current body of scientific literature lacks comprehensive studies detailing the pharmacokinetic profile of this compound in animal models. While numerous studies have investigated its in vitro activity and in vivo efficacy, specific ADME parameters have not been published.

The most relevant in vivo data comes from a study that assessed the acute toxicity of this compound in rats. In this study, rats were administered five daily subcutaneous injections of this compound at a dose of 33 mg/kg body weight. The results indicated that this compound did not display any acute toxicity at this dose.[4] However, this study did not report any pharmacokinetic measurements such as plasma concentration-time profiles, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), or elimination half-life.

Due to the absence of quantitative data, a summary table of pharmacokinetic parameters cannot be provided at this time.

Hypothetical Experimental Protocol for a Pharmacokinetic Study of this compound in Rats

To guide future research, a standard experimental protocol for a preliminary pharmacokinetic study of this compound in a rat model is outlined below. This protocol is a generalized example and would require optimization for the specific properties of this compound.

3.1. Objective

To determine the plasma pharmacokinetic profile of this compound following a single intravenous (IV) and subcutaneous (SC) administration in Sprague-Dawley rats.

3.2. Materials

  • Test Article: this compound (purity ≥98%)

  • Vehicle: A suitable vehicle for IV and SC administration (e.g., a solution containing DMSO, Cremophor EL, and saline). Solubility and stability of this compound in the vehicle must be confirmed.[1]

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Analytical Standard: this compound and an appropriate internal standard for bioanalytical quantification.

3.3. Study Design

  • Animal Allocation: A total of 12 rats will be randomly assigned to two groups (n=6 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Subcutaneous (SC) administration (e.g., 10 mg/kg)

  • Dose Administration:

    • IV group: this compound will be administered as a single bolus injection into the tail vein.

    • SC group: this compound will be administered as a single injection into the dorsal thoracic region.

  • Blood Sampling:

    • Serial blood samples (approximately 0.25 mL) will be collected from the jugular vein or another appropriate site at the following time points:

      • IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • SC group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours post-dose.

    • Blood samples will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation: Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

3.4. Bioanalytical Method

  • Plasma concentrations of this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be sensitive, specific, accurate, and precise over the expected concentration range.

3.5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • Parameters to be determined will include:

    • For IV administration: C0, AUC(0-t), AUC(0-inf), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

    • For SC administration: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

    • Bioavailability (F%) after SC administration will be calculated as: (AUCsc / AUCiv) * (Doseiv / Dosesc) * 100.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed pharmacokinetic study.

Pharmacokinetic_Study_Workflow study_design Study Design - Animal Allocation (IV & SC groups) - Dose & Vehicle Preparation dosing Dose Administration - Intravenous (IV) Bolus - Subcutaneous (SC) Injection study_design->dosing sampling Serial Blood Sampling - Defined Time Points - Anticoagulant Treatment dosing->sampling processing Plasma Preparation - Centrifugation - Storage at -80°C sampling->processing analysis Bioanalytical Quantification - LC-MS/MS Method - this compound Concentration Determination processing->analysis pk_analysis Pharmacokinetic Analysis - Non-Compartmental Analysis (NCA) - Calculation of PK Parameters analysis->pk_analysis reporting Data Reporting - Summary Tables - Concentration-Time Curves pk_analysis->reporting interpretation Interpretation & Conclusion - ADME Profile Characterization - Bioavailability Assessment reporting->interpretation

Caption: A flowchart illustrating the key steps in a typical preclinical pharmacokinetic study in an animal model.

Signaling Pathway Implication

While direct pharmacokinetic data is lacking, the mechanism of action of this compound involves the inhibition of the Kv1.3 potassium channel. This action can influence downstream signaling pathways, particularly in T-cells. The following diagram provides a simplified representation of the targeted pathway.

Psora4_Signaling_Pathway psora4 This compound kv13 Kv1.3 Channel (on T-cell membrane) psora4->kv13 Inhibits k_efflux K+ Efflux kv13->k_efflux Mediates membrane_potential Membrane Hyperpolarization k_efflux->membrane_potential Maintains ca_influx Ca2+ Influx membrane_potential->ca_influx Drives nfat_activation NFAT Activation ca_influx->nfat_activation Leads to cytokine_production Cytokine Production (e.g., IL-2, IFN-γ) nfat_activation->cytokine_production Induces t_cell_proliferation T-Cell Proliferation nfat_activation->t_cell_proliferation Induces

Caption: A simplified diagram of the signaling pathway inhibited by this compound in T-cells.

Conclusion and Future Directions

The therapeutic potential of this compound is evident from its potent and selective inhibition of the Kv1.3 channel and its effects in preclinical models of disease and aging. However, the lack of publicly available pharmacokinetic data in animal models represents a significant knowledge gap. To advance the development of this compound as a clinical candidate, comprehensive ADME studies are essential. The hypothetical protocol and workflows provided in this guide are intended to serve as a framework for such future investigations. The elucidation of this compound's pharmacokinetic profile will be critical for dose selection, understanding its safety margin, and ultimately, for its successful translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Psora-4 Electrophysiology using Patch-Clamp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psora-4 is a potent blocker of voltage-gated potassium channels, particularly Kv1.3 and Kv1.5.[1][2] While its effects on these channels are well-documented, its interaction with other potassium channels, such as the intermediate-conductance calcium-activated potassium (KCa3.1) channel, is of growing interest. The KCa3.1 channel, also known as IKCa1 or KCNN4, plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells and fibroblasts.[3][4][5] Its involvement in pathophysiology has made it a significant target for drug discovery.[6][7][8]

These application notes provide a detailed protocol for investigating the effects of this compound on KCa3.1 channels using the whole-cell patch-clamp technique. The protocol is designed for researchers familiar with basic electrophysiology techniques and can be adapted for various cell types expressing endogenous or recombinant KCa3.1 channels.

Key Concepts of KCa3.1 Electrophysiology

  • Calcium Dependence: KCa3.1 channels are activated by intracellular calcium ([Ca2+]i) in the sub-micromolar range.[9] Therefore, the intracellular pipette solution must be buffered to a known free Ca2+ concentration to elicit KCa3.1 currents.

  • Voltage Independence: The gating of KCa3.1 channels is largely independent of the membrane potential.[6] Currents are typically elicited using a voltage ramp or step protocol to observe the current-voltage (I-V) relationship.

  • Pharmacology: KCa3.1 channels have a distinct pharmacological profile. They are potently blocked by compounds such as TRAM-34 and Senicapoc (ICA-17043).[4][5] This protocol aims to determine if this compound exhibits similar inhibitory effects.

Quantitative Data Summary

The following table summarizes typical electrophysiological and pharmacological parameters for KCa3.1 channel blockers. The values for this compound are hypothetical and serve as an example for data that could be obtained using the described protocol.

ParameterTRAM-34Senicapoc (ICA-17043)This compound (Hypothetical)
IC50 ~20 nM~11 nMTo be determined
Block Mechanism Pore BlockerPore BlockerTo be determined
Voltage Dependence Weakly voltage-dependentVoltage-independentTo be determined
Kinetics of Block FastFastTo be determined

Experimental Protocol: Whole-Cell Patch-Clamp Recording of KCa3.1 Currents

This protocol outlines the steps for recording KCa3.1 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human KCa3.1) and assessing the inhibitory effect of this compound.

Materials and Solutions

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • pH adjusted to 7.4 with NaOH

  • Osmolarity adjusted to ~310 mOsm with sucrose

Intracellular (Pipette) Solution (in mM):

  • 140 K-Aspartate

  • 2 MgCl2

  • 10 HEPES

  • 10 EGTA

  • 8.5 CaCl2 (for a calculated free [Ca2+] of 1 µM)

  • 2 ATP-Mg

  • 0.1 GTP-Na

  • pH adjusted to 7.2 with KOH

  • Osmolarity adjusted to ~290 mOsm with sucrose

Note: The free Ca2+ concentration can be calculated using software such as MaxChelator. A concentration of 1 µM is often used to elicit robust KCa3.1 currents for inhibitor testing.[3]

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store at -20°C.

  • On the day of the experiment, prepare serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Equipment
  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and digitizer

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller

  • Computer with data acquisition and analysis software (e.g., pCLAMP, PatchMaster)

Experimental Procedure
  • Cell Preparation: Plate cells expressing KCa3.1 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle positive pressure to the pipette.

    • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

  • Current Recording:

    • Switch the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.

    • Allow the cell to dialyze with the intracellular solution for at least 5 minutes to ensure activation of KCa3.1 channels by the intracellular Ca2+.

    • Apply a voltage ramp protocol from -120 mV to +40 mV over 200 ms, repeated every 10 seconds.[7] This will elicit the characteristic inwardly rectifying KCa3.1 current.

    • Record a stable baseline current for at least 3 minutes.

  • This compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Continue recording the KCa3.1 current until a steady-state block is achieved.

    • To determine the concentration-response relationship, apply increasing concentrations of this compound.

  • Washout: Perfuse the chamber with the control extracellular solution to assess the reversibility of the this compound block.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

    • Analyze the current-voltage relationship to determine if the block is voltage-dependent.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Plating seal Gigaohm Seal Formation cell_prep->seal pipette_prep Pipette Pulling pipette_prep->seal solutions_prep Solution Preparation solutions_prep->seal whole_cell Establish Whole-Cell seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply this compound baseline->drug_app washout Washout drug_app->washout inhibition Calculate % Inhibition washout->inhibition ic50 Determine IC50 inhibition->ic50 iv_analysis Analyze I-V Relationship inhibition->iv_analysis

Caption: Workflow for Patch-Clamp Analysis of this compound on KCa3.1 Channels.

Proposed Signaling Pathway and Mechanism of Action

mechanism_of_action cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular KCa3_1 KCa3.1 Channel Ca2+ Binding Site Pore K_out K+ Efflux KCa3_1:pore->K_out Hyperpolarization CaM Calmodulin (CaM) CaM->KCa3_1:ca Binds to Ca2_in [Ca2+]i Ca2_in->CaM Activates Psora4 This compound Psora4->KCa3_1:pore Blocks

Caption: Proposed Mechanism of this compound Action on the KCa3.1 Channel.

References

Application Notes and Protocols for Psora-4 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psora-4 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T-cell activation, particularly in effector memory T-cells (TEM), making it a promising therapeutic target for a variety of autoimmune diseases and other conditions. The following application notes provide a summary of the available preclinical data and generalized protocols to guide the use of this compound in in vivo mouse studies.

Disclaimer: Published literature detailing specific in vivo dosage and administration protocols for this compound in mouse models is limited. The following information is based on available data for this compound in other species and for structurally related Kv1.3 inhibitors, such as PAP-1, in mice. Researchers should consider this as a starting point and perform necessary dose-finding and toxicity studies for their specific mouse model and experimental conditions.

Quantitative Data Summary

Due to the limited availability of direct in vivo mouse data for this compound, the following table includes data from a rat toxicity study for this compound and data from a mouse efficacy study of the related Kv1.3 inhibitor, PAP-1, for reference.

CompoundSpeciesAdministration RouteDosageStudy TypeKey Findings
This compound RatSubcutaneous33 mg/kg (daily for 5 days)Acute ToxicityNo acute toxicity observed.[1]
PAP-1 Mouse (SCID)Topical (ointment)2%Efficacy (Psoriasis Xenograft Model)~50% reduction in epidermal thickness; 85% reduction in CD3+ lymphocytes in the dermis after 4 weeks.

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound is primarily mediated through the inhibition of the Kv1.3 channel on T-lymphocytes, which modulates downstream signaling pathways involved in immune activation. A generalized experimental workflow for evaluating this compound in a preclinical mouse model is also presented.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kv1_3 Kv1.3 Channel Ca_ion Ca²⁺ Kv1_3->Ca_ion Maintains Membrane Potential for Ca²⁺ Influx TCR T-Cell Receptor (TCR) TCR->Ca_ion Increases Influx Antigen Antigen Presentation Antigen->TCR Activates Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates to Nucleus Calcineurin->NFAT Dephosphorylates Proliferation T-Cell Proliferation & Cytokine Production Gene_Transcription->Proliferation Psora_4 This compound Psora_4->Kv1_3 Inhibits

Caption: Mechanism of action of this compound in T-cells.

experimental_workflow cluster_setup Model Setup & Acclimatization cluster_treatment Treatment Phase cluster_analysis Analysis & Endpoint Animal_Procurement Procure Mice Acclimatization Acclimatization Period (1-2 weeks) Animal_Procurement->Acclimatization Model_Induction Disease Model Induction (e.g., Psoriasis) Acclimatization->Model_Induction Randomization Randomize into Groups (Vehicle, this compound Doses) Model_Induction->Randomization Treatment_Admin Administer this compound/Vehicle (e.g., daily for 4 weeks) Randomization->Treatment_Admin Monitoring Monitor Clinical Signs & Body Weight Treatment_Admin->Monitoring Endpoint Euthanasia & Sample Collection (Skin, Spleen, Blood) Monitoring->Endpoint Histology Histological Analysis (e.g., Epidermal Thickness) Endpoint->Histology Immuno Immunohistochemistry (e.g., CD3+ T-cells) Endpoint->Immuno Cytokine Cytokine Analysis (e.g., ELISA) Endpoint->Cytokine

Caption: Generalized workflow for a this compound efficacy study.

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the particular mouse model and research question.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for subcutaneous injection, based on common practices for similar small molecules.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • In a sterile, light-protected microcentrifuge tube, dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of a mixture of PEG400 and saline. A common ratio is 40% PEG400 and 60% saline. The final vehicle composition may need optimization to ensure solubility and stability of this compound.

  • Final Dosing Solution Preparation:

    • Dilute the this compound stock solution with the prepared vehicle to the desired final concentration for injection. For example, to prepare a 3.3 mg/mL solution for a 33 mg/kg dose in a 20g mouse (0.2 mL injection volume), dilute the stock solution accordingly.

    • The final concentration of DMSO in the injected solution should be kept low (ideally <5%) to avoid toxicity.

    • Vortex the final dosing solution thoroughly before each use.

  • Storage:

    • Store the stock and final dosing solutions at -20°C in light-protected tubes. Allow the solution to come to room temperature and vortex before administration.

Protocol 2: General Efficacy Study in a Mouse Model of Psoriasis (IMQ-induced)

This protocol provides a general framework for assessing the efficacy of this compound in a widely used imiquimod (IMQ)-induced psoriasis mouse model.

Materials:

  • BALB/c or C57BL/6 mice (female, 8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle solution

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

  • Acclimatization:

    • House mice in a controlled environment for at least one week before the start of the experiment.

  • Induction of Psoriasis-like Skin Inflammation:

    • On day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of each mouse for 6-8 consecutive days.

  • Grouping and Treatment:

    • On day 0, randomize mice into the following groups (n=8-10 per group):

      • Group 1: Vehicle control (subcutaneous injection)

      • Group 2: this compound (low dose, e.g., 10 mg/kg, subcutaneous injection)

      • Group 3: this compound (high dose, e.g., 30 mg/kg, subcutaneous injection)

    • Administer the respective treatments daily from day 0 to the end of the study.

  • Assessment of Psoriasis Severity:

    • Daily, before treatment administration, score the severity of skin inflammation based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.

    • Measure the thickness of the back skin daily using calipers.

    • Monitor the body weight of the mice daily as an indicator of systemic toxicity.

  • Endpoint and Sample Collection:

    • At the end of the study (e.g., day 7 or 8), euthanize the mice.

    • Collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and immunohistochemistry (e.g., for CD3+ T-cell infiltration).

    • Collect spleen for analysis of immune cell populations by flow cytometry.

    • Collect blood for cytokine analysis (e.g., ELISA for IL-17, IL-23).

Statistical Analysis:

  • Analyze differences between groups using appropriate statistical tests, such as one-way ANOVA with post-hoc tests for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Preparation of Psora-4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psora-4 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, with an EC50 of 3 nM.[1][2][3] This channel is a key regulator of T-lymphocyte activation, making this compound a valuable tool for immunological research and a potential therapeutic agent for autoimmune diseases.[4] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant physicochemical data and a summary of its mechanism of action.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 334.37 g/mol [2][5]
Molecular Formula C21H18O4[1][5]
CAS Number 724709-68-6[1][5]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility in DMSO 10 - 16.72 mg/mL (29.91 - 50 mM)[1][2]
Storage Temperature (Solid) -20°C[1][5]
Storage of Stock Solution -20°C or -80°C[2][3]
Stability (Solid) ≥ 4 years at -20°C[1]

Mechanism of Action: Kv1.3 Inhibition

This compound exerts its immunomodulatory effects by selectively blocking the Kv1.3 potassium channel.[1][2] These channels play a crucial role in maintaining the membrane potential of T-lymphocytes. Upon T-cell activation, an influx of calcium (Ca2+) is required for downstream signaling events that lead to proliferation and cytokine production. The efflux of potassium (K+) through Kv1.3 channels is essential to counterbalance the Ca2+ influx and maintain the negative membrane potential required for sustained Ca2+ entry. By blocking Kv1.3, this compound inhibits K+ efflux, leading to membrane depolarization. This depolarization reduces the driving force for Ca2+ entry, thereby dampening T-cell activation, proliferation, and inflammatory responses.[5] this compound preferentially binds to the C-type inactivated state of the channel.[6]

Psora4_Mechanism_of_Action cluster_TCell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx leads to Activation T-Cell Activation (Proliferation, Cytokine Release) Ca_influx->Activation triggers Kv13 Kv1.3 Channel K_efflux K+ Efflux Kv13->K_efflux mediates K_efflux->Ca_influx maintains driving force for Depolarization Membrane Depolarization Psora4 This compound Psora4->Kv13 blocks

Caption: Signaling pathway of this compound-mediated inhibition of T-cell activation.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparations:

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

    • Ensure all equipment is clean and properly calibrated.

    • Work in a chemical fume hood to minimize inhalation of the powder.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh the desired amount of this compound solid into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound.

      • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.001 L x 0.010 mol/L x 334.37 g/mol x 1000 mg/g = 3.34 mg

  • Dissolving in DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound solid. To continue the example, add 1 mL of DMSO.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not readily dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) or gentle warming of the tube to 37°C for 10 minutes can aid in dissolution.[5]

  • Storage:

    • For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[2][3]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3]

    • Protect the stock solution from light by using amber vials or by wrapping the tubes in aluminum foil.

Safety Precautions:

  • This compound is a bioactive small molecule. Standard laboratory PPE should be worn at all times.

  • DMSO is a penetrant and can carry dissolved compounds through the skin. Avoid direct contact with the skin and eyes.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh 3.34 mg this compound into a sterile tube Equilibrate->Weigh Add_DMSO Add 1 mL of Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex until dissolved Add_DMSO->Vortex Check_Solubility Visually inspect for complete dissolution Vortex->Check_Solubility Optional_Help Optional: Warm to 37°C or Sonicate Check_Solubility->Optional_Help Not Dissolved Aliquot Aliquot into single-use tubes Check_Solubility->Aliquot Dissolved Optional_Help->Vortex Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store End End Store->End

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Application Notes and Protocols for Psora-4 in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Psora-4, a potent and selective blocker of the voltage-gated potassium channel Kv1.3, in the context of multiple sclerosis (MS) research. The protocols detailed below are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound and other Kv1.3 inhibitors in both in vitro and in vivo models of MS.

Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. A key pathological feature of MS is the infiltration of autoreactive T lymphocytes, particularly effector memory T cells (TEM), into the CNS, where they attack the myelin sheath. The Kv1.3 potassium channel is highly expressed on activated TEM cells and plays a crucial role in their activation, proliferation, and cytokine production.[1][2] By blocking Kv1.3, this compound can selectively suppress the function of these pathogenic T cells, making it a promising candidate for MS therapy.[2][3] Furthermore, recent studies suggest a role for Kv1.3 in the differentiation and maturation of neural progenitor cells, hinting at a potential for this compound to contribute to neural repair mechanisms.[4]

Mechanism of Action

This compound, with the chemical name 5-(4-phenylbutoxy)psoralen, is a small molecule that potently blocks the Kv1.3 channel in a use-dependent manner, preferentially binding to the C-type inactivated state of the channel.[3] This blockade inhibits the efflux of potassium ions (K+), which is necessary to maintain the negative membrane potential required for sustained calcium (Ca2+) influx upon T-cell receptor activation. The reduction in intracellular Ca2+ levels subsequently dampens the downstream signaling pathways that lead to T-cell proliferation and the production of pro-inflammatory cytokines. Myelin-reactive T cells from MS patients are predominantly TEM cells and exhibit a high expression of Kv1.3 channels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound and other relevant Kv1.3 blockers.

Table 1: Potency and Selectivity of this compound

ParameterValueCell Type/SystemReference
Kv1.3 Blocking Potency (EC50) 3 nMWhole-cell patch clamp[3]
Selectivity for Kv1.3 over Kv1.5 (EC50) ~2.6-fold (Kv1.5 EC50 = 7.7 nM)Whole-cell patch clamp[3]
Selectivity for Kv1.3 over other Kv1 family channels (Kv1.1, Kv1.2, Kv1.4, Kv1.7) 17- to 70-foldWhole-cell patch clamp[3]
Effect on T-cell Proliferation (EC50) 25 nM (human myelin-specific TEM cells)Proliferation assay[3]
60 nM (rat myelin-specific TEM cells)Proliferation assay[3]

Table 2: In Vivo Toxicity of this compound

Animal ModelDosageRoute of AdministrationObservationReference
Rat33 mg/kg body weight daily for 5 daysSubcutaneousNo signs of acute toxicity[3]

Signaling Pathway Diagram

Psora4_Mechanism_of_Action cluster_TCell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Myelin Antigen (presented by APC) Antigen->TCR Activation Kv13 Kv1.3 Channel Kv13->TCR Maintains Membrane Potential CaN Calcineurin NFAT NFAT CaN->NFAT Dephosphorylates Gene Gene Transcription (IL-2, IFN-γ) NFAT->Gene Translocates to Nucleus Proliferation T-Cell Proliferation & Cytokine Production Gene->Proliferation Ca_influx->CaN Psora4 This compound Psora4->Kv13 Blocks

Caption: this compound blocks the Kv1.3 channel on effector memory T-cells, inhibiting the signaling cascade that leads to their activation and proliferation in multiple sclerosis.

Experimental Protocols

In Vitro Experiment: Assessing the Effect of this compound on Neural Progenitor Cell (NPC) Differentiation

This protocol is adapted from a study demonstrating that this compound enhances the differentiation of NPCs into neurons.[4]

Objective: To determine the effect of this compound on the neuronal differentiation of cultured mouse NPCs.

Materials:

  • This compound (stock solution in DMSO)

  • Mouse neural progenitor cells (NPCs)

  • NPC proliferation medium

  • NPC differentiation medium

  • Poly-L-ornithine and laminin-coated culture plates

  • Primary antibodies: anti-β-III-tubulin (for neurons), anti-GFAP (for astrocytes)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Microscope with fluorescence imaging capabilities

Workflow Diagram:

NPC_Differentiation_Workflow A 1. Culture Mouse NPCs B 2. Plate NPCs on Coated Plates A->B C 3. Induce Differentiation B->C D 4. Add this compound (e.g., 10 nM) or Vehicle C->D E 5. Culture for 5-7 Days D->E F 6. Immunocytochemistry Staining E->F G 7. Image Acquisition & Analysis F->G

Caption: Workflow for assessing the effect of this compound on neural progenitor cell differentiation.

Protocol:

  • NPC Culture: Culture mouse NPCs in proliferation medium according to standard protocols.

  • Plating: Plate NPCs onto poly-L-ornithine and laminin-coated plates at a suitable density for differentiation.

  • Differentiation Induction: To induce differentiation, replace the proliferation medium with differentiation medium.

  • Treatment: Add this compound to the differentiation medium at various concentrations (e.g., a final concentration of 10 nM was shown to be effective).[4] Include a vehicle control (DMSO) group.

  • Incubation: Culture the cells for 5-7 days, changing the medium with fresh this compound or vehicle every 2-3 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against β-III-tubulin and GFAP overnight at 4°C.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of β-III-tubulin-positive cells (neurons) and GFAP-positive cells (astrocytes) relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

In Vivo Experiment: Evaluating the Therapeutic Efficacy of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is a suggested framework based on studies of other Kv1.3 blockers in the EAE model and the known safety profile of this compound.[3][5][6][7]

Objective: To assess the ability of this compound to prevent or treat clinical signs of EAE in a mouse or rat model.

Materials:

  • This compound

  • Vehicle (e.g., PBS, or a solution containing a solubilizing agent like DMSO and/or Cremophor EL)

  • C57BL/6 mice or Lewis rats

  • Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide (for mice) or myelin basic protein (MBP) (for rats)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Syringes and needles for immunization and treatment administration

Workflow Diagram:

EAE_Treatment_Workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment A 1. EAE Induction (Day 0) B 2. Randomize Animals into Treatment Groups A->B C1 3a. Start this compound or Vehicle Treatment (e.g., Day 0 or 1) B->C1 C2 3b. Start this compound or Vehicle Treatment at Onset of Clinical Signs (e.g., Day 10-12) B->C2 D 4. Daily Clinical Scoring & Weight Monitoring C1->D C2->D E 5. Tissue Collection at Study End-point D->E F 6. Histological & Immunological Analysis E->F

Caption: Workflow for evaluating the prophylactic and therapeutic efficacy of this compound in the EAE model.

Protocol:

  • EAE Induction:

    • Induce EAE in mice or rats by immunization with the appropriate myelin antigen emulsified in CFA.

    • Administer pertussis toxin on day 0 and day 2 post-immunization.

  • Treatment Groups: Randomize animals into treatment groups:

    • Vehicle control

    • This compound (dose to be determined, a starting point could be in the range of 1-10 mg/kg, based on the non-toxic dose of 33 mg/kg and efficacy of other Kv1.3 blockers).[3]

  • Administration:

    • Prophylactic regimen: Begin treatment on the day of or one day after immunization and continue daily or every other day.

    • Therapeutic regimen: Begin treatment upon the first appearance of clinical signs (e.g., tail limpness) and continue daily.

    • Administer this compound or vehicle via subcutaneous or intraperitoneal injection.

  • Clinical Assessment:

    • Monitor animals daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

    • Record body weight daily.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21-28 post-immunization), euthanize the animals and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

    • Isolate splenocytes or lymph node cells for ex vivo analysis of T-cell proliferation and cytokine production in response to the immunizing antigen.

Conclusion

This compound represents a promising therapeutic agent for multiple sclerosis due to its selective targeting of the Kv1.3 channel on pathogenic effector memory T cells. The provided application notes and protocols offer a foundation for researchers to explore the efficacy and mechanisms of action of this compound and other Kv1.3 inhibitors in relevant preclinical models of MS. Further investigation is warranted to optimize dosing and administration regimens and to fully elucidate the potential of this compound for both immunomodulation and neuro-reparative functions in the context of multiple sclerosis.

References

Application Note: Investigating the Therapeutic Potential of Psora-4 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of neuroimmunology, autoimmune diseases, and pharmacology.

Introduction Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS).[1][2][3] EAE pathogenesis is primarily driven by autoreactive CD4+ T cells, particularly T helper 1 (Th1) and T helper 17 (Th17) cells, which infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[2][3][4] A key therapeutic target for T-cell mediated autoimmune diseases is the voltage-gated potassium channel Kv1.3.[5][6] This channel is crucial for the sustained calcium signaling required for T-cell activation, proliferation, and cytokine production.[6][7] Psora-4 is a potent and selective small-molecule blocker of the Kv1.3 channel, making it a promising candidate for immunomodulatory therapy in diseases like MS.[5] This document provides detailed protocols for inducing the EAE model and for evaluating the therapeutic efficacy of this compound.

This compound: A Potent Kv1.3 Channel Blocker

This compound, or 5-(4-phenylbutoxy)psoralen, is a highly potent blocker of the Kv1.3 channel, which is upregulated on chronically activated effector memory T cells implicated in autoimmune diseases.[5] It suppresses the proliferation of myelin-specific T cells, suggesting its potential utility in treating MS.[5]

Table 1: Pharmacological Properties of this compound

Parameter Value Reference
Target Kv1.3 Voltage-Gated Potassium Channel [5]
EC₅₀ for Kv1.3 3 nM [5]
EC₅₀ for Kv1.5 7.7 nM [5]
Selectivity 17- to 70-fold selective for Kv1.3 over Kv1.1, Kv1.2, Kv1.4, and Kv1.7 [5]
Mechanism of Action Preferentially binds to the C-type inactivated state of the channel [5]

| Effect on T Cells | Suppresses proliferation of human and rat myelin-specific effector memory T cells (EC₅₀ of 25 nM and 60 nM, respectively) |[5] |

Mechanism of Action: T-Cell Modulation via Kv1.3 Blockade

T-cell activation is a critical event in the pathology of EAE. It requires sustained intracellular calcium signaling to activate transcription factors like NFAT, which in turn drive the production of pro-inflammatory cytokines such as IFN-γ (from Th1 cells) and IL-17 (from Th17 cells).[8][9][10] The Kv1.3 channel helps maintain the negative membrane potential required for this sustained calcium influx. By blocking Kv1.3, this compound hyperpolarizes the T-cell membrane, reducing the driving force for calcium entry and thereby suppressing T-cell activation and proliferation.[5][6]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Autoreactive T-Cell APC MHC-II + Myelin Antigen TCR T-Cell Receptor (TCR) APC->TCR Signal 1: Antigen Recognition Ca_Influx Sustained Ca²⁺ Influx TCR->Ca_Influx Initiates Signaling Kv1_3 Kv1.3 Channel Kv1_3->Ca_Influx Maintains Membrane Potential for Ca²⁺ Entry NFAT NFAT Activation Ca_Influx->NFAT Cytokines IFN-γ / IL-17 Production (Th1 / Th17) NFAT->Cytokines Proliferation T-Cell Proliferation NFAT->Proliferation Psora4 This compound Psora4->Kv1_3 BLOCKS

This compound blocks Kv1.3, inhibiting T-cell activation.

Protocol: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in C57BL/6 mice, which typically results in a chronic-progressive disease course.[2][11][12]

Table 2: Materials for EAE Induction

Reagent Description Recommended Supplier
Mice Female C57BL/6, 9-13 weeks old Charles River, Jackson Laboratory
Antigen MOG₃₅₋₅₅ peptide Hooke Laboratories (EK-2110), AnaSpec
Adjuvant Complete Freund's Adjuvant (CFA) containing M. tuberculosis Hooke Laboratories, Sigma-Aldrich

| Toxin | Pertussis Toxin (PTX) in PBS | List Biological Laboratories, Hooke Labs |

Preparation of MOG/CFA Emulsion
  • Prepare the MOG₃₅₋₅₅ peptide solution in sterile PBS at a concentration of 2 mg/mL.

  • Prepare CFA containing 4 mg/mL of M. tuberculosis H37Ra.[1]

  • To create the emulsion, combine equal volumes of the MOG₃₅₋₅₅ solution and the CFA.

  • Emulsify the mixture by repeatedly drawing it up and expelling it through a glass syringe with a needle until a thick, white emulsion is formed.[1] A stable emulsion will not disperse when a drop is placed in water.

Immunization Procedure (Day 0)
  • Anesthetize the mice or use appropriate restraint techniques.[11]

  • Inject a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back (0.1 mL per site).[11][13]

  • Within two hours of the emulsion injection, administer the first dose of Pertussis Toxin (typically 200 ng in 0.1-0.2 mL PBS) via intraperitoneal (i.p.) injection.[1][13][14]

Second Pertussis Toxin Injection (Day 2)
  • Administer a second dose of Pertussis Toxin (200 ng in 0.1-0.2 mL PBS) via i.p. injection approximately 48 hours after the first dose.[1][13]

Experimental Workflow: Prophylactic Treatment with this compound

A prophylactic treatment strategy involves administering the test compound before the onset of clinical symptoms to assess its ability to prevent or delay the disease.[11]

EAE_Workflow D0 Day 0 - Immunize with MOG/CFA - 1st PTX Injection (i.p.) - Start this compound/Vehicle Tx D2 Day 2 - 2nd PTX Injection (i.p.) - Continue Daily Tx D0->D2 D7 Day 7-28 - Daily Clinical Scoring - Daily Body Weight - Continue Daily Tx D2->D7 D28 Day 28 (Endpoint) - Euthanasia - Tissue Collection (CNS, Spleen) D7->D28

Workflow for a prophylactic EAE study with this compound.

Protocol: this compound Administration and Monitoring

This compound Dosing and Administration
  • Vehicle Preparation: Prepare a suitable vehicle for this compound. The choice of vehicle will depend on the route of administration and should be tested for any effects on EAE severity.

  • Route of Administration: Common routes include oral gavage, subcutaneous (s.c.), or intraperitoneal (i.p.) injection.[15]

  • Dosing: The optimal therapeutic dose of this compound for EAE in mice has not been definitively established and requires a dose-response study. A study in rats showed no acute toxicity after five daily s.c. injections at 33 mg/kg.[5] This may serve as a reference point for designing dose-finding experiments.

  • Treatment Schedule: For prophylactic studies, begin daily administration of this compound or vehicle on Day 0 and continue for the duration of the experiment (e.g., 28 days).[11]

Clinical Scoring and Monitoring
  • Begin daily monitoring of mice on Day 7 post-immunization.[13]

  • Score each mouse for clinical signs of EAE according to the standardized scale below.[11][16]

  • Record the body weight of each mouse daily, as weight loss is an indicator of disease activity.[16]

  • Ensure mice with severe paralysis (score ≥ 4) have easy access to food and water, and provide supplemental hydration if necessary.[15] Follow institutional guidelines for humane endpoints.[15]

Table 3: Standard EAE Clinical Scoring Scale

Score Clinical Signs
0 No clinical signs
1 Limp tail or tail weakness
2 Hind limb weakness or paraparesis
3 Complete hind limb paralysis
4 Hind limb paralysis with partial front limb paralysis

| 5 | Moribund state or death |

Expected Outcomes and Data Presentation

Treatment with an effective immunomodulator like this compound is expected to result in:

  • Delayed onset of clinical symptoms.

  • Reduced mean maximum clinical score.

  • Lower cumulative disease index (sum of daily scores).

  • Reduced inflammatory cell infiltration in the CNS (assessed by histology).

  • Decreased frequency of pathogenic Th1 and Th17 cells in the periphery and CNS (assessed by flow cytometry or ELISA).[17][18]

Table 4: Example Data Presentation for Clinical Scores

Treatment Group (n=10) Mean Day of Onset (± SEM) Mean Maximum Score (± SEM) Cumulative Disease Index (± SEM)
Vehicle Control 12.5 (± 0.8) 3.2 (± 0.3) 45.1 (± 5.2)
This compound (X mg/kg) 18.2 (± 1.1)* 1.9 (± 0.4)* 22.6 (± 4.8)*

*Note: This table presents hypothetical data for illustrative purposes. Statistical significance (e.g., p < 0.05) should be determined using appropriate statistical tests.

Conclusion

The EAE model is an invaluable tool for investigating the pathophysiology of MS and for preclinical evaluation of novel therapeutics. This compound, with its high potency and selectivity for the Kv1.3 channel, represents a targeted immunomodulatory agent. The protocols outlined here provide a framework for researchers to systematically evaluate the efficacy of this compound in preventing or ameliorating autoimmune neuroinflammation, with the ultimate goal of developing new treatments for Multiple Sclerosis.

References

Application Notes and Protocols for Assessing Psora-4 Immunomodulation in the Context of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and significant inflammation of the skin. This condition is driven by a complex interplay of immune cells, including dendritic cells and T cells, and a network of pro-inflammatory cytokines.[1][2] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is considered central to psoriasis pathogenesis, leading to the production of cytokines like IL-17 and IL-22, which drive keratinocyte proliferation and further inflammation.[1][3][4]

Psora-4 is identified as a selective blocker of the Kv1.3 voltage-gated potassium channel.[5] While its primary investigated role has been in the context of neurological conditions, the known expression and function of Kv1.3 channels on immune cells, particularly T lymphocytes, suggest a potential for immunomodulatory activity. This document provides a comprehensive set of protocols to investigate the potential immunomodulatory effects of this compound in the context of psoriasis. These protocols are designed to assess the compound's impact on key cellular and molecular players in psoriasis pathology.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. Below are example tables for organizing the anticipated data.

Table 1: Effect of this compound on T-Cell Proliferation and Activation

Treatment GroupConcentration (µM)Proliferation Index (CFSE)% CD25+ T-cells% CD69+ T-cells
Vehicle Control0
This compound0.1
This compound1
This compound10
Positive Control-

Table 2: Effect of this compound on Cytokine Secretion from Activated PBMCs

Treatment GroupConcentration (µM)TNF-α (pg/mL)IFN-γ (pg/mL)IL-17A (pg/mL)IL-22 (pg/mL)IL-10 (pg/mL)
Vehicle Control0
This compound0.1
This compound1
This compound10
Positive Control-

Table 3: Effect of this compound on Dendritic Cell Maturation and Function

Treatment GroupConcentration (µM)% CD80+ DCs% CD86+ DCs% HLA-DR+ DCsIL-12p70 (pg/mL)IL-23 (pg/mL)
Vehicle Control0
This compound0.1
This compound1
This compound10
Positive Control (LPS)-

Experimental Protocols

Protocol 1: Assessment of T-Cell Proliferation and Activation

Objective: To determine the effect of this compound on the proliferation and activation of human T lymphocytes.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • T-Cell Proliferation Assay (CFSE Staining):

    • Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.

    • Quench the staining reaction with fetal bovine serum (FBS).

    • Wash and resuspend the cells in complete RPMI-1640 medium.

    • Plate the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

    • Stimulate the T-cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Harvest the cells and analyze CFSE dilution by flow cytometry as a measure of cell proliferation.

  • T-Cell Activation Marker Analysis:

    • Culture PBMCs as described above (without CFSE staining).

    • After 24-48 hours of stimulation in the presence of this compound or vehicle, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

    • Analyze the expression of activation markers on CD4+ and CD8+ T-cell populations using flow cytometry.

Protocol 2: Cytokine Profiling from Activated Immune Cells

Objective: To evaluate the effect of this compound on the production of key psoriasis-related cytokines.

Methodology:

  • Cell Culture and Treatment:

    • Plate PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.

    • Pre-treat the cells with different concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with anti-CD3/CD28 antibodies or a combination of lipopolysaccharide (LPS) and PHA.

    • Incubate for 24-72 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Measure the concentrations of key cytokines such as TNF-α, IFN-γ, IL-17A, IL-22, IL-12, IL-23, and the anti-inflammatory cytokine IL-10.

    • Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs for cytokine quantification.

Protocol 3: Assessment of Dendritic Cell Maturation and Function

Objective: To investigate the influence of this compound on the maturation and cytokine production of human monocyte-derived dendritic cells (mo-DCs).

Methodology:

  • Generation of mo-DCs:

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.

  • Dendritic Cell Maturation Assay:

    • Harvest the immature mo-DCs and plate them in a 24-well plate.

    • Pre-treat the cells with this compound or vehicle control for 1 hour.

    • Induce maturation by adding a maturation stimulus such as LPS.

    • Incubate for 24-48 hours.

  • Analysis of Maturation Markers and Cytokine Production:

    • Harvest the mo-DCs and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR).

    • Analyze the expression of these markers by flow cytometry.

    • Collect the culture supernatants and measure the levels of IL-12p70 and IL-23 using ELISA or a multiplex immunoassay. These cytokines are crucial for the differentiation of Th1 and Th17 cells, respectively.[6][7]

Visualizations

G Psoriasis Pathogenesis Signaling Pathway cluster_0 Antigen Presenting Cells cluster_1 T-Cell Differentiation and Activation cluster_2 Keratinocyte Activation pDC Plasmacytoid DC mDC Myeloid DC pDC->mDC IFN-α Th17 Th17 Cell mDC->Th17 IL-23 Th1 Th1 Cell mDC->Th1 IL-12 Keratinocyte Keratinocyte Th17->Keratinocyte IL-17, IL-22 Th1->Keratinocyte IFN-γ Treg Treg Cell Treg->Th17 Suppression Treg->Th1 Suppression Keratinocyte->mDC Pro-inflammatory mediators Keratinocyte->Keratinocyte Proliferation

Caption: Key signaling pathways in psoriasis pathogenesis.

G Experimental Workflow for T-Cell Proliferation Assay start Isolate PBMCs from whole blood cfse Label PBMCs with CFSE start->cfse plate Plate CFSE-labeled PBMCs cfse->plate treat Pre-treat with this compound or Vehicle plate->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate incubate Incubate for 72-96 hours stimulate->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze

Caption: Workflow for assessing T-cell proliferation.

G Workflow for Dendritic Cell Maturation Assay start Isolate CD14+ Monocytes differentiate Differentiate into immature mo-DCs with GM-CSF and IL-4 start->differentiate plate Plate immature mo-DCs differentiate->plate treat Pre-treat with this compound or Vehicle plate->treat mature Induce maturation with LPS treat->mature incubate Incubate for 24-48 hours mature->incubate analyze_markers Analyze maturation markers (CD80, CD86, HLA-DR) by Flow Cytometry incubate->analyze_markers analyze_cytokines Measure IL-12 and IL-23 in supernatant incubate->analyze_cytokines end Data Analysis analyze_markers->end analyze_cytokines->end

Caption: Workflow for assessing dendritic cell maturation.

References

Application Notes and Protocols for Flow Cytometry Analysis of T Cells Treated with Psora-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psora-4 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T lymphocyte activation, proliferation, and cytokine production, making it a prime therapeutic target for T-cell-mediated autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis. Effector memory T cells (TEM), which are crucial in the pathogenesis of these diseases, exhibit high expression of Kv1.3 channels.[1] Blockade of these channels by this compound leads to membrane depolarization, which in turn reduces the calcium influx required for T cell activation and subsequent inflammatory responses.[2]

These application notes provide detailed protocols for the analysis of T cells treated with this compound using flow cytometry. The described methods will enable researchers to quantify the effects of this compound on T cell proliferation, apoptosis, and cytokine production, providing valuable insights into its immunomodulatory activity.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on human peripheral blood mononuclear cells (PBMCs) activated in vitro. This data is representative of expected outcomes based on the known mechanism of Kv1.3 inhibitors.

Table 1: Effect of this compound on T Cell Proliferation

Treatment GroupThis compound Concentration (nM)% Proliferating CD4+ T Cells (CFSElow)% Proliferating CD8+ T Cells (CFSElow)
Unstimulated Control02.1 ± 0.51.5 ± 0.3
Stimulated Control (Anti-CD3/CD28)085.4 ± 5.278.9 ± 6.1
Stimulated + this compound1062.3 ± 4.855.7 ± 5.5
Stimulated + this compound5035.1 ± 3.928.4 ± 4.2
Stimulated + this compound10015.8 ± 2.512.1 ± 2.9
Stimulated + this compound5005.2 ± 1.14.3 ± 0.9

Table 2: Induction of Apoptosis in Activated T Cells by this compound

Treatment GroupThis compound Concentration (nM)% Early Apoptotic T Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic T Cells (Annexin V+/PI+)
Unstimulated Control03.2 ± 0.71.8 ± 0.4
Stimulated Control (Anti-CD3/CD28)05.1 ± 1.12.5 ± 0.6
Stimulated + this compound10018.7 ± 2.35.4 ± 1.0
Stimulated + this compound50035.2 ± 3.112.8 ± 1.9

Table 3: Effect of this compound on Cytokine Production by Activated CD4+ T Cells

Treatment GroupThis compound Concentration (nM)% IFN-γ+ CD4+ T Cells% IL-17+ CD4+ T Cells
Unstimulated Control00.5 ± 0.10.2 ± 0.1
Stimulated Control (PMA/Ionomycin)025.8 ± 3.115.2 ± 2.5
Stimulated + this compound10012.4 ± 2.27.1 ± 1.3
Stimulated + this compound5004.9 ± 1.02.5 ± 0.7

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Pathway T Cell Activation Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Antigen Presentation PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Ca_Store_Release Ca2+ Release ER->Ca_Store_Release CRAC CRAC Channels Ca_Store_Release->CRAC Store Depletion Ca_Influx Sustained Ca2+ Influx CRAC->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Nucleus->Gene_Expression Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux Membrane_Potential Maintains Negative Membrane Potential K_Efflux->Membrane_Potential Membrane_Potential->Ca_Influx Electrical Gradient for Ca2+ Entry Psora4 This compound Psora4->Kv1_3 Inhibits Flow_Cytometry_Workflow General Workflow for Flow Cytometry Analysis cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from Whole Blood TCell_Culture Culture T Cells Isolate_PBMC->TCell_Culture Treat_Psora4 Treat with this compound (Dose-Response) TCell_Culture->Treat_Psora4 Stimulate Stimulate T Cells (e.g., anti-CD3/CD28) Treat_Psora4->Stimulate Harvest Harvest Cells Stimulate->Harvest Surface_Stain Surface Marker Staining (e.g., CD4, CD8) Harvest->Surface_Stain Fix_Perm Fixation and Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Acquire Acquire on Flow Cytometer Surface_Stain->Acquire Surface only Intra_Stain Intracellular Staining (e.g., Cytokines, Ki-67) Fix_Perm->Intra_Stain Intra_Stain->Acquire Gate Gating Strategy Acquire->Gate Analyze Data Analysis and Quantification Gate->Analyze

References

Application Notes: Modulating Neural Stem Cell Fate with Psora-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psora-4 is a potent and selective small-molecule blocker of the voltage-gated potassium channel Kv1.3.[1][2] While initially investigated for its immunomodulatory effects, recent studies have highlighted its role in regulating the fate of neural progenitor cells (NPCs), which are often used as a model for neural stem cells (NSCs). These application notes serve to clarify the use of this compound in the context of neural stem cell research, focusing on its influence on cell differentiation and the appropriate methods to assess its impact on proliferation. It is important to note that this compound is a modulator of NSC fate rather than a direct tool for measuring proliferation. Its effects on proliferation are typically assessed using standard assays in parallel with differentiation analyses.

Mechanism of Action

This compound exerts its biological effects by selectively blocking the Kv1.3 potassium channel.[1] In neural progenitor cells, the inhibition of Kv1.3 has been shown to promote neuronal differentiation and maturation.[1][2] This suggests that the electrical activity and ion flux regulated by Kv1.3 are crucial in the signaling pathways that determine whether an NPC differentiates into a neuron or another cell type, such as an astrocyte. By blocking this channel, this compound influences the developmental trajectory of these progenitor cells.

Data Presentation: Effects of this compound on Neural Progenitor Cell Differentiation

The following table summarizes the quantitative data on the dose-dependent effects of this compound on the differentiation of mouse neural progenitor cells after 5 days of treatment. The data is expressed as the percentage of total cells.

This compound Concentration% of Neurons (β-III-tubulin positive)% of Astrocytes (GFAP positive)Reference
0 nM (Control)31.5 ± 0.7%60.4 ± 3.0%[1]
10 nM37.1 ± 0.5%52.9 ± 2.5%[1]
50 nM25.9 ± 0.5%Not Reported[1]

Data from Zhou et al. (2015).[1]

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Mechanism of Action This compound This compound Kv1.3_Channel Kv1.3 Channel This compound->Kv1.3_Channel Inhibits Differentiation Neuronal Differentiation and Maturation Kv1.3_Channel->Differentiation Promotes Astrocyte Astrocyte Differentiation Kv1.3_Channel->Astrocyte Inhibits G cluster_1 Experimental Workflow cluster_2 Parallel Assays Culture Culture Neural Stem/Progenitor Cells Treatment Treat with this compound (various concentrations) Culture->Treatment Incubate Incubate for Desired Period Treatment->Incubate Proliferation Proliferation Assay (EdU Incorporation) Incubate->Proliferation Differentiation Differentiation Assay (Immunocytochemistry) Incubate->Differentiation Analysis Data Analysis and Quantification Proliferation->Analysis Differentiation->Analysis

References

Application Notes and Protocols for Studying Psora-4 Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psora-4 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, with secondary activity at the related Kv1.5 channel.[1][2] Its mechanism of action involves a unique dual-binding mode, targeting both the central pore and less conserved side pockets of the channel.[1] This interaction stabilizes a non-conducting state of the channel, leading to potent inhibition.[1] The primary functional consequence of Kv1.3 inhibition in T-lymphocytes is a reduction in calcium influx, which is a critical signal for T-cell activation and proliferation.[3] This makes this compound a valuable tool for studying the role of Kv1.3 in immunology and a potential therapeutic agent for autoimmune diseases.[2][3]

These application notes provide a detailed overview of the techniques available for characterizing the binding kinetics of this compound to its target channels, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Data Presentation: this compound Binding and Inhibitory Potency

The following table summarizes the quantitative data for the interaction of this compound with its primary targets, Kv1.3 and Kv1.5.

ParameterTarget ChannelValueMethodReference
IC₅₀ Kv1.33 nMElectrophysiology (Whole-cell patch clamp)[1][2]
Kv1.31.362 nMManual Patch Clamp[3]
Kv1.36.006 nMAutomated Patch Clamp[3]
Kv1.57 nMElectrophysiology (Whole-cell patch clamp)[1]
Kv1.57.7 nMElectrophysiology (Whole-cell patch clamp)[2]
Kv2.1~3.9 µMElectrophysiology[1]
EC₅₀ Kv1.33 nMElectrophysiology (Whole-cell patch clamp)[2]
Human Myelin-Specific Effector Memory T-cells25 nMProliferation Assay[2]
Rat Myelin-Specific Effector Memory T-cells60 nMProliferation Assay[2]
K dKv1.33 nMNot Specified[4]
Hill Coefficient Kv1.32Electrophysiology (Whole-cell patch clamp)[2]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in T-Cell Inhibition

Psora4_Signaling_Pathway Psora4 This compound Kv13 Kv1.3 Channel Psora4->Kv13 Inhibition MembraneDepol Membrane Depolarization Kv13->MembraneDepol Reduced K⁺ Efflux CRAC CRAC Channel MembraneDepol->CRAC Reduced Driving Force CaInflux Reduced Ca²⁺ Influx CRAC->CaInflux TCellActivation T-Cell Activation (Proliferation, Cytokine Release) CaInflux->TCellActivation Inhibition

Caption: this compound inhibits Kv1.3, leading to T-cell suppression.

General Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis ProteinPrep Target Protein Preparation (e.g., Kv1.3 expression/purification) Assay Binding Assay (SPR, ITC, or Electrophysiology) ProteinPrep->Assay LigandPrep This compound Preparation (Stock solution in DMSO) LigandPrep->Assay DataAcquisition Real-time Data Acquisition Assay->DataAcquisition DataProcessing Data Processing & Curve Fitting DataAcquisition->DataProcessing KineticParams Determination of Kd, kon, koff DataProcessing->KineticParams

Caption: Overview of a typical binding kinetics experiment workflow.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d) for the binding of this compound to Kv1.3.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit

  • Purified Kv1.3 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.

    • Immobilize the purified Kv1.3 protein onto the sensor chip surface. The target immobilization level should be optimized to minimize mass transport limitations.

    • Deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for background signal subtraction.

  • This compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of this compound in running buffer. The final DMSO concentration should be kept constant across all samples and ideally be below 1%. The concentration range should span at least 10-fold below and 10-fold above the expected K_d (e.g., 0.1 nM to 100 nM).

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of this compound over the sensor chip surface for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor chip surface between each this compound injection if necessary, using a regeneration solution that does not denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics

Objective: To determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to Kv1.3.

Materials:

  • Isothermal titration calorimeter

  • Purified Kv1.3 protein

  • This compound

  • Dialysis buffer

  • DMSO

Procedure:

  • Sample Preparation:

    • Dialyze the purified Kv1.3 protein extensively against the chosen ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the final this compound solution by diluting the stock into the same dialysis buffer used for the protein. The final DMSO concentration must be identical in both the protein and this compound solutions.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the Kv1.3 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of injections of the this compound solution into the protein solution, recording the heat change after each injection.

  • Control Experiment:

    • To account for the heat of dilution, perform a control experiment by injecting the this compound solution into the buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the K_d, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Protocol 3: Electrophysiology (Whole-Cell Patch Clamp) for Functional Inhibition

Objective: To determine the functional inhibitory concentration (IC₅₀) of this compound on Kv1.3 channels.

Materials:

  • Cell line expressing Kv1.3 channels

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass pipettes

  • Extracellular and intracellular solutions

  • This compound

  • DMSO

Procedure:

  • Cell Preparation:

    • Culture the Kv1.3-expressing cells to an appropriate confluency.

    • On the day of the experiment, prepare a dish of cells for recording.

  • Patch-Clamp Recording:

    • Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Record baseline Kv1.3 currents by applying a voltage-step protocol that activates and inactivates the channels.

  • This compound Application:

    • Prepare a range of this compound concentrations in the extracellular solution. The final DMSO concentration should be kept constant and low.

    • Perfuse the cell with the different concentrations of this compound, allowing sufficient time for the effect to reach steady state at each concentration.

    • Record the Kv1.3 currents in the presence of each this compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

References

Application Notes and Protocols for Psora-4 In Vitro Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psora-4 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is a key regulator of T-lymphocyte activation and proliferation, making it an attractive therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound exhibits high affinity for Kv1.3, with an IC50 value in the low nanomolar range, by binding to both the central pore cavity and a less conserved side pocket of the channel.[2] This dual binding mechanism confers its high potency and selectivity. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds targeting Kv1.3.

Data Presentation

The following tables summarize the inhibitory potency of this compound on various ion channels and its effect on T-cell functions.

Table 1: Inhibitory Activity (IC50) of this compound on Voltage-Gated Potassium (Kv) Channels

Ion ChannelIC50 (nM)Cell LineMethod
Kv1.33L929Whole-Cell Patch Clamp
Kv1.31.362CHOManual Patch Clamp
Kv1.36.006CHOAutomated Patch Clamp
Kv1.57.7L929Whole-Cell Patch Clamp
Kv1.1>100L929Whole-Cell Patch Clamp
Kv1.2>100L929Whole-Cell Patch Clamp
Kv1.4>100L929Whole-Cell Patch Clamp
Kv1.7>100L929Whole-Cell Patch Clamp
Kv3.1>1000L929Whole-Cell Patch Clamp

Table 2: Functional Effects of this compound on T-Lymphocytes

AssayCell TypeEC50 (nM)Effect
T-Cell ProliferationHuman Myelin-Specific Effector Memory T-Cells25Suppression
T-Cell ProliferationRat Myelin-Specific Effector Memory T-Cells60Suppression

Signaling Pathway

The diagram below illustrates the role of the Kv1.3 channel in T-cell activation. Upon T-cell receptor (TCR) stimulation, a signaling cascade leads to the release of intracellular calcium stores and the opening of Calcium Release-Activated Calcium (CRAC) channels. The subsequent influx of Ca2+ depolarizes the cell membrane. The opening of Kv1.3 channels mediates K+ efflux, which repolarizes the membrane and maintains the electrochemical gradient necessary for sustained Ca2+ influx and downstream signaling, leading to T-cell proliferation and cytokine production.

Kv1_3_Signaling_Pathway Kv1.3 Signaling Pathway in T-Cell Activation TCR TCR Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER_Ca_Release ER Ca2+ Release IP3->ER_Ca_Release CRAC_Open CRAC Channel Opening ER_Ca_Release->CRAC_Open Ca_Influx Ca2+ Influx CRAC_Open->Ca_Influx Sustained_Ca Sustained Ca2+ Influx CRAC_Open->Sustained_Ca Depolarization Membrane Depolarization Ca_Influx->Depolarization Kv1_3_Open Kv1.3 Channel Opening Depolarization->Kv1_3_Open K_Efflux K+ Efflux Kv1_3_Open->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization Repolarization->Sustained_Ca NFAT NFAT Activation Sustained_Ca->NFAT Proliferation T-Cell Proliferation & Cytokine Production NFAT->Proliferation Psora4 This compound Psora4->Kv1_3_Open

Caption: Kv1.3 Signaling Pathway in T-Cell Activation.

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 channels expressed in a stable cell line (e.g., CHO or HEK293).

Patch_Clamp_Workflow Whole-Cell Patch Clamp Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Culture Kv1.3-expressing cells Giga_Seal Form a giga-ohm seal Cell_Culture->Giga_Seal Solution_Prep Prepare external and internal solutions Solution_Prep->Giga_Seal Pipette_Pull Pull glass micropipettes Pipette_Pull->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Record_Baseline Record baseline Kv1.3 currents Whole_Cell->Record_Baseline Apply_Psora4 Apply this compound Record_Baseline->Apply_Psora4 Record_Inhibition Record inhibited currents Apply_Psora4->Record_Inhibition Analyze_Data Analyze current inhibition Record_Inhibition->Analyze_Data IC50_Curve Generate dose-response curve and calculate IC50 Analyze_Data->IC50_Curve

Caption: Whole-Cell Patch Clamp Workflow.

Materials:

  • Kv1.3 expressing cells (e.g., CHO-hKv1.3)

  • External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

Protocol:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • To elicit Kv1.3 currents, apply depolarizing voltage steps. For determining the dose-response, a step to +40 mV for 200 ms can be used.

  • To investigate use-dependence, after establishing a baseline, apply this compound and then a series of depolarizing pulses (e.g., to +40 mV for 200 ms or 2 seconds, repeated every 60 seconds) to observe the cumulative block.[2]

  • Record baseline currents in the absence of the compound.

  • Perfuse the chamber with external solution containing the desired concentration of this compound.

  • Record the inhibited Kv1.3 currents after the effect of the compound has reached a steady state.

  • Wash out the compound with the external solution to check for reversibility.

  • Repeat steps 9-12 for a range of this compound concentrations to generate a dose-response curve.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Calcium Flux Assay

This assay measures the effect of this compound on intracellular calcium mobilization in T-lymphocytes (e.g., Jurkat cells) following stimulation.

Calcium_Flux_Workflow Calcium Flux Assay Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Cell_Harvest Harvest and wash Jurkat cells Dye_Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Cell_Harvest->Dye_Loading Incubate_Psora4 Incubate cells with this compound or vehicle Dye_Loading->Incubate_Psora4 Baseline_Fluorescence Measure baseline fluorescence Incubate_Psora4->Baseline_Fluorescence Stimulate_Cells Stimulate cells (e.g., with PHA or anti-CD3 antibody) Baseline_Fluorescence->Stimulate_Cells Record_Fluorescence Record fluorescence change over time Stimulate_Cells->Record_Fluorescence Analyze_Data Analyze fluorescence intensity data Record_Fluorescence->Analyze_Data Compare_Responses Compare calcium responses in treated vs. control cells Analyze_Data->Compare_Responses

Caption: Calcium Flux Assay Workflow.

Materials:

  • Jurkat T-cells

  • RPMI 1640 medium with 10% FBS

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound stock solution (in DMSO)

  • T-cell stimulant (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Harvest Jurkat cells and wash them with HBSS.

  • Resuspend cells at 1 x 10^6 cells/mL in HBSS.

  • Prepare the dye loading solution by diluting Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.

  • Add the dye loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.

  • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Add 50 µL of HBSS containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Measure the baseline fluorescence using a plate reader (Ex/Em ~490/525 nm for Fluo-4).

  • Add 50 µL of the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL) to each well.

  • Immediately begin recording the fluorescence intensity every 1-2 seconds for 5-10 minutes.

  • At the end of the recording, add ionomycin as a positive control to determine the maximal calcium response.

  • Analyze the data by calculating the change in fluorescence intensity over time. Compare the peak fluorescence and the area under the curve for this compound treated cells versus control cells.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the inhibitory effect of this compound on T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.

Proliferation_Assay_Workflow T-Cell Proliferation Assay Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Label_CFSE Label PBMCs with CFSE Isolate_PBMCs->Label_CFSE Plate_Cells Plate CFSE-labeled cells Label_CFSE->Plate_Cells Add_Psora4 Add this compound or vehicle Plate_Cells->Add_Psora4 Stimulate_Cells Stimulate cells (e.g., with anti-CD3/CD28 beads) Add_Psora4->Stimulate_Cells Incubate Incubate for 3-5 days Stimulate_Cells->Incubate Harvest_Cells Harvest and stain cells with T-cell markers Incubate->Harvest_Cells Flow_Cytometry Analyze by flow cytometry Harvest_Cells->Flow_Cytometry Analyze_Proliferation Analyze CFSE dilution to quantify proliferation Flow_Cytometry->Analyze_Proliferation

Caption: T-Cell Proliferation Assay Workflow.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • This compound stock solution (in DMSO)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS and resuspend at 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the cells in complete RPMI medium and plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

  • Add various concentrations of this compound or vehicle (DMSO) to the wells.

  • Add T-cell activation beads at the manufacturer's recommended ratio.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Gate on the T-cell populations of interest and analyze the CFSE fluorescence.

  • Quantify proliferation by analyzing the percentage of cells that have undergone division (i.e., show reduced CFSE fluorescence) and the proliferation index.

T-Cell Activation Assay (Flow Cytometry)

This assay evaluates the effect of this compound on the expression of early (CD69) and late (CD25) activation markers on T-cells.

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • T-cell stimulant (e.g., PHA or anti-CD3/CD28 antibodies)

  • This compound stock solution (in DMSO)

  • Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25

  • 96-well plates

  • Flow cytometer

Protocol:

  • Isolate and prepare PBMCs as described in the proliferation assay.

  • Plate 1 x 10^6 cells per well in a 96-well plate.

  • Add various concentrations of this compound or vehicle (DMSO) and pre-incubate for 30 minutes at 37°C.

  • Stimulate the cells with PHA (5 µg/mL) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).

  • Incubate for 24 hours (for CD69 expression) or 48-72 hours (for CD25 expression) at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Stain the cells with the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing CD69 and CD25, as well as the mean fluorescence intensity (MFI) of these markers. Compare the results from this compound treated and control wells.

References

Application Notes and Protocols for Testing Psora-4 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the efficacy of Psora-4, a potent and selective Kv1.3 potassium channel blocker. The protocols detailed below are designed for studies investigating the therapeutic potential of this compound in T-cell mediated autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Introduction to this compound

This compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune disorders.[3][4] By preferentially binding to the C-type inactivated state of the Kv1.3 channel, this compound blocks potassium efflux, which in turn suppresses T-cell activation, proliferation, and cytokine production.[2] This targeted immunomodulatory action makes this compound a promising candidate for the treatment of autoimmune diseases. In vivo toxicity studies in rats have shown no acute toxicity after five daily subcutaneous injections at 33 mg/kg body weight.[2]

This compound Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the Kv1.3 potassium channel, which disrupts the signaling cascade required for T-cell activation.

Psora_4_Signaling_Pathway cluster_T_Cell Effector Memory T-Cell cluster_Kv1_3 Kv1.3 Channel Regulation TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Influx Ca²⁺ Influx (CRAC channels) Ca_ER->Ca_Influx Depletion of ER stores Calcineurin Calcineurin Ca_Influx->Calcineurin ↑ [Ca²⁺]i NFAT NFAT (dephosphorylated) Calcineurin->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) Nucleus->Cytokine_Production Gene Transcription Autoimmune_Disease Autoimmune Disease Cytokine_Production->Autoimmune_Disease Pathogenesis Kv1_3 Kv1.3 Channel K_Efflux K⁺ Efflux Kv1_3->K_Efflux Membrane_Potential Membrane Potential K_Efflux->Membrane_Potential Maintains Hyperpolarization Membrane_Potential->Ca_Influx Drives Psora_4 This compound Psora_4->Kv1_3 Blocks Psoriasis_Workflow cluster_Induction Disease Induction (Days 0-6) cluster_Treatment Treatment Administration (Days 0-6) cluster_Evaluation Efficacy Evaluation Induction Topical application of Imiquimod (5%) cream on shaved back and ear Daily_Eval Daily Monitoring: - Body Weight - PASI Score (Erythema, Scaling, Thickness) Induction->Daily_Eval Treatment_Group This compound Administration (e.g., subcutaneous injection) Daily Treatment_Group->Daily_Eval Vehicle_Group Vehicle Control Administration Daily Vehicle_Group->Daily_Eval Endpoint_Eval Endpoint Analysis (Day 7): - Histopathology of skin - Cytokine analysis (skin/serum) - Spleen weight Daily_Eval->Endpoint_Eval Arthritis_Workflow cluster_Induction Disease Induction (Day 0) cluster_Treatment Treatment Administration (Prophylactic or Therapeutic) cluster_Evaluation Efficacy Evaluation Induction Single intradermal injection of Pristane at the base of the tail Daily_Eval Regular Monitoring: - Clinical Arthritis Score - Paw Swelling - Body Weight Induction->Daily_Eval Treatment_Group This compound Administration (e.g., subcutaneous injection) Daily or every other day Treatment_Group->Daily_Eval Vehicle_Group Vehicle Control Administration Vehicle_Group->Daily_Eval Endpoint_Eval Endpoint Analysis: - Histopathology of joints - Serum cytokine levels - Anti-collagen antibody titers Daily_Eval->Endpoint_Eval EAE_Workflow cluster_Induction Disease Induction (Day 0) cluster_Treatment Treatment Administration cluster_Evaluation Efficacy Evaluation Induction Immunization with Myelin Oligodendrocyte Glycoprotein (MOG) and Complete Freund's Adjuvant (CFA) Daily_Eval Daily Monitoring: - Clinical EAE Score - Body Weight Induction->Daily_Eval Treatment_Group This compound Administration (e.g., subcutaneous injection) Daily from immunization or onset Treatment_Group->Daily_Eval Vehicle_Group Vehicle Control Administration Vehicle_Group->Daily_Eval Endpoint_Eval Endpoint Analysis: - Histopathology of CNS (inflammation, demyelination) - T-cell proliferation assays Daily_Eval->Endpoint_Eval

References

Application Notes and Protocols for the Detection of Psora-4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psora-4, a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3, has emerged as a promising therapeutic candidate for autoimmune diseases such as psoriasis and multiple sclerosis. The Kv1.3 channel is highly expressed on activated effector memory T cells, which are key mediators of inflammation in these conditions. By blocking this channel, this compound can suppress the activity of these pathogenic T cells. Accurate and reliable methods for the detection and quantification of this compound in biological samples are crucial for preclinical pharmacokinetic studies, clinical trial monitoring, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound in various biological matrices, including plasma/serum, urine, and tissue samples, primarily using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as an alternative high-throughput method.

I. Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[1]

A. Sample Preparation

The choice of sample preparation method is critical to remove interferences and enrich the analyte of interest.[2][3]

1. Plasma/Serum Samples: Protein precipitation is a rapid and effective method for preparing plasma and serum samples.[4][5]

  • Protocol: Protein Precipitation

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[1]

2. Urine Samples: Urine samples typically have lower protein content and can often be prepared by a simple "dilute and shoot" method.[2]

  • Protocol: Dilution

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

    • Dilute 50 µL of the supernatant with 450 µL of the mobile phase containing the internal standard.

    • Vortex to mix.

    • Directly inject an aliquot into the LC-MS/MS system.

3. Tissue Samples: Tissue samples require homogenization to release the analyte.[5]

  • Protocol: Tissue Homogenization

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of a suitable homogenization buffer (e.g., phosphate-buffered saline) and a lysing matrix (e.g., ceramic beads).

    • Homogenize the tissue using a bead-based homogenizer until a uniform lysate is obtained.

    • Perform protein precipitation on the tissue homogenate as described for plasma/serum samples.

B. LC-MS/MS Method Parameters

The following are suggested starting parameters for method development. Optimization will be required based on the specific instrumentation used.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer.
C. Data Analysis and Quantification

A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix (e.g., drug-free plasma). The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

II. Detection of this compound by Competitive ELISA

A competitive ELISA can be developed for high-throughput screening of this compound. This assay relies on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Psora-4 antibody binding sites.

A. Assay Principle
  • An antibody specific to this compound is immobilized on a microplate.

  • The sample containing an unknown amount of this compound is added, along with a known amount of enzyme-conjugated this compound (e.g., this compound-HRP).

  • Unlabeled this compound from the sample competes with the this compound-HRP for binding to the antibody.

  • After washing, a substrate is added, and the enzyme converts it into a colored product.

  • The signal intensity is inversely proportional to the concentration of this compound in the sample.

B. General Protocol
  • Coat a 96-well plate with an anti-Psora-4 antibody and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards or samples to the wells, followed by the addition of this compound-HRP conjugate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Based on pharmacokinetic studies of similar psoralen derivatives, the following table presents hypothetical data for this compound after a single oral administration.[6][7]

ParameterValue
Dose (mg/kg) 10
Cmax (ng/mL) 250 ± 50
Tmax (h) 1.5 ± 0.5
AUC (0-t) (ng*h/mL) 1200 ± 200
Half-life (t1/2) (h) 4.5 ± 1.0
Oral Bioavailability (%) 65
Table 2: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical method according to regulatory guidelines.[8]

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10, Accuracy and Precision within 20%
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte stable under various storage and processing conditions

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for Tissue) Sample->Homogenization if tissue Protein_Precipitation Protein Precipitation / Dilution Sample->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization ESI LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound detection by LC-MS/MS.

Competitive_ELISA_Workflow cluster_assay Competitive ELISA Protocol Plate_Coating 1. Coat plate with anti-Psora-4 Ab Blocking 2. Block non-specific sites Plate_Coating->Blocking Sample_Addition 3. Add Sample and This compound-HRP conjugate Blocking->Sample_Addition Incubation 4. Incubate (Competition) Sample_Addition->Incubation Washing 5. Wash Incubation->Washing Substrate_Addition 6. Add Substrate Washing->Substrate_Addition Color_Development 7. Color Development Substrate_Addition->Color_Development Stop_Reaction 8. Stop Reaction Color_Development->Stop_Reaction Read_Absorbance 9. Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Protocol for this compound detection by Competitive ELISA.

Psora4_Mechanism_of_Action cluster_disease Autoimmune Disease (e.g., Psoriasis) cluster_intervention Therapeutic Intervention Effector_T_Cells Activated Effector Memory T Cells Inflammation Inflammation & Proliferation Effector_T_Cells->Inflammation Disease_Symptoms Disease Symptoms Inflammation->Disease_Symptoms Psora4 This compound Psora4->Inflammation reduces Kv13 Kv1.3 Channel Psora4->Kv13 inhibits Kv13->Effector_T_Cells is expressed on

References

Troubleshooting & Optimization

Psora-4 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Psora-4, this technical support center provides essential guidance on overcoming common solubility challenges. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits good solubility in DMSO, with concentrations of 10 mg/mL to over 15.75 mg/mL being achievable.[1][2][3] For in vivo studies, a mixture of Cremophor EL and PBS has been used.[3]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO, gentle warming of the solution to 37°C for a short period (e.g., 10 minutes) and/or sonication in an ultrasonic bath can aid in dissolution.[1][3] Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can affect the solubility of hydrophobic compounds.

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: this compound is practically insoluble in water.[1] Therefore, direct dissolution in aqueous buffers or cell culture media is not recommended as it will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous medium.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A4: This is a common issue with hydrophobic compounds. To prevent precipitation upon dilution, consider the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit in the presence of a low percentage of the organic solvent. Try using a more diluted final concentration.

  • Increase the co-solvent concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help to keep this compound in solution. However, be mindful of potential solvent toxicity to your cells.

  • Use a different dilution method: Instead of adding the stock solution directly to the full volume of aqueous medium, try adding the stock to a smaller volume of the medium first, mixing well, and then bringing it up to the final volume. This can sometimes help to avoid localized high concentrations that lead to precipitation.

  • Consider formulation strategies: For persistent issues, employing formulation strategies such as using co-solvents or excipients may be necessary.

Q5: How should I store my this compound stock solutions?

A5: this compound stock solutions in DMSO can be stored at -20°C for short-term use (up to a month) or at -80°C for longer-term storage (up to 6 months).[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: Solubility Issues and Solutions

This guide provides a structured approach to addressing common solubility problems encountered with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
This compound powder does not dissolve in the primary solvent (e.g., DMSO). Insufficient solvent volume.Increase the volume of the solvent to lower the concentration.
Low-quality or hydrated solvent.Use fresh, high-purity, anhydrous solvent.
Insufficient agitation/energy.Gently warm the solution (e.g., 37°C) and/or use a sonicator.
Precipitation occurs immediately upon dilution of the stock solution into aqueous media. Exceeding the aqueous solubility limit.Decrease the final concentration of this compound.
Insufficient co-solvent.If permissible in the experimental setup, slightly increase the final percentage of the organic co-solvent (e.g., DMSO).
Poor mixing technique.Add the stock solution to a smaller volume of the aqueous medium with vigorous stirring, then bring to the final volume.
The solution appears cloudy or forms a precipitate over time after dilution. Delayed precipitation.This indicates that the compound is in a supersaturated state and is not stable in the aqueous medium over time. Prepare fresh dilutions immediately before use.
Interaction with components in the medium.Some components in complex media (e.g., proteins in serum) can interact with the compound and reduce its solubility. Consider reducing the serum concentration if possible or using a serum-free medium for initial solubility tests.
Inconsistent experimental results possibly due to solubility issues. Inaccurate concentration of the working solution.Ensure complete dissolution of the stock solution before making dilutions. Visually inspect for any precipitate.
Degradation of the compound.Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Protect from light if the compound is light-sensitive.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Solubility Reference(s)
Dimethyl sulfoxide (DMSO)≥15.75 mg/mL[1]
10 mg/mL[2]
Ethanol (with sonication)≥1.72 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.

  • Add a known volume of the solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm that there is still undissolved solid at the bottom of the vial.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the supernatant, which represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol for Enhancing this compound Solubility using a Co-solvent System

This protocol outlines a method to improve the solubility of this compound in aqueous solutions for in vitro experiments by using a co-solvent.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Aqueous buffer or cell culture medium

  • Co-solvent (e.g., polyethylene glycol 400, propylene glycol)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent and DMSO in your experimental system.

  • Prepare a series of co-solvent/aqueous medium mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10% co-solvent in the final volume).

  • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

  • To this, add the prepared co-solvent/aqueous medium mixture to achieve the final desired volume and concentrations.

  • Vortex the solution gently to mix.

  • Visually inspect the solution for any signs of precipitation immediately after mixing and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).

  • The mixture with the highest concentration of this compound that remains clear without precipitation identifies the optimal co-solvent concentration for your application.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

This compound Solubility Troubleshooting Workflow start Start: this compound Solubility Issue check_solvent Check Primary Solvent (e.g., DMSO) start->check_solvent dissolution_method Optimize Dissolution Method: - Warm to 37°C - Sonicate check_solvent->dissolution_method  Issue with initial dissolution check_dilution Precipitation upon Aqueous Dilution? check_solvent->check_dilution  Dissolves initially dissolution_method->check_dilution troubleshoot_dilution Troubleshoot Dilution: - Lower Final Concentration - Modify Dilution Technique check_dilution->troubleshoot_dilution Yes successful_dissolution Successful Dissolution check_dilution->successful_dissolution No consider_cosolvent Consider Co-solvent Strategy troubleshoot_dilution->consider_cosolvent perform_cosolvent_test Perform Co-solvent Solubility Test consider_cosolvent->perform_cosolvent_test perform_cosolvent_test->successful_dissolution Success persistent_issue Persistent Issue: Consult Literature for Advanced Formulation perform_cosolvent_test->persistent_issue Failure

A logical workflow for identifying and resolving common solubility issues with this compound.

Signaling Pathway of this compound Action in T-Cells

This compound Signaling Pathway cluster_membrane Plasma Membrane Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Blocks Ca_channel CRAC Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Psora4 This compound Psora4->Kv1_3 Inhibits Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Membrane_Potential->Ca_influx Drives Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation

This compound inhibits the Kv1.3 potassium channel, leading to reduced T-cell activation.

References

Technical Support Center: Investigating Psora-4 and Kv1.5 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Psora-4 on the Kv1.5 potassium channel. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known affinity of this compound for Kv1.5, and how does it compare to its primary target, Kv1.3?

This compound is a potent blocker of the Kv1.3 channel with a reported EC50 of 3 nM.[1] However, it also exhibits high affinity for the Kv1.5 channel, with a reported IC50 of 7.7 nM.[1] This indicates a relatively low selectivity margin between the two channels.

Q2: What is the mechanism of this compound's interaction with Kv1.5?

This compound inhibits Kv1.5 through a unique dual-binding mechanism. It binds to both a highly conserved site in the central pore cavity of the channel and a less conserved allosteric site located in "side pockets."[2] The simultaneous occupation of both sites leads to a highly stable, non-conducting state of the channel.[2]

Q3: Does this compound exhibit use-dependence when blocking Kv1.5?

Yes, the blocking effect of this compound on Kv1.5 is use-dependent.[2][3] This means that the inhibition is more pronounced when the channel is repeatedly opened, for instance, by depolarizing voltage steps.[2][3] This is a critical consideration for designing electrophysiology experiments.

Q4: What are the potential physiological consequences of Kv1.5 blockade by this compound?

Kv1.5 channels are predominantly expressed in the atria of the heart and are crucial for cardiac repolarization.[4][5] Off-target inhibition of Kv1.5 by this compound could prolong the atrial action potential, which may have pro-arrhythmic or anti-arrhythmic effects depending on the context.[4] Therefore, careful evaluation of cardiac function is warranted when investigating this compound in vivo.

Q5: How can I distinguish between this compound's effects on Kv1.3 and Kv1.5 in my experiments?

Distinguishing between the effects on these two channels can be challenging due to their similar affinities for this compound. One approach is to use cell lines that selectively express either Kv1.3 or Kv1.5. Additionally, exploring other Kv1.3 blockers with higher selectivity over Kv1.5, such as PAP-1 (which has a 23-fold selectivity for Kv1.3 over Kv1.5), could be used as a comparative tool.[6]

Troubleshooting Guides

Problem 1: Inconsistent or variable block of Kv1.5 by this compound.
  • Possible Cause: Use-dependence of the block.

    • Solution: Ensure a standardized voltage protocol with a consistent number and frequency of depolarizing pulses is used across all experiments to achieve a stable level of block.[2][3]

  • Possible Cause: Instability of the patch-clamp recording.

    • Solution: Verify the stability of your whole-cell configuration. Monitor access resistance and cell capacitance throughout the experiment. For long recordings, consider using perforated patch-clamp to maintain the integrity of the intracellular environment.[7]

  • Possible Cause: Issues with this compound solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. Due to its hydrophobicity, ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting to the final concentration in the external solution.

Problem 2: Difficulty interpreting the kinetics of this compound binding to Kv1.5.
  • Possible Cause: Complex binding mechanism.

    • Solution: The dual-site binding of this compound can result in complex binding and unbinding kinetics that may not fit a simple bimolecular model.[8] Consider using more advanced kinetic models that account for a two-step binding process or allosteric modulation when analyzing your data.

  • Possible Cause: Inadequate temporal resolution.

    • Solution: Increase the sampling rate of your data acquisition to accurately capture the kinetics of the block, especially during the onset and washout phases.

Problem 3: Unexpected changes in current amplitude that are not related to channel block.
  • Possible Cause: "Rundown" of Kv1.5 channels.

    • Solution: Kv1.5 channels can exhibit rundown (a gradual decrease in current amplitude over time) in whole-cell recordings. Establish a stable baseline recording before applying this compound and use a time-matched vehicle control to account for any rundown.

  • Possible Cause: Effects of internal solution components.

    • Solution: Be aware that components of your internal solution can modulate channel activity. For example, ATP and other factors can influence phosphorylation-dependent regulation of Kv1.5.[9] Maintain a consistent and well-defined internal solution composition.

Data Presentation

Table 1: Comparative Potency of this compound on Kv1.3 and Kv1.5

ChannelThis compound Potency (EC50/IC50)Reference
Kv1.33 nM (EC50)[1]
Kv1.57.7 nM (IC50)[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Block of Kv1.5
  • Cell Preparation:

    • Use a stable cell line heterologously expressing human Kv1.5 channels (e.g., HEK293 or CHO cells).

    • Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) with a single, healthy cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before recording.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit Kv1.5 currents, apply depolarizing voltage steps to +40 mV for 500 ms.

    • To investigate use-dependence, apply a train of depolarizing pulses (e.g., to +40 mV for 200 ms at a frequency of 1 Hz).

  • Data Acquisition and Analysis:

    • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Measure the peak outward current at the end of the depolarizing pulse.

    • Calculate the percentage of block by comparing the current amplitude in the presence of this compound to the control current.

    • Fit concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Psora4_Kv15_Interaction cluster_channel Kv1.5 Channel Central_Pore Central Pore Site Channel_Block Stable Non-Conducting State Side_Pocket Allosteric Side Pocket Psora4 This compound Psora4->Central_Pore Binding Psora4->Side_Pocket Binding

Caption: Dual binding mechanism of this compound to the Kv1.5 channel.

Experimental_Workflow start Start cell_prep Prepare Kv1.5-expressing cells start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch baseline Record baseline Kv1.5 current patch->baseline apply_psora4 Apply this compound baseline->apply_psora4 record_block Record Kv1.5 current with this compound apply_psora4->record_block washout Washout this compound record_block->washout record_recovery Record recovery of current washout->record_recovery analysis Data Analysis (IC50, kinetics) record_recovery->analysis end End analysis->end

Caption: Workflow for electrophysiological assessment of this compound on Kv1.5.

Troubleshooting_Logic issue Inconsistent Kv1.5 Block? use_dependence Standardize Voltage Protocol issue->use_dependence Yes stability Check Recording Stability issue->stability Yes solution_prep Prepare Fresh this compound Solution issue->solution_prep Yes result Consistent Results

Caption: Troubleshooting logic for inconsistent this compound block of Kv1.5.

References

Technical Support Center: Minimizing Psora-4 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Psora-4 cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1] Its primary mechanism of action involves the inhibition of Kv1.3 channels located on the plasma membrane and within the inner mitochondrial membrane.[1]

Q2: Why does this compound exhibit cytotoxicity?

The cytotoxic effects of this compound are primarily linked to its action on mitochondrial Kv1.3 channels (mitoKv1.3).[1][2] Inhibition of mitoKv1.3 leads to mitochondrial membrane hyperpolarization, followed by an increase in the production of reactive oxygen species (ROS), depolarization of the inner mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase-9 and caspase-3 enzymatic cascade, ultimately inducing apoptosis.[1][3]

Q3: Is this compound's cytotoxicity selective for certain cell types?

Yes, this compound and similar Kv1.3 inhibitors tend to be more cytotoxic to cancer cells that express Kv1.3.[1][2] This is partly because cancer cells often have a higher basal level of ROS, making them more susceptible to the additional oxidative stress induced by this compound.[3] Some studies have shown that at concentrations effective for inducing apoptosis in cancer cells, there are no adverse effects observed in several healthy tissues.[2]

Q4: What are the typical effective concentrations of this compound?

The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. For blocking the Kv1.3 channel, the EC50 is approximately 3 nM.[1] To suppress the proliferation of human and rat myelin-specific effector memory T cells, EC50 values are 25 nM and 60 nM, respectively. For inducing apoptosis in sensitive cancer cell lines, concentrations up to 20 µM have been used.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of cell death in non-target cells This compound concentration is too high.Optimize the this compound concentration by performing a dose-response curve to determine the lowest effective concentration for your target effect with minimal cytotoxicity to control cells.
Prolonged incubation time.Reduce the incubation time. A time-course experiment can help identify the optimal duration of exposure.
High cellular ROS levels.Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or a ROS scavenger to mitigate oxidative stress.[4]
Inconsistent results between experiments Variability in cell health and density.Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.
Degradation of this compound stock solution.Prepare fresh this compound stock solutions in DMSO and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Difficulty dissolving this compound Improper solvent or concentration.This compound is soluble in DMSO (up to 50 mM) and ethanol (up to 10 mM). Ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.5% for DMSO).

Quantitative Data Summary

Table 1: Reported EC50 and IC50 Values for this compound and Related Compounds

CompoundParameterCell Line/SystemValueReference
This compoundEC50 (Kv1.3 blocking)N/A3 nM[1]
This compoundIC50 (Kv1.5 activity)N/A7.7 nM
This compoundEC50 (Proliferation suppression)Human myelin-specific effector memory T cells25 nM
This compoundEC50 (Proliferation suppression)Rat myelin-specific effector memory T cells60 nM
This compoundApoptotic ConcentrationBax/Bak-deficient Jurkat leukemic T cells20 µM[2]
PAP-1 (similar Kv1.3 inhibitor)EC50 (Kv1.3 blocking)N/A2 nM[1]
PAP-1Apoptotic ConcentrationBax/Bak-deficient Jurkat leukemic T cells20 µM[2]
Clofazimine (similar Kv1.3 inhibitor)EC50 (Kv1.3 blocking)N/A300 nM[1]
ClofazimineApoptotic ConcentrationBax/Bak-deficient Jurkat leukemic T cells1 µM[2]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol allows for the colorimetric measurement of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to detect intracellular ROS.

  • Cell Treatment:

    • Culture and treat cells with this compound as described in the cytotoxicity protocol. Include a positive control (e.g., H2O2) and a negative control (untreated cells).

  • DCF-DA Staining:

    • After treatment, remove the medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add DCF-DA solution (typically 5-10 µM in serum-free medium) to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition:

    • Remove the DCF-DA solution and wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.

  • Cell Treatment:

    • Grow cells on glass-bottom dishes suitable for microscopy and treat with this compound as required.

  • TMRM Staining:

    • During the final 30 minutes of this compound treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

    • Incubate at 37°C in the dark.

  • Imaging:

    • Wash the cells with pre-warmed PBS.

    • Add fresh, pre-warmed medium or PBS for imaging.

    • Visualize the cells using a fluorescence microscope. A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.

Visualizations

Psora4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Psora4_ext This compound Kv1_3_pm Kv1.3 Channel Psora4_ext->Kv1_3_pm Inhibition Kv1_3_mito mitoKv1.3 Channel Psora4_ext->Kv1_3_mito Inhibition Pro_Caspase9 Pro-Caspase-9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis ComplexI Complex I ROS ↑ ROS ComplexI->ROS Electron Diversion MMP_depolarization ΔΨm Depolarization ROS->MMP_depolarization Cytochrome_c Cytochrome c MMP_depolarization->Cytochrome_c Release Cytochrome_c->Pro_Caspase9

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Psora4_Treatment 2. Treat with this compound Cell_Culture->Psora4_Treatment MTT_Assay MTT Assay ROS_Assay ROS Assay MMP_Assay ΔΨm Assay Data_Acquisition 3. Acquire Data MTT_Assay->Data_Acquisition ROS_Assay->Data_Acquisition MMP_Assay->Data_Acquisition Interpretation 4. Interpret Results Data_Acquisition->Interpretation

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response curve Check_Concentration->Optimize_Concentration No Check_Incubation Is incubation time too long? Check_Concentration->Check_Incubation Yes Optimize_Concentration->Check_Incubation Optimize_Time Perform time-course experiment Check_Incubation->Optimize_Time Yes Consider_Antioxidant Consider co-treatment with antioxidants Check_Incubation->Consider_Antioxidant No Optimize_Time->Consider_Antioxidant End Cytotoxicity Minimized Consider_Antioxidant->End

Caption: Troubleshooting logic for high this compound cytotoxicity.

References

Psora-4 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Psora-4 in solution. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] It is supplied as a crystalline solid.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 10 mg/mL[1], 16.72 mg/mL (50 mM)[2], and ≥15.75 mg/mL[3]. It is also soluble in ethanol at 3.34 mg/mL (10 mM)[2], though to a lesser extent than in DMSO.

Q3: How should this compound stock solutions be stored?

A3: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C. For solutions in a solvent, storage at -80°C is recommended for up to six months, and at -20°C for up to one month.[4] Some suppliers suggest that stock solutions can be stored at -20°C for up to six months.[5] It is generally advised to use freshly prepared solutions and avoid long-term storage if possible.[3]

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: While specific data on the aqueous stability of this compound is limited, furanocoumarins, the chemical class to which this compound belongs, can be susceptible to degradation in aqueous environments, particularly when exposed to light. Psoralen and its derivatives are known to undergo photodegradation upon exposure to UVA light.[1][6][7] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media from a DMSO stock solution immediately before use. Protect these solutions from light to minimize degradation.

Q5: What are the potential degradation pathways for this compound?

Data Presentation: Solubility and Storage Conditions

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Citation
DMSO16.7250[2]
DMSO10~30[1]
DMSO≥15.75≥47[3]
Ethanol3.3410[2]
WaterInsolubleInsoluble[3]

Table 2: Recommended Storage Conditions for this compound

FormulationStorage Temperature (°C)Recommended DurationCitations
Solid Powder-20≥ 4 years[1]
Solid Powder-2012 months[5]
Solid Powder46 months[5]
In Solvent-806 months[4][5]
In Solvent-201-6 months[4][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution into aqueous media The aqueous buffer has a lower solubilizing capacity for this compound compared to the organic stock solvent (e.g., DMSO).- Increase the final concentration of DMSO in your working solution (typically up to 0.5% is well-tolerated by most cell lines, but should be optimized).- Warm the aqueous media to 37°C before adding the this compound stock solution.- Vortex the solution immediately after adding the stock solution to ensure rapid mixing.
Loss of biological activity over time in experiments Degradation of this compound in the aqueous experimental medium, possibly due to light exposure or hydrolysis.- Prepare fresh dilutions of this compound for each experiment.- Protect all solutions containing this compound from light by using amber tubes or covering them with foil.- Minimize the time that this compound is in an aqueous solution before being added to the experiment.
Inconsistent experimental results - Incomplete dissolution of the solid this compound when making the stock solution.- Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Ensure complete dissolution of solid this compound by warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath.[3]- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 334.37 g/mol , dissolve 3.34 mg in 1 mL of DMSO).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, warm the tube briefly at 37°C or sonicate for a few minutes to aid dissolution.[3]

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

This protocol provides a general framework for assessing the stability of this compound. The specific HPLC conditions may need to be optimized for your equipment and specific experimental needs.

  • Objective: To determine the stability of this compound in a specific solvent or buffer over time and under different storage conditions (e.g., room temperature, 4°C, protected from light vs. exposed to light).

  • Materials:

    • This compound stock solution

    • Solvent/buffer of interest (e.g., PBS, cell culture medium)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

  • Procedure:

    • Preparation of Stability Samples:

      • Dilute the this compound stock solution to a known concentration (e.g., 10 µg/mL) in the solvent/buffer of interest.

      • Prepare multiple aliquots of this solution.

      • Store the aliquots under the desired conditions (e.g., protected from light at room temperature, exposed to light at room temperature, 4°C).

    • HPLC Analysis:

      • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each sample onto the HPLC system.

      • Example HPLC Conditions (to be optimized):

        • Column: C18, 4.6 x 150 mm, 5 µm

        • Mobile Phase: A gradient of acetonitrile and water (e.g., start with 50% acetonitrile and increase to 90% over 15 minutes).

        • Flow Rate: 1.0 mL/min

        • Detection Wavelength: 254 nm or one of the other absorbance maxima (217, 251, 269, 310 nm).[1]

    • Data Analysis:

      • At each time point, determine the peak area of the this compound peak.

      • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

      • Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Signaling Pathway of this compound Action

This compound is a potent inhibitor of the voltage-gated potassium channel Kv1.3. In effector memory T-cells, the inhibition of Kv1.3 leads to membrane depolarization, which in turn reduces the driving force for calcium entry through CRAC channels. The subsequent decrease in intracellular calcium concentration impairs the activation of calcineurin and the downstream transcription factor NFAT, ultimately suppressing T-cell activation and proliferation.

Psora4_Signaling_Pathway Psora4 This compound Kv1_3 Kv1.3 Channel Psora4->Kv1_3 Inhibits K_efflux K+ Efflux Kv1_3->K_efflux Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Ca_influx Ca2+ Influx (CRAC Channel) Membrane_Potential->Ca_influx Maintains driving force for Intracellular_Ca ↑ Intracellular Ca2+ Ca_influx->Intracellular_Ca Calcineurin Calcineurin Activation Intracellular_Ca->Calcineurin NFAT NFAT Activation Calcineurin->NFAT T_cell_activation T-Cell Activation & Proliferation NFAT->T_cell_activation Stability_Workflow start Prepare this compound Solution in Buffer of Interest aliquot Aliquot into Multiple Vials for Different Conditions start->aliquot conditions Incubate under Test Conditions (e.g., Temp, Light) aliquot->conditions sampling Sample at Predetermined Time Points (t=0, 2, 4... hrs) conditions->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Calculate % Remaining this compound and Monitor for Degradants hplc->data end Determine Stability Profile data->end Troubleshooting_Precipitation start Precipitate Observed After Diluting this compound Stock? check_dmso Is Final DMSO Concentration <0.1%? start->check_dmso Yes increase_dmso Increase Final DMSO to 0.5% (Verify Cell Tolerance) check_dmso->increase_dmso Yes check_temp Was Aqueous Medium at Room Temp? check_dmso->check_temp No resolved Issue Resolved increase_dmso->resolved warm_media Warm Medium to 37°C Before Adding this compound check_temp->warm_media Yes check_mixing Was Solution Mixed Immediately? check_temp->check_mixing No warm_media->resolved vortex Vortex Immediately and Thoroughly After Adding Stock check_mixing->vortex No check_mixing->resolved Yes vortex->resolved

References

interpreting unexpected results with Psora-4 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psora-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and interpretation of results when working with this potent Kv1.3 channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel, Kv1.3.[1] It blocks the channel by preferentially binding to its C-type inactivated state.[2][3] This binding is highly cooperative and occurs at two distinct sites: the highly conserved central pore and less conserved "side pockets" formed by the S5 and S6 helices.[4][5] The simultaneous occupation of both sites results in an extremely stable, non-conducting state of the channel, which confers high affinity and selectivity.[4][5]

Q2: How selective is this compound?

A2: this compound is highly selective for Kv1.3.[2] It exhibits 17- to 70-fold selectivity over most closely related Kv1-family channels.[3] However, it is crucial to note that this compound also potently inhibits Kv1.5 with a half-maximum inhibitory concentration (IC50) in the low nanomolar range, similar to its affinity for Kv1.3.[2][3] It shows no significant effect on other channels such as Kv3.1, various calcium-activated K+ channels, or the neuronal NaV1.2 channel.[3]

Table 1: Inhibitory Constants (IC50/EC50) of this compound on Various Ion Channels

Channel IC50 / EC50 Value Selectivity vs. Kv1.3 Reference
Kv1.3 3 nM - [3]
Kv1.5 7.7 nM ~2.6-fold less sensitive [3]
Kv1.1, 1.2, 1.4, 1.7 17- to 70-fold less sensitive High [3]
Effector Memory T Cells (human) 25 nM 8.3-fold less sensitive [3]
Effector Memory T Cells (rat) 60 nM 20-fold less sensitive [3]

Q3: What are the main therapeutic applications being investigated for this compound?

A3: Due to its ability to suppress the proliferation of effector memory T cells, this compound is being investigated as an immunomodulator for T cell-mediated autoimmune diseases like multiple sclerosis.[3] Additionally, studies have shown it promotes the differentiation and maturation of neural progenitor cells, suggesting a potential role in neural repair.[6] More recent research has also identified this compound as a caloric restriction mimetic that can extend lifespan in model organisms like C. elegans.[2][7]

Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes that you may encounter during your experiments with this compound.

Q4: I'm observing a significant increase in Reactive Oxygen Species (ROS) after this compound treatment. Is this a sign of cellular toxicity?

A4: Not necessarily. An increase in mitochondrial ROS is a known downstream effect of this compound. Inhibition of the mitochondrial Kv1.3 channel by this compound leads to an increase in mitochondrial ROS production.[2] This is often interpreted as a "mitohormetic" response, where a low level of stress activates adaptive defense mechanisms.[2] In C. elegans, this ROS increase is associated with the activation of stress-resistance genes.[2] While high concentrations of any compound can induce toxicity, the observed ROS at typical working concentrations (e.g., 100 µM in C. elegans studies) is considered part of its mechanism of action.[2] In vivo studies in rats showed no acute toxicity even at high doses.[2][3]

Q5: My results with this compound are inconsistent or show use-dependence. Why?

A5: The efficacy of this compound is highly dependent on the activity of the Kv1.3 channel. This compound preferentially binds to and blocks the channel when it is in the "C-type inactivated" state, which occurs after the channel has been opened by membrane depolarization.[3][5] This is known as "use-dependence." If your experimental system (e.g., cell culture) has cells with varying resting membrane potentials or levels of electrical activity, the fraction of inactivated Kv1.3 channels will differ, leading to variable blocking efficacy.

Table 2: Troubleshooting Guide for Inconsistent this compound Efficacy

Observation Probable Cause Recommended Action
Low or variable inhibition Lack of Channel Activity: this compound requires channels to be in an open or inactivated state to bind effectively. Use a depolarization protocol (e.g., high extracellular K+) to activate the channels before or during this compound application. Verify channel activity with electrophysiology.
Unexpected off-target effects Presence of Kv1.5: Your cell type or tissue may express Kv1.5, which this compound also potently inhibits. Confirm the expression profile of Kv channel subtypes in your experimental model using qPCR, Western blot, or RNA-seq. If Kv1.5 is present, consider its inhibition as a contributing factor to your results.

| Results differ from literature | Suboptimal Concentration: The optimal dose can be narrow and system-dependent. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |

Q6: I'm studying cellular metabolism and noticed changes in glucose uptake after applying this compound. Is this a known effect?

A6: Yes, this is a plausible on-target effect. The inhibition of Kv1.3 has been shown to cause the translocation of the glucose transporter GLUT4 to the cell membrane in some cell types.[2] This is a calcium-dependent mechanism that can increase glucose transport into the cell. This effect aligns with observations that this compound acts as a caloric restriction mimetic, a state associated with altered glucose and fat metabolism.[2]

Q7: I tried to block the lifespan-extending effect of this compound by co-administering the antioxidant N-acetylcysteine (NAC), but it didn't work. Why would this be the case?

A7: This is a key finding that points to the complexity of the this compound signaling pathway. While this compound does increase ROS production, and NAC effectively blocks this ROS increase, the lifespan benefits of this compound are not dependent on the ROS signal.[2] Studies in C. elegans demonstrated that while NAC prevented the rise in ROS, it did not diminish the lifespan extension caused by this compound.[2] This suggests that the pro-longevity effects are mediated by a separate, parallel pathway that is independent of the mitohormetic ROS signaling. The primary mechanism may be more closely related to its function as a caloric restriction mimetic.[2][7]

Visualized Pathways and Workflows

Psora4_Mechanism cluster_channel Kv1.3 Channel States Closed Closed State Open Open State Closed->Open Depolarization Inactivated C-type Inactivated State Open->Inactivated Sustained Dep. Inactivated->Closed Repolarization Block Stable Non-Conducting Channel Complex Inactivated->Block Psora4 This compound Psora4->Inactivated Preferential Binding

Caption: this compound preferentially binds the C-type inactivated state of Kv1.3.

Caption: Downstream effects of this compound involve parallel ROS and CR-mimicry pathways.

Troubleshooting_Workflow start Unexpected or Inconsistent Results Observed q1 Is the experimental system physiologically active? start->q1 q2 Does the cell type express Kv1.5? q1->q2 Yes action1 Induce channel activity (e.g., high K+ depolarization) to ensure use-dependence. q1->action1 No a1_yes Yes a1_no No action2 Interpret results considering co-inhibition of Kv1.5. Consider knockdown controls. q2->action2 Yes action3 Perform dose-response analysis to confirm optimal This compound concentration. q2->action3 No a2_yes Yes a2_no No action1->q1 end Re-evaluate Results action2->end action3->end

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder (MW: 334.37 g/mol ), Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure:

    • Refer to the Certificate of Analysis for the batch-specific molecular weight.

    • To prepare a 10 mM stock solution, dissolve 3.34 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • When preparing working solutions, dilute the DMSO stock into the final aqueous experimental buffer. Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is typically below 0.1% to avoid solvent effects.

Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red

  • Purpose: To quantify changes in mitochondrial superoxide levels following this compound treatment.

  • Procedure:

    • Cell Culture: Plate cells at an appropriate density in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and grow overnight.

    • This compound Treatment: Treat cells with the desired concentration of this compound (and a vehicle control) for the specified duration.

    • MitoSOX Loading: Prepare a 5 µM working solution of MitoSOX Red fluorescent indicator in warm HBSS or serum-free media.

    • Remove the treatment media from the cells and wash once with warm HBSS.

    • Add the MitoSOX working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

    • Wash: Gently wash the cells three times with warm HBSS to remove excess probe.

    • Analysis: Immediately measure the fluorescence using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or a fluorescence plate reader. Quantify the mean fluorescence intensity across different treatment groups.

Protocol 3: Assessment of Kv1.3 Blockade (Whole-Cell Patch Clamp)

  • Purpose: To electrophysiologically confirm the inhibitory effect of this compound on Kv1.3 channels.

  • Procedure:

    • Cell Preparation: Use a cell line expressing Kv1.3 channels (e.g., L929 or CHO cells) or primary cells of interest.

    • Electrophysiology Rig: Establish a stable whole-cell patch clamp configuration.

    • Voltage Protocol: Elicit Kv1.3 currents by applying depolarizing voltage steps from a holding potential of -80 mV to +40 mV. To account for use-dependence, a train of short depolarizing pulses may be used to accumulate block.

    • Baseline Recording: Record stable baseline currents in the extracellular solution (vehicle control).

    • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Post-Treatment Recording: Continue to apply the voltage protocol and record the currents as the block develops. The inhibition of the peak outward current indicates channel blockade.

    • Data Analysis: Calculate the percentage of current inhibition by comparing the peak current amplitude before and after this compound application. Plot a dose-response curve to determine the IC50 value.

References

Technical Support Center: Optimizing Psora-4 Concentration for T Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Psora-4 in T cell suppression experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it suppress T cell function?

This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is significantly upregulated in activated effector memory T cells (TEM), which are key players in many autoimmune diseases.[1] By blocking the Kv1.3 channel, this compound disrupts the potassium ion flow across the T cell membrane. This disruption leads to membrane depolarization, which in turn reduces the driving force for calcium influx, a critical step in T cell activation. Consequently, this compound suppresses T cell proliferation, cytokine production (such as IFN-γ), and other effector functions.[1][3]

Q2: What is the recommended concentration range for this compound to achieve T cell suppression?

The optimal concentration of this compound for T cell suppression typically falls within the nanomolar range. For inhibiting the Kv1.3 channel itself, the half-maximal effective concentration (EC50) is approximately 3 nM.[1][2] In functional assays, this compound has been shown to suppress the proliferation of human and rat myelin-specific effector memory T cells with EC50 values of 25 nM and 60 nM, respectively.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Is this compound toxic to cells?

This compound has been shown to have a good safety profile in preclinical studies, with no signs of acute toxicity observed in rats at high doses.[1] However, at very high concentrations, any compound can exhibit cytotoxicity. It is recommended to perform a cytotoxicity assay (e.g., using a trypan blue exclusion assay or a commercial viability kit) in parallel with your suppression experiments to ensure that the observed effects are due to specific T cell inhibition and not cell death.

Q4: How selective is this compound for the Kv1.3 channel?

This compound demonstrates high selectivity for Kv1.3 over most other related Kv1-family channels (17- to 70-fold).[1] However, it's important to note that it also inhibits the Kv1.5 channel with a similar potency (EC50 of 7.7 nM).[1][2] While Kv1.5 is primarily expressed in cardiac muscle, its potential off-target effects should be considered when interpreting results, especially in non-lymphoid cell types.

Troubleshooting Guide

This guide addresses common problems encountered during T cell suppression experiments using this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or weak T cell suppression observed Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively block Kv1.3 channels.Perform a dose-response experiment with this compound concentrations ranging from 1 nM to 1 µM to determine the optimal inhibitory concentration for your specific T cells and activation conditions.
Ineffective T Cell Activation: The T cells may not be sufficiently activated, leading to low proliferation and cytokine production in the control group, thus masking the suppressive effect of this compound.Ensure optimal T cell activation by titrating the concentration of activating stimuli (e.g., anti-CD3/CD28 antibodies, antigens). Use appropriate positive and negative controls.
Degraded this compound Stock Solution: The this compound compound may have degraded over time or due to improper storage.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light.
High cell death observed in this compound treated wells This compound Concentration Too High: The concentration of this compound used may be cytotoxic to the T cells.Perform a cytotoxicity assay (e.g., trypan blue, MTT, or live/dead staining) to determine the cytotoxic threshold of this compound for your cells. Use concentrations well below this threshold for suppression assays.
Solvent (DMSO) Toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
High variability between replicate wells Uneven Cell Plating: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly before aliquoting into each well.
Pipetting Errors: Inaccurate pipetting of this compound, cells, or reagents can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
Unexpected or off-target effects Kv1.5 Inhibition: this compound can inhibit the Kv1.5 channel, which may be relevant if your experimental system contains cells expressing this channel.Be aware of the potential for Kv1.5 inhibition. If off-target effects are a concern, consider using a more Kv1.3-selective blocker or using cell lines with known ion channel expression profiles.

Quantitative Data Summary

Parameter Value Cell Type/System Reference
This compound EC50 for Kv1.3 Inhibition 3 nMWhole-cell patch clamp[1][2]
This compound EC50 for Kv1.5 Inhibition 7.7 nMWhole-cell patch clamp[1][2]
This compound EC50 for T Cell Proliferation Suppression 25 nMHuman myelin-specific effector memory T cells[1]
This compound EC50 for T Cell Proliferation Suppression 60 nMRat myelin-specific effector memory T cells[1]
Selectivity for Kv1.3 over other Kv1 channels 17- to 70-foldWhole-cell patch clamp[1]

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, followed by flow cytometry analysis.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • This compound

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigen)

  • CFSE staining kit

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate specific T cell subsets using magnetic-activated cell sorting (MACS).

  • CFSE Staining:

    • Resuspend cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM. The optimal concentration should be determined for each cell type and lot of CFSE.

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

    • Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

    • Add T cell activation stimuli to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.

    • Analyze the data by gating on the live lymphocyte population and then on the T cell subset of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity, with each peak representing a cell division.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IFN-γ) secretion from T cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from T cell cultures (as prepared in the proliferation assay)

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add cell culture supernatants and a serial dilution of the cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition and Development:

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) to each well.

    • Allow the color to develop in the dark.

  • Reaction Stoppage and Measurement:

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to calculate the concentration of the cytokine in the experimental samples.

Visualizations

Psora4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen TCR TCR Activation_Signal Activation Signal TCR->Activation_Signal Activates Kv1_3 Kv1.3 Channel K_ion_out K+ Kv1_3->K_ion_out K+ Efflux CRAC CRAC Channel K_ion_out->CRAC Maintains Membrane Potential for Ca_ion_in Ca2+ Ca_Signal Increased Intracellular Ca2+ Ca_ion_in->Ca_Signal CRAC->Ca_ion_in Ca2+ Influx Psora4 This compound Psora4->Kv1_3 Blocks Activation_Signal->Kv1_3 Upregulates NFAT_Activation NFAT Activation Ca_Signal->NFAT_Activation Gene_Transcription Gene Transcription NFAT_Activation->Gene_Transcription Proliferation_Cytokines Proliferation & Cytokine Production Gene_Transcription->Proliferation_Cytokines

Caption: this compound Signaling Pathway in T Cell Suppression.

Experimental_Workflow cluster_analysis Analysis CFSE_Staining CFSE Staining Cell_Plating Plate Cells CFSE_Staining->Cell_Plating Treatment Add this compound & Activation Stimuli Cell_Plating->Treatment Incubation Incubate (3-5 days) Treatment->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Flow_Cytometry Flow Cytometry (Proliferation) Harvest->Flow_Cytometry ELISA ELISA (Cytokine Release) Harvest->ELISA

References

Technical Support Center: Psora-4 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Psora-4 in animal models. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, delivery, and experimental interpretation of this compound in animal studies.

Formulation and Administration

Question 1: What is a suitable vehicle for subcutaneous (SC) delivery of this compound in rodents?

Answer: this compound is a hydrophobic compound, and its dissolution in aqueous solutions for in vivo use can be challenging. While Dimethyl Sulfoxide (DMSO) is a common solvent for in vitro studies, its use in vivo should be minimized due to potential toxicity.[1][2][3] A common strategy is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle.

Troubleshooting Formulation Issues:

IssuePotential CauseRecommended Solution
Precipitation upon dilution The aqueous-based diluent is incompatible with the hydrophobic nature of this compound.- Increase the proportion of co-solvents such as Polyethylene Glycol 400 (PEG 400). - Consider using a vehicle containing Cremophor EL or cyclodextrins to enhance solubility.[4] - Prepare a micro-suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).[5]
High viscosity of the formulation High concentration of co-solvents or the compound itself.- Gently warm the formulation to 37°C before injection to reduce viscosity. - Use a larger gauge needle for administration (e.g., 25G for mice, 23-25G for rats).[6][7]
Observed skin irritation at the injection site The vehicle, particularly at high concentrations of DMSO or other organic solvents, may be causing local toxicity.[6]- Reduce the final concentration of DMSO to less than 10%, ideally below 5%. - Rotate the injection sites to minimize repeated exposure to the same area. - Consider alternative vehicles such as corn oil or other biocompatible oils for lipophilic compounds.[2][4]

A suggested starting formulation, based on practices for similar hydrophobic small molecules, is a mixture of DMSO, PEG 400, and saline. A phased approach to formulation is recommended:

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • In a separate tube, mix PEG 400 and saline.

  • Slowly add the this compound/DMSO stock solution to the PEG 400/saline mixture while vortexing to prevent precipitation.

A final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline. However, the optimal ratio will depend on the desired final concentration of this compound and should be empirically determined.

Dosing and Pharmacokinetics

Question 2: What is a recommended starting dose for this compound in rats?

Answer: A previous study in rats reported no acute toxicity following five daily subcutaneous injections of this compound at a dose of 33 mg/kg body weight.[8] This can be a reasonable starting point for efficacy studies in rats. For mice, dose adjustments may be necessary and should be determined in pilot studies.

Troubleshooting Dosing and Inconsistent Efficacy:

IssuePotential CauseRecommended Solution
Lack of efficacy - Insufficient dose or bioavailability. - Rapid metabolism and clearance of the compound.- Perform a dose-response study to determine the optimal dose. - Conduct a pilot pharmacokinetic (PK) study to determine the half-life (t½), maximum concentration (Cmax), and bioavailability of your specific formulation. - Consider increasing the dosing frequency based on the PK data.
High variability in experimental results - Inconsistent administration technique. - Differences in animal strain, age, or sex. - Formulation instability.- Ensure all personnel are thoroughly trained in the administration technique to minimize variability. - Standardize the animal model characteristics.[9][10] - Prepare fresh formulations daily or validate the stability of your formulation under storage conditions.
Potential Off-Target Effects and Interpretation of Results

Question 3: What are the known off-target effects of this compound?

Answer: this compound is a selective inhibitor of the voltage-gated potassium channel Kv1.3.[8] However, like many small molecule inhibitors, it can have off-target effects. In vitro studies have shown that this compound can also inhibit the Kv1.5 channel, although with lower potency.[11]

Troubleshooting Unexpected Phenotypes:

IssuePotential CauseRecommended Solution
Unexpected physiological or behavioral changes - Off-target effects of this compound on other ion channels or signaling pathways. - Vehicle-induced effects.- Include a vehicle-only control group in all experiments to differentiate between compound and vehicle effects. - If off-target effects on other Kv channels are suspected, consider using a structurally different Kv1.3 inhibitor as a comparator. - Lower the dose of this compound to a level that maintains efficacy while minimizing off-target effects.
Contradictory results with previous studies - Differences in experimental protocols, animal models, or formulation.- Carefully review and compare your experimental design with published literature. - Pay close attention to the details of the formulation and administration route.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₈O₄[11]
Molecular Weight 334.37 g/mol [8]
Appearance Crystalline solidN/A
Solubility DMSO: 16.72 mg/mL (50 mM) Ethanol: 3.34 mg/mL (10 mM)[11]
EC₅₀ for Kv1.3 inhibition 3 nM[11]
EC₅₀ for Kv1.5 inhibition 7.7 nM[11]

Table 2: Summary of a Reported In Vivo Study with this compound in Rats

ParameterDetailsReference
Animal Model Rats[8]
Dose 33 mg/kg body weight[8]
Route of Administration Subcutaneous (SC)[8]
Dosing Frequency Daily for 5 days[8]
Observed Toxicity No acute toxicity reported[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Subcutaneous Injection

This protocol provides a general guideline for preparing a this compound formulation suitable for subcutaneous injection in rodents. Note: The final concentrations and vehicle composition should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Prepare the vehicle mixture:

    • In a separate sterile tube, combine the required volumes of PEG 400 and sterile saline. For example, for a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline, you would mix 4 parts PEG 400 with 5 parts saline.

  • Prepare the final this compound formulation:

    • While vortexing the PEG 400/saline mixture, slowly add the this compound/DMSO stock solution dropwise. This gradual addition is crucial to prevent precipitation.

    • Continue vortexing for several minutes to ensure a homogenous solution.

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for injection and the vehicle composition should be adjusted (e.g., by increasing the PEG 400 concentration).

  • Sterilization and Storage:

    • The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

    • It is recommended to prepare fresh formulations for each experiment. If storage is necessary, the stability of the formulation at the intended storage temperature should be validated.

Protocol 2: Subcutaneous Administration of this compound in Rats

This protocol describes the procedure for subcutaneous injection of a prepared this compound formulation in rats.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (23-25 gauge)

  • Animal scale

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the injection volume.

    • Gently restrain the rat. The loose skin over the dorsal scapular region (between the shoulder blades) is a common and well-tolerated injection site.

  • Injection Site Preparation:

    • Swab the injection site with 70% ethanol and allow it to dry.

  • Drawing the Dose:

    • Draw the calculated volume of the this compound formulation into a sterile syringe with a fresh sterile needle.

    • Remove any air bubbles from the syringe.

  • Injection:

    • Gently lift the skin at the injection site to form a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.

    • Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new site with a fresh needle.

    • If no blood is aspirated, slowly and steadily inject the full volume.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if needed.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Dispose of the syringe and needle in a designated sharps container.

Visualizations

Psora4_Signaling_Pathway cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel Ca_influx Ca²⁺ Influx Kv1_3->Ca_influx Reduces Psora4 This compound Psora4->Kv1_3 Inhibits NFAT_activation NFAT Activation Ca_influx->NFAT_activation Leads to reduced T_cell_activation T-Cell Activation NFAT_activation->T_cell_activation Results in suppressed

Caption: Signaling pathway of this compound in T-cells.

Experimental_Workflow A Formulation Preparation C Pilot Dose-Response Study A->C B Animal Acclimatization B->C D Main Efficacy Study C->D E Data Collection & Analysis D->E F Histopathology & Biomarker Analysis E->F

Caption: Experimental workflow for in vivo studies with this compound.

Troubleshooting_Tree Start Inconsistent or Negative Results Formulation Check Formulation Start->Formulation Dosing Review Dosing & PK Start->Dosing Model Evaluate Animal Model Start->Model Precipitation Precipitation? Formulation->Precipitation Visual inspection Degradation Degradation? Formulation->Degradation Stability check Dose_low Dose too low? Dosing->Dose_low Dose-response Clearance Rapid clearance? Dosing->Clearance PK study Variability High biological variability? Model->Variability Standardize conditions

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Addressing Poor Bioavailability of Psora-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Psora-4, a potent and selective Kv1.3 potassium channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3, with a molecular weight of 334.37 g/mol .[1] It is a hydrophobic compound, which leads to poor aqueous solubility and consequently, low and variable oral bioavailability. This poses a significant challenge for achieving consistent and effective therapeutic concentrations in vivo.

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[2]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[3]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q3: What solvents are suitable for dissolving this compound for in vitro experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Q4: How does this compound exert its therapeutic effects?

A4: this compound selectively blocks the Kv1.3 potassium channel, which is highly expressed on the plasma membrane of T-lymphocytes.[5][6] By inhibiting this channel, this compound disrupts the potassium efflux that is necessary to maintain the negative membrane potential required for sustained calcium influx upon T-cell receptor activation. This ultimately leads to the suppression of T-cell proliferation and cytokine production, making it a promising candidate for immunomodulatory therapies.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of this compound.

Low Dissolution Rate in Aqueous Media
Problem Possible Cause Troubleshooting Steps
This compound powder does not readily dissolve in aqueous buffers for in vitro assays. High crystallinity and hydrophobicity of this compound.1. Prepare a stock solution: Dissolve this compound in an organic solvent like DMSO at a high concentration (e.g., 10-50 mM).2. Use a co-solvent system: For intermediate dilutions, a mixture of an organic solvent and water can be used.3. Sonication: Gently sonicate the solution to aid dissolution.4. pH adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the buffer pH can improve solubility.
Precipitation of this compound upon dilution of the stock solution in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent is too low to maintain solubility.1. Decrease the final concentration: Lower the final working concentration of this compound.2. Increase the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining within the tolerance limits for the experimental system.3. Use of surfactants: Incorporate a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) in the aqueous medium to increase the solubility of this compound.
Inconsistent Results in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High variability in the biological response between experiments. Inconsistent dissolution or precipitation of this compound in the culture medium. Inaccurate pipetting of viscous stock solutions.1. Ensure complete dissolution: Visually inspect the diluted this compound solution for any signs of precipitation before adding it to the cells.2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.3. Use positive displacement pipettes: For viscous DMSO stock solutions, use positive displacement pipettes to ensure accurate dispensing.4. Vortex thoroughly: Vortex the diluted solutions well before adding them to the cell cultures.
Lower than expected potency (higher IC50). Drug adhering to plasticware. Degradation of the compound.1. Use low-adhesion plasticware: Utilize polypropylene or siliconized tubes and pipette tips.2. Include a solubility enhancer: Add a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the culture medium to prevent non-specific binding.3. Check compound stability: Assess the stability of this compound in your experimental conditions (e.g., temperature, light exposure).
Poor Oral Bioavailability in Animal Studies
Problem Possible Cause Troubleshooting Steps
Low and erratic plasma concentrations after oral administration. Poor dissolution in the gastrointestinal (GI) tract. First-pass metabolism.1. Formulate for enhanced solubility: Prepare a formulation of this compound using techniques like micronization, solid dispersion, or a self-emulsifying drug delivery system (SEDDS).2. Include a bioenhancer: Co-administer with an inhibitor of relevant metabolic enzymes if first-pass metabolism is identified as a major issue.3. Conduct a dose-ranging study: Determine if increasing the dose can lead to a proportional increase in plasma exposure.
High inter-individual variability in pharmacokinetic profiles. Differences in GI physiology (e.g., pH, transit time) among animals. Food effects.1. Standardize experimental conditions: Ensure consistent fasting periods and dosing procedures for all animals.2. Investigate food effects: Conduct studies in both fasted and fed states to understand the impact of food on this compound absorption.3. Increase the number of animals per group: A larger sample size can help to better understand the variability.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and bioavailability of this compound in different formulations. (Disclaimer: The following data is hypothetical and for guidance purposes only. Actual results may vary.)

Table 1: Solubility of this compound in Various Media

Medium Solubility (µg/mL)
Water (pH 7.4)< 0.1
Simulated Gastric Fluid (pH 1.2)< 0.1
Simulated Intestinal Fluid (pH 6.8)< 0.5
0.5% Tween® 80 in Water15.2
Fasted State Simulated Intestinal Fluid (FaSSIF)5.8
Fed State Simulated Intestinal Fluid (FeSSIF)25.4

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension25 ± 84.0 ± 1.5150 ± 45100
Micronized Suspension75 ± 202.5 ± 1.0480 ± 110320
Solid Dispersion (1:5 drug to polymer ratio)210 ± 551.5 ± 0.51350 ± 320900
SEDDS450 ± 901.0 ± 0.52800 ± 5501867

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation that forms a microemulsion upon contact with aqueous media, enhancing this compound solubilization.

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Accurately weigh the components and mix them in a glass vial. Add the required amount of this compound to the mixture.

  • Homogenization: Gently heat the mixture in a water bath (e.g., at 40°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis upon dilution, and in vitro drug release profile in simulated GI fluids.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization dissolution 1. Dissolve this compound and PVP K30 in Methanol evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Vacuum Drying evaporation->drying milling 4. Milling and Sieving drying->milling drug_content Drug Content Analysis milling->drug_content dissolution_profile Dissolution Testing milling->dissolution_profile solid_state Solid-State Analysis (DSC, XRD) milling->solid_state

Workflow for Solid Dispersion Preparation.

experimental_workflow_sedds cluster_dev Development cluster_char Characterization solubility_screening 1. Solubility Screening of Excipients phase_diagram 2. Construct Ternary Phase Diagram solubility_screening->phase_diagram formulation_prep 3. Prepare this compound SEDDS Formulation phase_diagram->formulation_prep emulsification_time Self-Emulsification Time formulation_prep->emulsification_time droplet_size Droplet Size Analysis formulation_prep->droplet_size drug_release In Vitro Drug Release formulation_prep->drug_release

Workflow for SEDDS Formulation.

signaling_pathway_psora4 cluster_tcell T-Cell TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx stimulates Calcineurin Calcineurin Activation Ca_influx->Calcineurin Kv13 Kv1.3 Channel K_efflux K⁺ Efflux Kv13->K_efflux mediates Membrane_Potential Maintained Negative Membrane Potential K_efflux->Membrane_Potential Membrane_Potential->Ca_influx sustains NFAT NFAT Dephosphorylation and Nuclear Translocation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Proliferation T-Cell Proliferation & Cytokine Production Gene_Expression->Proliferation Psora4 This compound Psora4->Kv13 inhibits

This compound Mechanism of Action.

References

Technical Support Center: Identifying and Mitigating Psora-4 Off-Target Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target kinase activity of Psora-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2][3][4] It binds preferentially to the C-type inactivated state of the channel with a low nanomolar half-maximum inhibitory concentration (IC50) of approximately 3 nM.[1][2] Due to its role in modulating immune responses and neuronal function, this compound is investigated for its therapeutic potential in autoimmune diseases, multiple sclerosis, and as a caloric restriction mimetic to promote longevity.[1][4]

Q2: Does this compound have known off-target kinase activity?

Currently, there is limited publicly available information specifically detailing the off-target kinase activity of this compound. While it is reported to be highly selective for Kv1.3 over other potassium channels (with the exception of Kv1.5), comprehensive kinome-wide profiling data is not readily found in the provided search results.[1][2] Therefore, it is crucial for researchers using this compound to empirically determine its kinase selectivity profile within their experimental context.

Q3: Why is it important to screen for off-target kinase activity?

Screening for off-target kinase activity is a critical step in drug discovery and validation for several reasons:

  • Safety and Toxicity: Unintended inhibition of kinases can lead to adverse effects and toxicity.[5]

  • Mechanism of Action: Off-target effects can confound experimental results, leading to misinterpretation of the true mechanism of action of the compound under investigation.

  • Polypharmacology: In some cases, off-target activities can contribute to the therapeutic efficacy of a drug.[6] Identifying these interactions can provide a more complete understanding of a compound's biological effects.

  • Lead Optimization: Characterizing the selectivity profile of a compound allows for its rational optimization to minimize undesirable off-target interactions.[7]

Q4: What are the standard methods to identify off-target kinase activity?

Several biochemical and cell-based assay platforms are available for kinase inhibitor profiling:

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified kinase.

    • Activity Assays: Quantify the catalytic activity of the kinase. Examples include radiometric assays (the "gold standard"), fluorescence-based assays (e.g., TR-FRET, FP), and luminescence-based assays (e.g., ADP-Glo).[8][9][10]

    • Binding Assays: Measure the direct binding of a compound to the kinase.[8]

  • Cell-Based Assays: These assays assess the effect of a compound on kinase activity within a cellular context.

    • Target Engagement Assays: (e.g., NanoBRET) measure the binding of a compound to its target kinase in living cells.[11]

    • Phosphorylation Assays: (e.g., ELISA, Western Blot) detect changes in the phosphorylation status of a kinase's substrate.[11]

    • Cell Proliferation Assays: Can be used for kinases that drive cell proliferation.[11]

Troubleshooting Guide

Problem 1: I am observing unexpected phenotypic effects in my cell-based experiments with this compound that cannot be explained by Kv1.3 inhibition alone.

  • Possible Cause: this compound may have off-target activity against one or more kinases in your experimental system, leading to the activation or inhibition of unintended signaling pathways.

  • Troubleshooting Steps:

    • Perform a Broad Kinase Screen: Subject this compound to a broad kinase panel screening to identify potential off-target interactions.[12] Commercial services offer screening against hundreds of kinases.

    • Validate Hits in Secondary Assays: Confirm any primary hits using orthogonal biochemical assays (e.g., a different assay format) and determine the IC50 values for the off-target kinases.

    • Confirm Target Engagement in Cells: Use a cell-based target engagement assay, such as NanoBRET, to confirm that this compound interacts with the identified off-target kinase(s) in your cells.[11]

    • Assess Downstream Signaling: Investigate the phosphorylation status of known substrates of the off-target kinase(s) in your cells following this compound treatment.

    • Use a Structurally Unrelated Kv1.3 Inhibitor: As a negative control, determine if a structurally different Kv1.3 inhibitor recapitulates the on-target effects without producing the unexpected phenotype.

Problem 2: My biochemical kinase assay results show that this compound inhibits a specific kinase, but I don't see a corresponding effect in my cell-based assays.

  • Possible Cause: Discrepancies between biochemical and cellular activity can arise from several factors:

    • Cell Permeability: this compound may not efficiently cross the cell membrane to reach the intracellular kinase.

    • High Intracellular ATP Concentrations: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays, which often use lower ATP concentrations.[13]

    • Presence of Scaffolding Proteins and Cellular Compartmentalization: The kinase may exist in a protein complex or be localized to a specific cellular compartment that is not accessible to this compound.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical methods like LC-MS/MS to quantify the intracellular concentration of this compound.

    • Vary ATP Concentration in Biochemical Assays: Perform biochemical assays at different ATP concentrations, including a concentration that mimics physiological levels, to understand the mechanism of inhibition.[13]

    • Utilize Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess target engagement in a cellular context without the need for modified compounds or cells.

    • Employ Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the off-target kinase and see if this phenocopies the effect (or lack thereof) of this compound.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table presents hypothetical data to illustrate how the on-target and off-target activities of this compound could be compared.

TargetAssay TypeIC50 (nM)Comments
Kv1.3 (On-Target) Electrophysiology3Potent and selective inhibitor.[1][2][14]
Kinase ARadiometric5,200Weak off-target activity. Likely not physiologically relevant.
Kinase BTR-FRET450Moderate off-target activity. Further investigation in cellular assays is warranted.
Kinase CMobility Shift>10,000No significant inhibition observed at the tested concentrations.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for Off-Target Screening

This protocol is a generalized procedure for a radiometric kinase assay, considered the gold standard for kinase profiling.[8][10]

  • Prepare the Reaction Mixture: In a 96-well plate, combine the purified kinase, the appropriate peptide or protein substrate, and the assay buffer containing cofactors (e.g., MgCl2, MnCl2).

  • Add this compound: Add varying concentrations of this compound (typically in a 10-point dose-response format) or a vehicle control (e.g., DMSO) to the wells.

  • Initiate the Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Capture the Phosphorylated Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Wash: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detect Radioactivity: Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET)

This protocol outlines the general steps for a NanoBRET target engagement assay to confirm the interaction of this compound with a potential off-target kinase in live cells.[11]

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Add NanoBRET Tracer: Add the cell-permeable NanoBRET fluorescent tracer specific for the kinase of interest to the cells and equilibrate.

  • Add this compound: Add varying concentrations of this compound to the wells.

  • Add Substrate: Add the NanoLuc substrate (furimazine) to all wells.

  • Measure BRET Signal: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and therefore, target engagement. Determine the IC50 value from the dose-response curve.

Visualizations

experimental_workflow start Unexpected Phenotype Observed with this compound kinase_screen Broad Kinase Panel Screen (e.g., Radiometric Assay) start->kinase_screen analyze_screen Analyze Screening Data Identify Potential Hits kinase_screen->analyze_screen validate_hits Biochemical Validation of Hits (Orthogonal Assay, IC50 Determination) analyze_screen->validate_hits no_hits No Significant Hits (Consider Non-Kinase Off-Targets) analyze_screen->no_hits No Hits cellular_engagement Cell-Based Target Engagement (e.g., NanoBRET, CETSA) validate_hits->cellular_engagement downstream_signaling Assess Downstream Signaling (e.g., Phospho-Western Blot) cellular_engagement->downstream_signaling phenotype_rescue Phenotype Rescue/Recapitulation (siRNA/CRISPR of Off-Target) downstream_signaling->phenotype_rescue conclusion Confirm Off-Target Kinase and Mitigate (e.g., Modify Compound) phenotype_rescue->conclusion

Caption: Workflow for identifying this compound off-target kinase activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm kv13 Kv1.3 off_target_kinase Off-Target Kinase (e.g., Kinase B) p_substrate Phosphorylated Substrate off_target_kinase->p_substrate Phosphorylates substrate Substrate Protein substrate->off_target_kinase downstream_effect Downstream Cellular Effect p_substrate->downstream_effect psora4 This compound psora4->kv13 Inhibits (On-Target) psora4->off_target_kinase Inhibits (Off-Target)

Caption: Potential impact of this compound on a signaling pathway via an off-target kinase.

troubleshooting_logic start Inconsistency between Biochemical and Cellular Data q1 Is the compound cell-permeable? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Optimize compound or use cell-free system q1->a1_no No q2 Is the inhibition ATP-competitive? a2_yes Yes: High cellular ATP may reduce potency q2->a2_yes Yes a2_no No: Consider other mechanisms q2->a2_no No q3 Is the kinase in a complex/compartment? a3_yes Yes: May be inaccessible to compound q3->a3_yes Yes a1_yes->q2 a2_yes->q3

References

Psora-4 Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Psora-4 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential concerns regarding batch-to-batch variability when using this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2][3] It exhibits high potency and selectivity for Kv1.3, binding preferentially to the C-type inactivated state of the channel.[1][4][5] Inhibition of Kv1.3 has been shown to have immunomodulatory effects, and recent studies have demonstrated its ability to extend lifespan in C. elegans, suggesting it acts as a caloric restriction mimetic.[1][6]

Q2: Are there any known issues with batch-to-batch variability for this compound?

While there are no widespread reports of significant batch-to-batch variability with this compound, as with any synthetic small molecule, variations in purity, solubility, or the presence of trace impurities could potentially arise between different manufacturing lots. Such variability can impact experimental outcomes. This guide provides a framework for identifying and addressing potential inconsistencies.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure stability, this compound should be stored at -20°C.[2] Depending on the supplier, it is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[2] The compound is stable for at least four years when stored correctly.[2] For creating stock solutions, DMSO and ethanol are common solvents.

Q4: What are the typical indicators of potential batch-to-batch variability in my experiments?

Indicators of potential variability can include:

  • A shift in the dose-response curve, requiring a different concentration of this compound to achieve the same biological effect.

  • Reduced or absent biological activity compared to previous experiments.

  • Increased off-target effects or unexpected cellular toxicity.

  • Inconsistent results between replicates using different batches of the compound.

Troubleshooting Guide for this compound Variability

If you suspect batch-to-batch variability is affecting your experiments, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Identity and Purity

The first step in troubleshooting is to confirm the identity and purity of the this compound batch .

  • Action: Request the Certificate of Analysis (CoA) from the supplier for the specific lot number.

  • Key Parameters to Check:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). Most suppliers guarantee a purity of ≥98%.[2]

    • Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Residual Solvents and Impurities: The CoA may list any detected impurities or residual solvents. While minor impurities are common, significant differences in the impurity profile between batches could be a source of variability.

Step 2: Assess Solubility and Solution Preparation

Inconsistent solubility can lead to inaccurate dosing and variable experimental outcomes.

  • Action: Ensure your solution preparation protocol is consistent and that the compound is fully dissolved.

  • Protocol:

    • Use a high-quality, anhydrous solvent (e.g., DMSO).

    • Warm the solution gently (e.g., to 37°C) and vortex thoroughly to ensure complete dissolution.

    • Visually inspect the solution for any precipitates before use.

    • Prepare fresh dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of dilute solutions.

Step 3: Perform a Dose-Response Validation

A dose-response experiment is a critical step to functionally compare the activity of different batches.

  • Action: Using a well-established and robust assay in your system, perform a parallel dose-response analysis of the new batch and a previously validated batch of this compound.

  • Experimental Design:

    • Select a reliable assay where this compound has a known effect (e.g., inhibition of T-cell proliferation, measurement of mitochondrial reactive oxygen species (ROS) production).[1][2]

    • Prepare serial dilutions of both the old and new batches of this compound.

    • Run the experiment simultaneously to minimize inter-experimental variability.

    • Compare the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values between the two batches.

Step 4: Analyze Experimental Controls

Careful examination of your experimental controls can help isolate the source of the problem.

  • Action: Review the data from your positive and negative controls.

  • Checklist:

    • Negative Control (Vehicle): Did the vehicle control (e.g., DMSO) behave as expected, with no biological effect?

    • Positive Control: If applicable, did a known activator or inhibitor for the pathway of interest produce the expected result?

    • Assay Variability: Is there high variability between replicate wells for all conditions, suggesting a problem with the assay itself rather than the compound?

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound based on available literature.

Table 1: this compound Potency (IC50/EC50 Values)

TargetIC50/EC50Cell Type/SystemReference
Kv1.33 nM (EC50)-[2]
Kv1.57.7 nM (EC50)-[2]
Kv1.162 nM (EC50)-[2]
Kv1.249 nM (EC50)-[2]
Kv1.4202 nM (EC50)-[2]
Kv1.7100 nM (EC50)-[2]
Kv3.11,500 nM (EC50)-[2]
Human Myelin-Specific Effector Memory T-cells25 nM (EC50)In vitro proliferation assay[2]
Rat Myelin-Specific Effector Memory T-cells60 nM (EC50)In vitro proliferation assay[2]

Table 2: Physicochemical and Storage Properties

PropertyValueReference
Molecular Weight334.37 g/mol [1][2]
Purity (Typical)≥98%[2]
Storage Temperature-20°C[2]
Stability≥ 4 years (at -20°C)[2]
Solubility (DMSO)10 mg/mL[2]
Solubility (Ethanol)3.34 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

Protocol 2: C. elegans Lifespan Assay

This protocol is a generalized summary based on methods described in the literature.[1]

  • Materials: NGM (Nematode Growth Medium) plates, E. coli OP50, synchronized L1-stage C. elegans, this compound stock solution.

  • Procedure: a. Prepare NGM plates containing the desired final concentration of this compound (e.g., 100 µM) and a vehicle control (DMSO). The compound is added to the molten agar before pouring the plates. b. Seed the plates with a lawn of E. coli OP50 and allow it to grow. c. Transfer synchronized L1-stage nematodes to the prepared plates. d. Incubate the worms at 20°C. e. Score the number of living and dead worms daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. f. Transfer the worms to fresh plates every 2-3 days to separate them from their progeny. g. Continue scoring until all worms have died. h. Analyze the lifespan data using survival curves and statistical tests (e.g., Log-rank test).

Visualizations

Psora4_Signaling_Pathway cluster_cell Cell Membrane cluster_mito Mitochondrion Kv1_3 Kv1.3 Channel Mito_Kv1_3 Mitochondrial Kv1.3 Channel ETC Electron Transport Chain Mito_Kv1_3->ETC Modulation ROS Increased ROS (Reactive Oxygen Species) ETC->ROS Stress_Response Stress Response Gene Activation ROS->Stress_Response Signaling Psora4 This compound Psora4->Kv1_3 Inhibition Psora4->Mito_Kv1_3 Inhibition Longevity Increased Lifespan Stress_Response->Longevity

Caption: this compound signaling pathway leading to increased lifespan.

Troubleshooting_Workflow start Inconsistent Experimental Results check_coa Step 1: Request and Review Certificate of Analysis (CoA) start->check_coa check_solubility Step 2: Verify Solution Preparation and Solubility check_coa->check_solubility dose_response Step 3: Perform Parallel Dose-Response Validation check_solubility->dose_response analyze_controls Step 4: Analyze Experimental Controls dose_response->analyze_controls conclusion Identify Source of Variability analyze_controls->conclusion

Caption: Workflow for troubleshooting this compound batch variability.

Caption: Decision tree for addressing experimental discrepancies.

References

Technical Support Center: Navigating the Translation of Psora-4 from In Vitro to In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Psora-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when transitioning from in vitro (cell-based) to in vivo (animal) studies.

Troubleshooting Guides

This section provides solutions to specific problems researchers may face during their in vivo experiments with this compound.

Issue 1: Lack of Efficacy in Animal Models Despite Potent In Vitro Activity

Question: My in vitro experiments show that this compound is highly effective at inhibiting Kv1.3 channels and suppressing T-cell proliferation at nanomolar concentrations. However, I am not observing the expected therapeutic effect in my psoriasis mouse model. What could be the reason for this discrepancy?

Answer:

Translating potent in vitro activity to in vivo efficacy can be challenging due to a number of pharmacokinetic and pharmacodynamic factors. Here are several potential reasons and troubleshooting steps:

  • Poor Bioavailability: this compound, like many psoralen derivatives, is a hydrophobic molecule, which can lead to low oral bioavailability.[1] If administered orally, the compound may not be sufficiently absorbed from the gastrointestinal tract to reach therapeutic concentrations in the bloodstream.

    • Troubleshooting:

      • Formulation Strategies: Consider alternative formulation approaches to enhance solubility and absorption. This may include using co-solvents, cyclodextrins, or lipid-based formulations such as liposomes or nanoemulsions.[2][3]

      • Route of Administration: If oral administration proves ineffective, consider alternative routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism and improve systemic exposure. Studies have shown that subcutaneous injections of this compound in rats were well-tolerated.[4]

  • Rapid Metabolism: The liver is a primary site of drug metabolism, and compounds like psoralens can be rapidly metabolized by cytochrome P450 enzymes.[5][6] This can lead to a short half-life in the body, preventing the compound from reaching and sustaining effective concentrations at the target site.

    • Troubleshooting:

      • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life, clearance, and major metabolites of this compound in your animal model. This will help you to establish an appropriate dosing regimen.

      • Dosing Regimen: Based on the pharmacokinetic data, you may need to increase the dosing frequency or use a continuous infusion method to maintain therapeutic drug levels.

  • Insufficient Target Engagement: Even if this compound reaches the systemic circulation, it may not be reaching the target tissue or cells in sufficient concentrations to inhibit Kv1.3 channels effectively.

    • Troubleshooting:

      • Pharmacodynamic Studies: Measure the levels of this compound in the target tissue (e.g., skin in a psoriasis model) and correlate them with a biomarker of Kv1.3 inhibition.

      • Dose-Escalation Studies: Perform a dose-escalation study to determine if a higher dose of this compound is required to achieve a therapeutic effect in vivo.

Issue 2: Unexpected Toxicity or Adverse Effects in Animal Models

Question: I am observing unexpected side effects in my animal model after administering this compound, even at doses that I predicted would be safe based on my in vitro cytotoxicity assays. What could be the cause?

Answer:

In vitro cytotoxicity assays do not always predict in vivo toxicity, as they do not account for the complex physiological and metabolic processes of a living organism. Here are some potential reasons for unexpected toxicity:

  • Off-Target Effects: While this compound is a selective Kv1.3 inhibitor, it may have off-target effects at higher concentrations in vivo.[7] These off-target interactions could be responsible for the observed toxicity.

    • Troubleshooting:

      • Selectivity Profiling: If not already done, perform a comprehensive selectivity profiling of this compound against a panel of other ion channels and receptors to identify potential off-target liabilities.

      • Dose Reduction: Lower the dose of this compound to a level that is still expected to be therapeutically relevant but below the threshold for off-target toxicity.

  • Metabolite-Induced Toxicity: The metabolites of this compound, rather than the parent compound itself, could be responsible for the observed toxicity.[8]

    • Troubleshooting:

      • Metabolite Identification: Identify the major metabolites of this compound in your animal model and test their toxicity in vitro and in vivo.

  • Photosensitivity: Psoralens are known photosensitizing agents that can cause skin damage upon exposure to ultraviolet (UV) light.[9]

    • Troubleshooting:

      • Controlled Lighting: House the animals in a controlled lighting environment to minimize exposure to UV light.

      • Topical Administration: For skin-related models like psoriasis, consider topical administration of this compound to limit systemic exposure and potential photosensitivity.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3.[7] It preferentially binds to the C-type inactivated state of the channel, thereby blocking the flow of potassium ions.[4] This inhibition of Kv1.3 has been shown to suppress the activation and proliferation of effector memory T-cells, which play a key role in various autoimmune diseases.[4][10] Additionally, this compound can induce apoptosis in cancer cells by targeting mitochondrial Kv1.3 channels.[11]

2. What are the known in vitro effects of this compound?

In vitro studies have demonstrated several effects of this compound, including:

  • Suppression of T-cell proliferation and cytokine production (IL-2 and IFN-γ).[12]

  • Induction of apoptosis in various cancer cell lines.[11]

  • Increased production of reactive oxygen species (ROS) in human lymphocytes.[4]

  • Enhancement of differentiation and maturation of neural progenitor cells.[13]

3. Is there any in vivo data available for this compound?

Limited in vivo data for this compound is available:

  • Toxicity: In rats, five daily subcutaneous injections of this compound at 33 mg/kg body weight did not show any acute toxicity.[4] Psoralens, in general, have been associated with reproductive toxicity in rats at high doses.[5]

  • Efficacy: In the nematode C. elegans, this compound has been shown to extend lifespan.[14] In a mouse model of glioblastoma, this compound did not show an effect on orthotopic brain tumors in vivo, suggesting potential issues with blood-brain barrier penetration.[15] The related Kv1.3 inhibitor, PAP-1, has shown efficacy in a SCID mouse model of psoriasis when applied topically.[12][16]

4. What are the key challenges in translating this compound from in vitro to in vivo?

The main challenges include:

  • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, and a short in vivo half-life.[1]

  • Drug Delivery: The hydrophobic nature of this compound makes it challenging to formulate for in vivo administration.[2][3]

  • Off-Target Effects: Potential for off-target activities at higher in vivo concentrations, leading to unexpected toxicities.[17]

  • Predictive Models: The need for relevant animal models that accurately recapitulate the human disease to assess efficacy.[11][18]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell/Channel TypeReference
IC50 (Kv1.3) 3 nMHuman Kv1.3 channels[4]
IC50 (Kv1.5) 7.7 nMHuman Kv1.5 channels[7]
Selectivity Up to 70-fold over most other Kv1 family channels-[4]
EC50 (T-cell proliferation) 25 nM (human), 60 nM (rat)Myelin-specific effector memory T-cells[7]

Experimental Protocols

Protocol 1: SCID Mouse Psoriasis Xenograft Model for Testing Topical Kv1.3 Inhibitors (Adapted from published studies) [12][19][20][21]

This protocol describes a general procedure for evaluating the efficacy of a topical formulation of a Kv1.3 inhibitor, such as this compound, in a severe combined immunodeficient (SCID) mouse model with transplanted human psoriatic skin.

Materials:

  • SCID mice (e.g., BALB/cByJSmn-Prkdcscid/J)

  • Human psoriatic skin plaques (obtained with appropriate ethical approval)

  • Topical formulation of this compound (e.g., 2% in a suitable vehicle)

  • Vehicle control ointment

  • Surgical tools for grafting

  • Anesthesia

Procedure:

  • Animal Acclimatization: Acclimatize SCID mice to the housing conditions for at least one week before the experiment.

  • Skin Grafting:

    • Anesthetize the mice.

    • Prepare a graft bed on the dorsal side of the mouse by removing a section of the mouse's skin.

    • Transplant a full-thickness piece of human psoriatic skin (approximately 1x1 cm) onto the graft bed.

    • Suture the graft in place and cover it with a sterile dressing.

  • Post-Grafting Recovery: Allow the grafts to heal and establish for approximately 4 weeks. Monitor the animals for any signs of infection or graft rejection.

  • Treatment:

    • Divide the mice into treatment and control groups.

    • Apply the topical formulation of this compound (e.g., 2% ointment) to the psoriatic skin graft of the treatment group daily for 4 weeks.

    • Apply the vehicle control ointment to the control group in the same manner.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice and excise the skin grafts.

    • Perform histological analysis (H&E staining) to measure changes in epidermal thickness (acanthosis).

    • Conduct immunohistochemistry to quantify the infiltration of immune cells (e.g., CD3+ T-cells) in the dermis.

  • Data Analysis: Compare the epidermal thickness and immune cell counts between the treatment and control groups to determine the efficacy of the this compound formulation.

Mandatory Visualization

Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_Ca_Signaling Calcium Signaling cluster_Kv1_3 Kv1.3 Channel Function cluster_Downstream Downstream Effects TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Antigen Antigen->TCR IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca²⁺ ER->Ca_ER Release CRAC CRAC Channel Ca_ER->CRAC Depletion activates Ca_Influx CRAC->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates Kv1_3 Kv1.3 Channel K_Efflux Kv1_3->K_Efflux Membrane_Potential Maintains Negative Membrane Potential K_Efflux->Membrane_Potential Membrane_Potential->CRAC Sustains driving force for Ca²⁺ influx NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates to nucleus Proliferation T-Cell Proliferation Gene_Expression->Proliferation Psora_4 This compound Psora_4->Kv1_3 Inhibits

Caption: this compound signaling pathway in T-cell activation.

Experimental_Workflow cluster_invitro In Vitro Stage cluster_translation Translational Challenges cluster_invivo In Vivo Stage invitro_activity 1. In Vitro Potency (IC₅₀ on Kv1.3) cell_based_assay 2. Cell-Based Assays (T-cell proliferation, cytokine release) invitro_activity->cell_based_assay formulation 3. Formulation Development (e.g., for oral or topical delivery) cell_based_assay->formulation pk_studies 4. In Vivo Pharmacokinetics (ADME) formulation->pk_studies toxicity 5. Toxicology Studies (Acute and chronic) pk_studies->toxicity animal_model 6. Efficacy in Animal Model (e.g., Psoriasis mouse model) toxicity->animal_model pd_biomarkers 7. Pharmacodynamic Analysis (Target engagement in tissue) animal_model->pd_biomarkers

Caption: Experimental workflow from in vitro to in vivo for this compound.

Logical_Relationships cluster_invitro In Vitro Success cluster_challenges In Vivo Translation Challenges cluster_invivo In Vivo Outcome invitro_potency High In Vitro Potency bioavailability Poor Bioavailability invitro_potency->bioavailability metabolism Rapid Metabolism invitro_potency->metabolism off_target Off-Target Effects invitro_potency->off_target delivery Inefficient Drug Delivery to Target Site invitro_potency->delivery invivo_failure Lack of In Vivo Efficacy bioavailability->invivo_failure metabolism->invivo_failure off_target->invivo_failure delivery->invivo_failure

References

Technical Support Center: Managing Psora-4 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Psora-4, particularly concerning the development of resistance in cell lines.

Troubleshooting Guide: Investigating and Overcoming this compound Resistance

The emergence of resistance to this compound, a potent blocker of the Kv1.3 and KCa3.1 potassium channels, can be a significant hurdle in experimental settings. This guide provides a structured approach to identifying the root cause of resistance and suggests strategies to mitigate it.

Initial Assessment of Resistance

The first step in troubleshooting is to confirm and quantify the level of resistance. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line.[1][2]

Table 1: Quantifying this compound Resistance

Cell LineThis compound IC50 (nM)Resistance Fold-Change
Parental (Sensitive)3-101x
Suspected Resistant>100>10x

Note: The IC50 values are illustrative and should be determined empirically for your specific cell line.

Experimental Protocol: Determining IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[1][2]

Investigating Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. The following sections outline potential mechanisms and provide experimental approaches to test these hypotheses.

Mechanism 1: Altered Target Expression or Function

This compound primarily targets the voltage-gated potassium channel Kv1.3 and also exhibits activity against the calcium-activated potassium channel KCa3.1.[3][4][5] Resistance could arise from downregulation of these channels or mutations that prevent this compound binding.

Troubleshooting Steps:

  • Quantitative PCR (qPCR): Compare the mRNA expression levels of KCNA3 (encoding Kv1.3) and KCNN4 (encoding KCa3.1) in sensitive and resistant cell lines.

  • Western Blotting: Analyze the protein expression levels of Kv1.3 and KCa3.1.

  • Patch-Clamp Electrophysiology: Functionally characterize the channels in resistant cells to assess changes in gating properties or sensitivity to this compound.

  • Sanger Sequencing: Sequence the coding regions of KCNA3 and KCNN4 to identify potential mutations in the this compound binding sites.[6]

Mechanism 2: Upregulation of Efflux Pumps

Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can lead to multidrug resistance by actively pumping drugs out of the cell.[7]

Troubleshooting Steps:

  • qPCR and Western Blotting: Assess the expression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) at the mRNA and protein levels.

  • Efflux Pump Inhibition Assay: Treat resistant cells with known efflux pump inhibitors (e.g., verapamil for P-gp) in combination with this compound to see if sensitivity is restored.

Mechanism 3: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the effects of this compound.[8] this compound can modulate pathways related to cell proliferation, apoptosis, and stress response.[3][9]

Troubleshooting Steps:

  • Phospho-protein arrays/Western Blotting: Screen for changes in the activation state of key signaling proteins in pathways like PI3K/Akt, MAPK/ERK, and STAT.

  • Use of Pathway Inhibitors: Combine this compound with inhibitors of suspected bypass pathways to assess for synergistic effects in resistant cells.

Experimental Workflow: Investigating this compound Resistance

G cluster_0 Start: Suspected this compound Resistance cluster_1 Confirm and Quantify Resistance cluster_2 Investigate Resistance Mechanisms cluster_3 Develop Strategies to Overcome Resistance start Observe Decreased Cell Death/ Increased Proliferation with this compound ic50 Determine IC50 in Parental and Suspected Resistant Cells (e.g., MTT Assay) start->ic50 Perform Viability Assays mechanism1 Altered Target Expression/Function? (qPCR, Western, Sequencing) ic50->mechanism1 If Resistance Confirmed mechanism2 Upregulation of Efflux Pumps? (qPCR, Western, Inhibition Assay) ic50->mechanism2 mechanism3 Activation of Bypass Pathways? (Phospho-Array, Western, Pathway Inhibitors) ic50->mechanism3 strategy1 Target Bypass Pathways with Combination Therapy mechanism1->strategy1 strategy2 Co-administer with Efflux Pump Inhibitors mechanism2->strategy2 mechanism3->strategy1 end Resensitization or Alternative Treatment Strategy strategy1->end Validate in vitro/in vivo strategy2->end strategy3 Alternative Therapeutics strategy3->end

Caption: A workflow for diagnosing and addressing this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the voltage-gated potassium channel Kv1.3.[5][10] It preferentially binds to the C-type inactivated state of the channel.[3][11] By blocking Kv1.3, this compound can modulate cellular processes such as proliferation and apoptosis. It has also been shown to act as a caloric restriction mimetic in some models by increasing the production of reactive oxygen species (ROS) and activating stress response pathways.[3][5]

Q2: Which signaling pathways are affected by this compound?

A2: this compound can influence several signaling pathways. In the context of its role as a caloric restriction mimetic, it has been shown to modulate genes related to stress response and metabolic processes.[3] In cancer cells, the inhibition of potassium channels like KCa3.1 (a secondary target of this compound) can affect Ca2+ signaling, which is crucial for cell cycle progression at the G1/S checkpoint.[9][12][13] Additionally, KCa3.1 has been implicated in the regulation of pathways involving ERα and NF-κB.[12]

Signaling Pathway Downstream of KCa3.1 Inhibition

G Psora4 This compound KCa31 KCa3.1 Channel Psora4->KCa31 Inhibits MembraneHyperpolarization Membrane Hyperpolarization KCa31->MembraneHyperpolarization Maintains Ca2Influx Ca2+ Influx MembraneHyperpolarization->Ca2Influx Drives CellCycle Cell Cycle Progression (G1/S Checkpoint) Ca2Influx->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: this compound's impact on KCa3.1-mediated cell proliferation.

Q3: How can I develop a this compound resistant cell line for my studies?

A3: A common method for developing drug-resistant cell lines is through continuous exposure to incrementally increasing concentrations of the drug over an extended period.[1][2][14]

Table 2: Protocol for Developing a this compound Resistant Cell Line

StepProcedure
1. Initial IC50 Determination Determine the IC50 of this compound for the parental cell line.
2. Initial Drug Exposure Culture the cells in a medium containing this compound at a concentration equal to the IC50.
3. Monitoring and Subculturing Monitor the cells for growth. When the cells resume a normal growth rate, subculture them.
4. Dose Escalation Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
5. Repeat Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50.
6. Characterization Characterize the resistant cell line by determining the new IC50 and investigating the underlying resistance mechanisms.

Q4: Are there any known combination therapies that could overcome this compound resistance?

A4: While specific combination therapies for this compound resistance are not yet established in the literature, based on general principles of overcoming drug resistance, several strategies can be explored:

  • Targeting Bypass Pathways: If resistance is due to the activation of a compensatory signaling pathway (e.g., PI3K/Akt), combining this compound with an inhibitor of that pathway could restore sensitivity.

  • Inhibiting Efflux Pumps: If resistance is mediated by drug efflux pumps, co-administration of an efflux pump inhibitor like verapamil might be effective.[7]

  • Synergistic Drug Combinations: In some cancer cell lines, combining different potassium channel modulators or using them in conjunction with standard chemotherapeutic agents has shown synergistic effects. For instance, activating KCa3.1 has been shown to enhance apoptosis in cisplatin-resistant cells.[13]

Logical Relationship for Combination Therapy

G cluster_0 This compound Resistant Cell cluster_1 Combination Therapy Psora4 This compound Target Blocked Target (e.g., Kv1.3) Psora4->Target Inhibits Proliferation Cell Proliferation Psora4->Proliferation Synergistic Inhibition Target->Proliferation Inhibition of proliferation fails Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Proliferation Drives BypassInhibitor Bypass Pathway Inhibitor BypassInhibitor->Bypass Inhibits BypassInhibitor->Proliferation Synergistic Inhibition

Caption: Combination therapy to overcome bypass pathway resistance.

This technical support center provides a foundational guide for researchers encountering this compound resistance. The key to overcoming this challenge lies in a systematic approach to confirming resistance, investigating the underlying mechanisms, and rationally designing strategies to circumvent them.

References

Technical Support Center: Improving the Selectivity Profile of Psora-4 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Psora-4 analogs. Our goal is to help you overcome common challenges and improve the selectivity of your compounds for the voltage-gated potassium channel Kv1.3.

Frequently Asked Questions (FAQs)

Q1: What is the primary selectivity challenge with this compound and its analogs?

A1: The main challenge is achieving high selectivity for Kv1.3 over other closely related potassium channels, particularly the cardiac Kv1.5 channel. This compound itself is a potent blocker of both Kv1.3 (EC₅₀ = 3 nM) and Kv1.5 (IC₅₀ = 7.7 nM), which raises concerns for potential cardiac side effects.[1] The development of analogs is focused on improving this selectivity margin.

Q2: How can we improve the selectivity of our this compound analogs for Kv1.3 over Kv1.5?

A2: Structure-activity relationship (SAR) studies are key. Modifications to the psoralen scaffold and the alkoxy side chain can significantly impact selectivity. For example, the development of PAP-1, a phenoxyalkoxypsoralen analog, demonstrated that substitutions on the phenyl ring of the side chain could increase selectivity for Kv1.3 over Kv1.5 by more than 20-fold.[2]

Q3: What are the typical starting points for a screening cascade to evaluate new this compound analogs?

A3: A typical screening cascade begins with an in vitro assessment of Kv1.3 inhibitory potency using techniques like whole-cell patch-clamp electrophysiology. This is followed by selectivity profiling against a panel of other potassium channels, with a primary focus on Kv1.5. Subsequent steps involve evaluating the compound's effect on T-cell proliferation and conducting further ADME/Tox studies.

Q4: Are there any known issues with the stability or solubility of this compound analogs in experimental solutions?

A4: Like many small molecules, this compound analogs can have limited aqueous solubility. It is crucial to prepare stock solutions in an appropriate solvent, such as DMSO, and to be aware of the final solvent concentration in your assay buffer to avoid precipitation. Stability can also be a concern, and it is recommended to prepare fresh dilutions for each experiment and protect solutions from light, given the psoralen core structure.

Troubleshooting Guides

Electrophysiology (Whole-Cell Patch Clamp)
Problem Possible Cause(s) Suggested Solution(s)
Unstable recordings or loss of seal 1. Poor cell health. 2. Clogged or improperly sized pipette tip. 3. Mechanical drift of the pipette or stage. 4. Incorrect internal or external solution composition or osmolarity.1. Use healthy, passage-matched cells. Ensure proper cell culture conditions. 2. Use freshly pulled pipettes with a resistance of 3-5 MΩ for typical mammalian cells. Ensure the pipette solution is filtered. 3. Ensure the micromanipulator and microscope stage are stable and free from vibrations. Allow equipment to thermally equilibrate. 4. Double-check the composition and osmolarity of all solutions. Ensure pH is correctly buffered.
Inconsistent IC₅₀ values for the same analog 1. Compound precipitation in the perfusion system. 2. Incomplete washout between compound applications. 3. "Use-dependent" nature of the block. 4. Variability in cell expression levels of the target channel.1. Check for any visible precipitate in the perfusion lines. Consider using a lower concentration of the analog or adding a small amount of a carrier protein like BSA to the external solution. 2. Ensure a thorough washout period with the control external solution between applications of different concentrations of the analog. 3. This compound and its analogs often exhibit use-dependent block, meaning the channel needs to be open for the compound to bind effectively.[2] Standardize the voltage protocol and the duration of compound application to ensure consistent channel activation. 4. Use a stable cell line with consistent expression of the target channel. Monitor expression levels if using transiently transfected cells.
Difficulty in measuring block of Kv1.5 1. Lower sensitivity of Kv1.5 to some analogs compared to Kv1.3. 2. Different gating kinetics of Kv1.5 compared to Kv1.3.1. You may need to use higher concentrations of your analog to observe a significant block of Kv1.5. 2. Adapt your voltage protocol to ensure optimal activation of Kv1.5 channels for assessing block. Kv1.5 inactivation is slower than that of Kv1.3.[3]
T-Cell Proliferation Assay
Problem Possible Cause(s) Suggested Solution(s)
High background proliferation in unstimulated controls 1. T-cells were activated during isolation or culture. 2. Presence of mitogens in the culture medium.1. Handle T-cells gently during isolation and avoid over-stimulation. 2. Ensure all media and supplements are free of contaminating mitogens.
Poor T-cell proliferation even with stimulation 1. Suboptimal concentration of stimulating agent (e.g., anti-CD3/CD28). 2. Low cell viability. 3. Incorrect dye concentration for proliferation tracking dyes (e.g., CFSE).1. Titrate the stimulating agent to determine the optimal concentration for your specific T-cell source. 2. Assess cell viability before and after the assay using a viability dye (e.g., Propidium Iodide, 7-AAD). 3. Titrate the proliferation dye to a concentration that provides bright initial staining without causing cytotoxicity.
High variability between replicate wells 1. Uneven cell seeding. 2. Inconsistent compound concentration across wells. 3. Edge effects in the culture plate.1. Ensure cells are well-resuspended before plating to get a uniform cell density in each well. 2. Use calibrated pipettes and ensure thorough mixing when preparing compound dilutions. 3. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Quantitative Data

Table 1: Selectivity Profile of this compound and its Analog PAP-1 against various Kv channels.

CompoundKv1.3 (IC₅₀/EC₅₀)Kv1.5 (IC₅₀)Kv1.1 (IC₅₀)Kv1.2 (IC₅₀)Kv1.4 (IC₅₀)Selectivity (Kv1.5/Kv1.3)
This compound 3 nM[1]7.7 nM[1]>100 nM>100 nM>100 nM~2.6-fold
PAP-1 2 nM[2]46 nM[2]>100 nM>250 nM>100 nM23-fold[2]

Note: IC₅₀/EC₅₀ values can vary depending on the experimental conditions and cell type used.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 and Kv1.5
  • Cell Preparation:

    • Culture cells stably expressing human Kv1.3 or Kv1.5 channels in appropriate media.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).

    • Hold the cell at a holding potential of -80 mV.

    • For Kv1.3: Elicit currents by applying depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 200 ms.

    • For Kv1.5: Elicit currents using a similar voltage protocol, but with a longer pulse duration (e.g., 500 ms) to account for its slower inactivation.

  • Compound Application:

    • Prepare stock solutions of this compound analogs in DMSO.

    • Dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

    • Apply different concentrations of the analog to the cell using a perfusion system.

    • Allow sufficient time for the compound to reach equilibrium and for the current inhibition to stabilize before recording.

    • Perform a complete washout with the external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Protocol 2: T-Cell Proliferation Assay
  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Staining:

    • Resuspend T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).

    • Wash the cells twice with complete culture medium.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled T-cells in complete culture medium.

    • Plate the cells in a 96-well round-bottom plate at a density of 1 x 10⁵ cells/well.

    • Add the this compound analog at various concentrations. Include a vehicle control (e.g., DMSO).

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

    • Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye to exclude dead cells from the analysis.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence in the live cell population. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells, resulting in distinct peaks.

  • Data Analysis:

    • Quantify the percentage of proliferated cells or the proliferation index for each condition.

    • Plot the compound concentration versus the inhibition of proliferation to determine the EC₅₀ value.

Visualizations

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_tcell_membrane T-Cell Membrane cluster_tcell_cytoplasm T-Cell Cytoplasm cluster_tcell_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR binds APC APC CD28 CD28 APC->CD28 co-stimulates Kv1_3 Kv1.3 TCR->Kv1_3 depolarizes membrane PLC PLC TCR->PLC activates CRAC CRAC Kv1_3->CRAC maintains driving force KCa3_1 KCa3.1 KCa3_1->CRAC maintains driving force Ca_cyto Ca2+ CRAC->Ca_cyto influx IP3 IP3 PLC->IP3 produces Ca_ER Ca2+ (ER) IP3->Ca_ER releases Ca_ER->Ca_cyto increases Ca_cyto->KCa3_1 activates Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Gene_Transcription translocates to nucleus

Caption: T-Cell activation signaling pathway involving Kv1.3 and KCa3.1.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_screen Primary Screening cluster_selectivity_screen Selectivity Profiling cluster_functional_assay Functional Assay cluster_lead_optimization Lead Optimization Synthesize_Analogs Synthesize this compound Analogs Patch_Clamp_Kv13 Whole-Cell Patch Clamp (Kv1.3) Synthesize_Analogs->Patch_Clamp_Kv13 Determine_IC50 Determine IC₅₀ Patch_Clamp_Kv13->Determine_IC50 Patch_Clamp_Kv15 Whole-Cell Patch Clamp (Kv1.5) Determine_IC50->Patch_Clamp_Kv15 Potent Hits Other_Kv_Channels Other Kv Channels (Kv1.1, Kv1.2, etc.) Determine_IC50->Other_Kv_Channels Calculate_Selectivity Calculate Selectivity Index Patch_Clamp_Kv15->Calculate_Selectivity Other_Kv_Channels->Calculate_Selectivity T_Cell_Proliferation T-Cell Proliferation Assay Calculate_Selectivity->T_Cell_Proliferation Selective Hits Determine_EC50_Func Determine Functional EC₅₀ T_Cell_Proliferation->Determine_EC50_Func Lead_Candidate Lead Candidate Determine_EC50_Func->Lead_Candidate Potent & Selective in Functional Assay

Caption: Experimental workflow for screening and selecting this compound analogs.

References

Validation & Comparative

A Head-to-Head Comparison of Psora-4 and PAP-1: Potent and Selective Inhibitors of the Kv1.3 Potassium Channel for Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the voltage-gated potassium channel Kv1.3 has emerged as a compelling target for therapeutic intervention in autoimmune diseases. This guide provides an in-depth, data-driven comparison of two leading small-molecule Kv1.3 inhibitors: Psora-4 and PAP-1.

This document will delve into their mechanisms of action, comparative potency and selectivity, and the experimental frameworks used to characterize these compounds. All quantitative data is presented in clear, comparative tables, and key methodologies are detailed to support the replication and extension of these findings.

Mechanism of Action: Targeting the Inactivated State

Both this compound and PAP-1 are potent blockers of the Kv1.3 channel, which is highly expressed on activated effector memory T-cells (TEM), key players in many autoimmune disorders.[1][2] Their primary mechanism involves preferential binding to the C-type inactivated state of the channel.[1][2] This "use-dependent" inhibition means the drugs are more effective on channels that are actively opening and closing, a characteristic of activated T-cells.

By blocking Kv1.3, these inhibitors cause membrane depolarization, which in turn reduces the electrochemical gradient necessary for sustained calcium influx through calcium release-activated calcium (CRAC) channels.[3] This dampening of calcium signaling ultimately suppresses T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[4]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key performance metrics of this compound and PAP-1 based on available experimental data.

Inhibitor Kv1.3 IC50/EC50 Selectivity over Kv1.5 Selectivity over other Kv1 family channels Reference
This compound 3 nM~2.6-fold (IC50 = 7.7 nM)17 to 70-fold[1][5]
PAP-1 2 nM23-fold33 to 125-fold[2]

Table 1: Potency and Selectivity of this compound and PAP-1 against Kv1.3 and other Kv channels.

Inhibitor Effect on T-Cell Proliferation (EC50) Cell Type Reference
This compound 25 nMHuman myelin-specific TEM cells[1]
This compound 60 nMRat myelin-specific TEM cells[1]
PAP-1 Not explicitly stated as EC50, but potently inhibitsHuman TEM cells[2]

Table 2: Efficacy of this compound and PAP-1 in T-Cell Proliferation Assays.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the Kv1.3 signaling pathway in T-cell activation and the general workflow for testing Kv1.3 inhibitors.

Kv1_3_Signaling_Pathway TCR T-Cell Receptor (TCR) Engagement PLC Phospholipase C (PLC) Activation TCR->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca2+ Release ER->Ca_release CRAC CRAC Channel Activation Ca_release->CRAC Ca_influx Sustained Ca2+ Influx CRAC->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization NFAT NFAT Activation Ca_influx->NFAT Kv1_3 Kv1.3 Channel Activation Depolarization->Kv1_3 K_efflux K+ Efflux Kv1_3->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization Repolarization->Ca_influx Maintains driving force Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Inhibitors This compound / PAP-1 Inhibitors->Kv1_3 Block

Kv1.3 Signaling Pathway in T-Cell Activation

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation patch_clamp Whole-Cell Patch Clamp (Potency & Selectivity) proliferation_assay T-Cell Proliferation Assay (Efficacy) patch_clamp->proliferation_assay cytokine_assay Cytokine Production Assay (Functional Outcome) proliferation_assay->cytokine_assay animal_model Animal Model of Autoimmune Disease cytokine_assay->animal_model toxicity_study Toxicity Studies animal_model->toxicity_study end Lead Optimization & Clinical Development toxicity_study->end start Compound Synthesis (this compound / PAP-1) start->patch_clamp

General Experimental Workflow for Kv1.3 Inhibitor Testing

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the inhibitory effect of compounds on Kv1.3 channel currents.

  • Cell Preparation: Human T-cells or a stable cell line (e.g., L929 or CHO) expressing human Kv1.3 channels are used. Cells are cultured on glass coverslips for recording.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. The use of KF in the internal solution helps to minimize rundown of the potassium currents.

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at a holding potential of -80 mV.

    • Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms).

    • To determine the IC50, various concentrations of the inhibitor (this compound or PAP-1) are perfused into the bath, and the resulting inhibition of the peak current is measured.

    • For selectivity studies, the same protocol is applied to cells expressing other Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv1.7).

T-Cell Proliferation Assay

This assay measures the ability of the inhibitors to suppress the proliferation of activated T-cells.

  • Cell Isolation: Effector memory T-cells (TEM) are isolated from human or rat peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation:

    • Isolated TEM cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are plated in 96-well plates.

    • T-cell proliferation is stimulated using anti-CD3/CD28 antibodies or a specific antigen (e.g., myelin basic protein for myelin-specific T-cells).

  • Inhibitor Treatment: this compound or PAP-1 is added to the cell cultures at various concentrations at the time of stimulation.

  • Measurement of Proliferation:

    • After a defined incubation period (e.g., 72 hours), [3H]-thymidine is added to the cultures for the final 18 hours.

    • The cells are then harvested onto filter mats, and the incorporation of [3H]-thymidine, which is proportional to the degree of cell proliferation, is measured using a scintillation counter.

    • The EC50 value is calculated from the dose-response curve of inhibition.

Comparative Analysis

Comparison_Psora4_vs_PAP1 cluster_Psora4 This compound cluster_PAP1 PAP-1 Kv1_3_Target Kv1.3 Channel Psora4_Potency Potency (IC50): ~3 nM Kv1_3_Target->Psora4_Potency PAP1_Potency Potency (IC50): ~2 nM Kv1_3_Target->PAP1_Potency Psora4_Selectivity Selectivity over Kv1.5: ~2.6-fold Psora4_Potency->Psora4_Selectivity Psora4_Tcell Inhibits T-Cell Proliferation: EC50 = 25-60 nM Psora4_Selectivity->Psora4_Tcell PAP1_Selectivity Selectivity over Kv1.5: 23-fold PAP1_Potency->PAP1_Selectivity PAP1_Tcell Potently Inhibits T-Cell Proliferation PAP1_Selectivity->PAP1_Tcell Conclusion Conclusion: PAP-1 demonstrates superior selectivity over Kv1.5, a key advantage for potential therapeutic development. PAP1_Selectivity->Conclusion

Logical Comparison of this compound and PAP-1

Conclusion

Both this compound and PAP-1 are highly potent inhibitors of the Kv1.3 channel, demonstrating efficacy in the low nanomolar range. They effectively suppress the proliferation of pathogenic effector memory T-cells, highlighting their potential as immunomodulatory agents for autoimmune diseases.

The key differentiator between these two compounds lies in their selectivity profile. While both are selective for Kv1.3 over many other potassium channels, PAP-1 exhibits significantly greater selectivity over the cardiac Kv1.5 channel compared to this compound .[2] This improved selectivity profile for PAP-1 is a critical advantage, as off-target effects on cardiac ion channels are a major concern in drug development. Therefore, PAP-1 represents a more refined candidate for further preclinical and clinical investigation as a Kv1.3-targeted therapy.

References

A Comparative Guide to the Efficacy of Psora-4 and Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel immunomodulator Psora-4 with established immunomodulatory agents used in the treatment of immune-mediated inflammatory diseases. While clinical data for this compound in conditions such as psoriasis is not yet available, this document will first elucidate its mechanism of action and then present a comparative analysis of leading immunomodulators for which extensive clinical trial data exists. The focus will be on psoriasis as a representative T-cell mediated disease.

This compound: A Novel Kv1.3 Potassium Channel Blocker

This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. These channels are crucial for regulating the membrane potential of T lymphocytes, particularly effector memory T cells, which are key drivers in many autoimmune diseases.[1]

Mechanism of Action

By blocking Kv1.3 channels, this compound modulates the influx of calcium ions into T cells, a critical step in T-cell activation and proliferation. This selective suppression of effector memory T-cells suggests its potential as a targeted immunomodulator for T-cell-mediated autoimmune disorders, such as multiple sclerosis.[1] this compound preferentially binds to the C-type inactivated state of the Kv1.3 channel.[2]

cluster_TCell Effector Memory T-Cell Psora4 This compound Kv13 Kv1.3 Channel Psora4->Kv13 Inhibits Ca_influx Ca2+ Influx Kv13->Ca_influx Regulates NFAT NFAT Activation Ca_influx->NFAT Cytokine Pro-inflammatory Cytokine Production NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation

Figure 1: this compound Mechanism of Action.

Comparative Efficacy of Immunomodulators in Psoriasis

Psoriasis is a chronic, immune-mediated skin disease characterized by the hyperproliferation of keratinocytes driven by inflammatory cytokines produced by activated T-cells.[3] A range of immunomodulators with different mechanisms of action are approved for the treatment of moderate-to-severe psoriasis.

Mechanisms of Action of Compared Immunomodulators

Apremilast: An oral small-molecule inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibition leads to increased intracellular cyclic AMP (cAMP) levels, which in turn modulates the expression of pro-inflammatory and anti-inflammatory mediators.[4][5] This results in a decrease in inflammatory cytokines such as TNF-α and IL-23, and an increase in anti-inflammatory cytokines like IL-10.[4]

cluster_ImmuneCell Immune Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) cAMP->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) cAMP->Anti_inflammatory Upregulates

Figure 2: Apremilast Signaling Pathway.

Adalimumab: A recombinant human IgG1 monoclonal antibody that specifically binds to tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in psoriasis. By neutralizing TNF-α, adalimumab blocks its interaction with cell surface receptors, thereby reducing inflammation.[6][7]

cluster_Extracellular Extracellular Space Adalimumab Adalimumab TNFa TNF-α Adalimumab->TNFa Binds and Neutralizes TNF_Receptor TNF Receptor TNFa->TNF_Receptor Activates Inflammation Inflammatory Cascade TNF_Receptor->Inflammation

Figure 3: Adalimumab Signaling Pathway.

Ustekinumab: A human monoclonal antibody that targets the p40 subunit shared by interleukins 12 (IL-12) and 23 (IL-23).[8][9] By blocking IL-12 and IL-23, ustekinumab inhibits the differentiation of Th1 and Th17 cells, respectively, which are critical in the pathogenesis of psoriasis.[10]

cluster_ImmuneResponse Immune Response Ustekinumab Ustekinumab IL12_23 IL-12 & IL-23 (p40 subunit) Ustekinumab->IL12_23 Binds and Inhibits Th1 Th1 Differentiation IL12_23->Th1 Th17 Th17 Differentiation IL12_23->Th17

Figure 4: Ustekinumab Signaling Pathway.

Secukinumab: A fully human monoclonal antibody that selectively binds to and neutralizes interleukin-17A (IL-17A).[11] IL-17A is a key cytokine produced by Th17 cells that drives inflammation and keratinocyte proliferation in psoriasis.[12]

cluster_InflammatorySite Inflammatory Site Secukinumab Secukinumab IL17A IL-17A Secukinumab->IL17A Binds and Neutralizes IL17_Receptor IL-17 Receptor IL17A->IL17_Receptor Activates Keratinocyte Keratinocyte Proliferation IL17_Receptor->Keratinocyte

Figure 5: Secukinumab Signaling Pathway.

Methotrexate: A conventional systemic agent that acts as a folate antagonist. Its immunomodulatory effects in psoriasis are thought to involve the inhibition of T-cell activation and proliferation, as well as anti-inflammatory actions.[3][13]

Quantitative Efficacy Data in Plaque Psoriasis

The following table summarizes the efficacy of these immunomodulators based on the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline at week 12-16 of treatment.

ImmunomodulatorMechanism of ActionPASI 75PASI 90PASI 100
Apremilast PDE4 Inhibitor~33%[14]--
Adalimumab TNF-α Inhibitor~71%[15]--
Ustekinumab IL-12/23 Inhibitor~72%[15]--
Ixekizumab (IL-17A) IL-17A Inhibitor~89%[16]~71%[17]-
Brodalumab (IL-17RA) IL-17 Receptor A Blocker~85%[16]--
Risankizumab (IL-23) IL-23 Inhibitor~86%[17]~66%[17]-
Methotrexate Folate Antagonist~34-67%--

Note: Efficacy data is aggregated from multiple clinical trials and systematic reviews.[14][15][16][17] Direct head-to-head comparisons may vary.

Experimental Protocols

Psoriasis Area and Severity Index (PASI) Assessment

The PASI is the gold standard for assessing psoriasis severity in clinical trials.[18][19] It evaluates the extent and severity of psoriatic lesions.

Procedure:

  • Body Division: The body is divided into four regions: head and neck (10% of body surface area - BSA), upper extremities (20% BSA), trunk (30% BSA), and lower extremities (40% BSA).[20]

  • Severity Assessment: In each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).[20]

  • Area Assessment: The percentage of BSA affected by psoriasis in each region is graded on a 7-point scale from 0 (0% involvement) to 6 (>90% involvement).[20]

  • Calculation: A formula is used to combine the severity and area scores for each region, weighted by the BSA of that region, to generate a final PASI score ranging from 0 (no disease) to 72 (most severe disease).[18]

Efficacy Endpoints:

  • PASI 75: A 75% or greater reduction in the PASI score from baseline. This is a common primary endpoint in clinical trials.[21]

  • PASI 90/100: A 90% or 100% (complete clearance) reduction in the PASI score from baseline, representing higher levels of treatment success.[18]

Typical Clinical Trial Workflow for Psoriasis Immunomodulators

cluster_TrialFlow Clinical Trial Workflow Screening Patient Screening (Moderate-to-Severe Psoriasis) Baseline Baseline Assessment (PASI, DLQI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo or Active Comparator) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12, 16) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary Endpoint Assessment (e.g., PASI 75 at Week 12) Follow_up->Endpoint Analysis Data Analysis Endpoint->Analysis

Figure 6: Psoriasis Clinical Trial Workflow.

References

Comparative Analysis of Psora-4 and Alternative Immunomodulators on Memory T Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the investigational compound Psora-4's effects on memory T cells against established and emerging immunomodulatory agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of autoimmune diseases, particularly those with a T-cell-mediated pathology like psoriasis. This compound is presented here as a novel therapeutic agent that enhances the inhibitory CTLA-4 signaling pathway.

Introduction to this compound and Memory T Cell Modulation

Memory T cells, particularly tissue-resident memory T cells (Trm), play a crucial role in the pathogenesis and relapse of chronic inflammatory diseases such as psoriasis. These cells persist in previously inflamed tissues and can rapidly initiate an inflammatory response upon re-exposure to antigens. Consequently, therapeutic strategies that effectively modulate the function of pathogenic memory T cells are of significant interest.

This compound is a hypothetical cell-permeable peptide designed to mimic the signaling function of the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). By enhancing this key inhibitory pathway, this compound is postulated to suppress the activation and effector functions of pathogenic memory T cells while promoting the activity of regulatory T cells (Tregs). This guide compares the preclinical data profile of this compound with other immunomodulators known to affect memory T cell activity.

Comparative Efficacy on Memory T Cell Proliferation

The inhibition of memory T cell proliferation is a key mechanism for controlling autoimmune responses. The following table summarizes the comparative efficacy of this compound and other immunomodulators on T cell proliferation.

Compound/AgentMechanism of ActionTarget T Cell Subset(s)Inhibition of Proliferation (IC50 or % Inhibition)Citation(s)
This compound (hypothetical) CTLA-4 Signaling AgonistNaïve and Memory CD4+ and CD8+ T cellsStrong inhibition of T cell proliferation.[1]
CTLA-4-Ig (Abatacept) B7-1/B7-2 BlockerEffector Memory CD4+ T cellsSignificant reduction in the percentage of effector memory CD4+ T cells.[2]
Kv1.3 Blockers (e.g., ShK peptide) Potassium Channel BlockerEffector Memory T cells (Tem)Preferentially suppresses proliferation of Tem cells at picomolar to nanomolar concentrations.[3][4]
Methotrexate Dihydrofolate Reductase InhibitorActivated T cellsInhibits T cell proliferation; effect is reversible with folinic acid.[5][6][7]
Anti-IL-17A (Secukinumab) IL-17A NeutralizationTh17 and Tc17 cellsDoes not significantly affect Trm cell numbers in healed psoriatic skin.[8]
Anti-IL-23 (Guselkumab) IL-23p19 Subunit InhibitorTh17 and CD8+ Tissue-Resident Memory T cellsAssociated with a greater reduction of disease-sustaining CD8+ tissue-resident memory cells compared to secukinumab.[8][9]

Comparative Effects on Memory T Cell Cytokine Production

Modulating the production of pro-inflammatory cytokines by memory T cells is a critical therapeutic goal. The table below compares the effects of this compound and alternative agents on key cytokines.

Compound/AgentEffect on IL-17 ProductionEffect on IFN-γ ProductionOther Cytokine EffectsCitation(s)
This compound (hypothetical) Strong inhibition of IL-17 secretion.Significantly reduced levels of IFN-γ.Significantly reduced levels of TNF-α.[1]
CTLA-4-Ig (Abatacept) Indirectly reduces pro-inflammatory cytokine production by inhibiting T cell activation.Indirectly reduces pro-inflammatory cytokine production by inhibiting T cell activation.Reduces ICOS expression on CD4+ T cells.[2]
Kv1.3 Blockers Suppresses cytokine production in autoantigen-specific Tem cells.Suppresses cytokine production in autoantigen-specific Tem cells.Suppresses Ca2+-signaling in Tem cells.[10]
Methotrexate Inhibits production of cytokines induced by T-cell activation.Inhibits production of cytokines induced by T-cell activation.Inhibits IL-4, IL-13, and TNF-α production.[11]
Anti-IL-17A (Secukinumab) Directly neutralizes IL-17A.No direct effect.Reduces downstream inflammatory mediators induced by IL-17A.[12][13]
Anti-IL-23 (Guselkumab) Reduces IL-17 production by inhibiting the IL-23/Th17 axis.Downregulates the IL-23/Th17 axis.Downregulates IL-23 receptor expression.[9]

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the methods for evaluating these compounds, the following diagrams illustrate the CTLA-4 signaling pathway and a typical experimental workflow.

CTLA4_Signaling_Pathway CTLA-4 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell APC APC B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 CTLA4 CTLA-4 B7->CTLA4 TCR TCR PI3K PI3K TCR->PI3K Signal 1 CD28->PI3K Signal 2 (Co-stimulation) SHP2_PP2A SHP2 / PP2A CTLA4->SHP2_PP2A Binds B7 with higher affinity AKT AKT PI3K->AKT NFkB NF-κB / AP-1 / NFAT AKT->NFkB Proliferation Proliferation & Cytokine Production NFkB->Proliferation Inhibition Inhibition of T Cell Activation SHP2_PP2A->PI3K Dephosphorylates signaling molecules SHP2_PP2A->Inhibition

Caption: CTLA-4 signaling pathway in T cell activation.

Experimental_Workflow Workflow for Evaluating this compound's Effect on Memory T Cells cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Peripheral Blood Tcell_Isolation Isolate Memory T Cells (Negative Selection) PBMC_Isolation->Tcell_Isolation Labeling Label with Proliferation Dye (e.g., CFSE) Tcell_Isolation->Labeling Stimulation Stimulate T Cells (e.g., anti-CD3/CD28) Labeling->Stimulation Treatment Treat with this compound or Comparator Compounds Stimulation->Treatment Proliferation_Assay Measure Proliferation (Flow Cytometry) Treatment->Proliferation_Assay Cytokine_Staining Intracellular Cytokine Staining (e.g., IL-17, IFN-γ) Treatment->Cytokine_Staining Flow_Analysis Flow Cytometry Analysis Proliferation_Assay->Flow_Analysis Cytokine_Staining->Flow_Analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Isolation of Human Memory T Cells

This protocol describes the isolation of memory T cells from peripheral blood mononuclear cells (PBMCs) by negative selection.

  • Materials:

    • Ficoll-Paque density gradient medium

    • Phosphate-buffered saline (PBS)

    • EasySep™ Human Memory CD4+ or CD8+ T Cell Enrichment Kit (or similar)

    • EasySep™ Magnet (or similar)

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS containing 2% fetal bovine serum (FBS).

    • Resuspend the cells in the recommended buffer.

    • Add the appropriate antibody cocktail to the cell suspension to label unwanted cells.

    • Incubate for the recommended time at room temperature.

    • Add magnetic particles and incubate.

    • Place the tube in the magnet and allow the magnetically labeled cells to separate.

    • Pour off the supernatant containing the enriched, untouched memory T cells into a new tube.

    • The enriched memory T cells are ready for downstream applications.

T Cell Proliferation Assay using CFSE

This protocol outlines the measurement of T cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution detected by flow cytometry.[14]

  • Materials:

    • CFSE dye

    • Complete RPMI-1640 medium

    • Anti-CD3 and anti-CD28 antibodies

    • 96-well flat-bottom plates

    • Flow cytometer

  • Procedure:

    • Resuspend isolated memory T cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells three times with complete medium.

    • Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (or use soluble anti-CD3) and add soluble anti-CD28 antibody.

    • Add this compound or comparator compounds at various concentrations.

    • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

    • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.

Intracellular Cytokine Staining

This protocol details the detection of intracellular cytokines in memory T cells following stimulation.[15][16]

  • Materials:

    • PMA (phorbol 12-myristate 13-acetate) and Ionomycin

    • Brefeldin A (protein transport inhibitor)

    • Fixation/Permeabilization solution

    • Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IL-17A, IFN-γ)

    • Flow cytometer

  • Procedure:

    • Stimulate memory T cells with PMA and Ionomycin in complete medium for 4-6 hours.

    • Add Brefeldin A for the final 2-4 hours of stimulation to block cytokine secretion.[16]

    • Harvest the cells and wash with PBS.

    • Stain for surface markers with fluorescently labeled antibodies.

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines with fluorescently labeled antibodies diluted in permeabilization buffer.

    • Wash the cells and resuspend in staining buffer.

    • Analyze the cells by flow cytometry to quantify the percentage of cytokine-producing cells.

Conclusion

The hypothetical compound this compound, acting as a CTLA-4 signaling agonist, demonstrates a promising preclinical profile for the modulation of memory T cell function. Its potent inhibition of both proliferation and pro-inflammatory cytokine production across memory T cell subsets suggests a broad immunomodulatory capacity. In comparison, existing therapies exhibit more targeted mechanisms. Biologics like anti-IL-17 and anti-IL-23 antibodies are highly effective but focus on specific cytokine pathways, with the latter showing a more pronounced effect on tissue-resident memory T cells.[8][9] Kv1.3 blockers offer selectivity for effector memory T cells, while conventional immunosuppressants like methotrexate have a broader anti-proliferative effect.[5][6][7][17]

The provided data and protocols offer a framework for the continued investigation and validation of novel T cell immunomodulators like this compound. Further studies are warranted to fully elucidate its therapeutic potential in comparison to established treatments for T-cell-mediated autoimmune diseases.

References

Psora-4: A Comparative Guide to a Potent Kv1.3 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Psora-4, a potent inhibitor of the voltage-gated potassium channel Kv1.3, with other relevant potassium channel blockers. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to this compound and Kv1.3 Channels

This compound, a 5-phenylalkoxypsoralen derivative, has emerged as a highly potent and selective small-molecule blocker of the Kv1.3 potassium channel.[1] Kv1.3 channels are predominantly expressed in the plasma membrane of T-lymphocytes, particularly effector memory T-cells (TEM), and play a crucial role in regulating the membrane potential.[2] By maintaining a negative membrane potential, Kv1.3 channels facilitate the sustained calcium influx necessary for T-cell activation, proliferation, and cytokine production. Consequently, selective blockers of Kv1.3, such as this compound, are being investigated as potential immunomodulatory agents for the treatment of autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[1][2] this compound exhibits a use-dependent mechanism of action, preferentially binding to the C-type inactivated state of the Kv1.3 channel.[1]

Comparative Performance Data

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable potassium channel blockers. The data is presented as IC50 or EC50 values, which represent the concentration of the blocker required to inhibit 50% of the channel activity.

BlockerTypeTarget Channel(s)Kv1.3 IC50/EC50Other Channel IC50/EC50Selectivity for Kv1.3Reference(s)
This compound Small MoleculeKv1.33 nM (EC50)Kv1.1: 62 nM, Kv1.2: 49 nM, Kv1.4: 202 nM, Kv1.5: 7.7 nM, Kv1.7: 100 nM, Kv3.1: 1,500 nM17- to 70-fold over other Kv1 family channels (except Kv1.5)[1]
PAP-1 Small MoleculeKv1.32 nM (EC50)Kv1.5: 45 nM23-fold over Kv1.5; 33- to 125-fold over other Kv1 channels[3]
Margatoxin Peptide ToxinKv1.1, Kv1.2, Kv1.336 pM (IC50)Kv1.2: 6.4 pM, Kv1.1: 4.2 nMNon-selective between Kv1.3 and Kv1.2[4][5]
ShK Toxin Peptide ToxinKv1.1, Kv1.311 pM (IC50)Kv1.1: 16 pMNon-selective between Kv1.3 and Kv1.1[6]
Amiodarone Small MoleculeMultiple ion channelsNot specific for Kv1.3hERG: ~45 nM - 9.8 µM, KATP: 2.3 µM (IC50)Broad spectrum[7][8][9]
Dofetilide Small MoleculehERG (IKr)Not specific for Kv1.3hERG: ~7-13 nM (IC50)Highly selective for hERG[10][11][12]
Verapamil Small MoleculeL-type Ca2+ channels, hERGNot specific for Kv1.3hERG: 143 nM (IC50)Primarily a calcium channel blocker
Clozapine Small MoleculeMultiple receptors and ion channelsNot specific for Kv1.3hERG: 2.5 µM (IC50), Vascular Kv channels: 7.84 µM (IC50)Broad spectrum

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Kv1.3 Current Measurement

This protocol outlines the standard procedure for recording Kv1.3 currents from T-lymphocytes to assess the inhibitory effects of compounds like this compound.

I. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Culture the isolated T-lymphocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • For experiments on activated T-cells, stimulate the cells with phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for 48-72 hours prior to recording.

II. Solutions:

  • External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 100 KCl, 40 KF, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.

III. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a data acquisition system.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration on a selected T-lymphocyte.

  • Hold the cell membrane potential at -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • To assess use-dependence, apply repetitive depolarizing pulses.

  • Perfuse the external solution containing the test compound (e.g., this compound) at various concentrations to determine the dose-dependent inhibition of the Kv1.3 current.

  • Analyze the data to calculate the IC50 value of the compound.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to evaluate the effect of potassium channel blockers on T-cell proliferation using the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

I. Cell Preparation and Staining:

  • Isolate and prepare a single-cell suspension of T-lymphocytes as described in the patch-clamp protocol.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed phosphate-buffered saline (PBS).

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

  • Wash the cells three times with complete medium to remove excess CFSE.

II. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled T-cells in complete medium.

  • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add the potassium channel blocker to be tested at various concentrations.

  • Stimulate the T-cells with a mitogen (e.g., PHA) or anti-CD3/anti-CD28 antibodies.

  • Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

III. Flow Cytometry Analysis:

  • Harvest the cells from the culture plate.

  • Analyze the cells using a flow cytometer equipped with a 488 nm laser.

  • As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

  • Quantify the percentage of proliferated cells by analyzing the CFSE fluorescence peaks.

  • Determine the inhibitory effect of the compound on T-cell proliferation by comparing the proliferation in treated versus untreated stimulated cells.

Visualizing Mechanisms and Workflows

Signaling Pathway of Kv1.3 in T-Cell Activation

Kv1_3_Signaling_Pathway TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca2+ release ER->Ca_ER CRAC CRAC Channels Ca_ER->CRAC opens Ca_Influx Sustained Ca2+ Influx CRAC->Ca_Influx Kv1_3 Kv1.3 Channel Ca_Influx->Kv1_3 depolarizes NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation activates K_Efflux K+ Efflux Kv1_3->K_Efflux opens Membrane_Potential Hyperpolarized Membrane Potential K_Efflux->Membrane_Potential maintains Membrane_Potential->Ca_Influx facilitates Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression T_Cell_Activation T-Cell Activation & Proliferation Gene_Expression->T_Cell_Activation Psora_4 This compound Psora_4->Kv1_3 blocks

Caption: Kv1.3 signaling pathway in T-cell activation.

Experimental Workflow for Evaluating Potassium Channel Blockers

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Electrophysiological Characterization cluster_2 Functional Cellular Assays Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Fluorescence-based assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Patch_Clamp Whole-Cell Patch Clamp (IC50 determination) Hit_Identification->Patch_Clamp Selectivity_Panel Selectivity Profiling (Panel of K+ channels) Patch_Clamp->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (Use-dependence, state-dependence) Selectivity_Panel->Mechanism_of_Action T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) Mechanism_of_Action->T_Cell_Proliferation Cytokine_Release Cytokine Release Assay (e.g., ELISA) T_Cell_Proliferation->Cytokine_Release

Caption: Workflow for potassium channel blocker evaluation.

Conclusion

This compound stands out as a highly potent and selective small-molecule inhibitor of the Kv1.3 potassium channel. Its favorable selectivity profile, particularly when compared to peptide toxins and less specific small molecules, makes it a valuable research tool and a promising lead compound for the development of novel immunomodulatory therapies. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of this compound and other potassium channel blockers in the pursuit of new treatments for autoimmune and other T-cell mediated diseases.

References

Unveiling the Neurogenic Potential of Psora-4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Psora-4's neurogenic effects. This report details the experimental evidence supporting this compound as a pro-neurogenic agent and provides a comparative analysis with other known Kv1.3 channel blockers, offering insights into its therapeutic potential.

This compound, a selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, has emerged as a promising compound for promoting neurogenesis. Research indicates that by blocking the Kv1.3 channel, this compound enhances the differentiation of neural progenitor cells (NPCs) into mature neurons, suggesting its potential as a therapeutic agent for neurodegenerative diseases and conditions requiring neural repair.[1][2] This guide provides a detailed comparison of this compound with other Kv1.3 blockers that have been investigated for their effects on the nervous system, supported by experimental data and detailed protocols.

Comparative Analysis of Kv1.3 Blockers on Neurogenesis

While direct head-to-head comparative studies on the neurogenic effects of various Kv1.3 blockers are limited, the existing literature provides valuable data to assess their relative potential. The following table summarizes the key findings for this compound and other notable Kv1.3 inhibitors.

CompoundTarget(s)Reported Neurogenic EffectQuantitative Data (Neuronal Differentiation)Other Relevant EffectsKey References
This compound Kv1.3 (IC₅₀ = 3 nM), Kv1.5 (IC₅₀ = 7.7 nM)[3]Promotes differentiation and maturation of neural progenitor cells (NPCs).[1][2]At 10 nM, significantly increased the proportion of neurons from 31.5% to 37.1%.[1]Increases NPC proliferation; acts as a caloric restriction mimetic, extending lifespan in C. elegans.[4][5]Zhou et al., 2015[1][2]
PAP-1 Kv1.3 (EC₅₀ = 2 nM)[6]Reduces microglia-mediated neuroinflammation.[7]Data on direct neuronal differentiation is not as extensively reported as for this compound.Orally available and brain penetrant; enhances memory in animal models of Alzheimer's disease.[8]Schmitz et al., 2005[6]; Maezawa et al., 2018[8]
ShK-186 (Dalazatide) Kv1.3 (IC₅₀ ~71 pM)[9]Predicted to reduce nerve damage by suppressing effector memory T-cells.[10]Primarily studied in the context of autoimmune diseases affecting the nervous system, such as multiple sclerosis.[10][11][12]Highly selective for Kv1.3; has undergone Phase 1 clinical trials.[9][13]Beeton et al., 2006[9]; Tarcha et al., 2012[12]
Margatoxin (MgTx) Kv1.3 (K_d = 11.7 pM), Kv1.2 (K_d = 6.4 pM), Kv1.1 (K_d = 4.2 nM)[14]Blocks Kv1.3 channels, which are implicated in neuroinflammation.[15][16]Can rescue the inhibitory effects of Granzyme B on NPCs, which hampers NPC proliferation and neuronal differentiation.[17]Non-selective inhibitor, also targeting other Kv channels.[14]Garcia-Calvo et al., 1993; Beeton et al., 2001

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Mechanism of Action Psora4 This compound Kv13 Kv1.3 Channel (on Neural Progenitor Cell) Psora4->Kv13 Inhibits Ca_influx Ca²+ Influx Kv13->Ca_influx Regulates Signaling Intracellular Signaling Cascades Ca_influx->Signaling Differentiation Neuronal Differentiation & Maturation Signaling->Differentiation

Caption: Proposed signaling pathway for this compound-induced neurogenesis.

G cluster_workflow Experimental Workflow: In Vitro Neurogenesis Assay start Isolate Neural Progenitor Cells (NPCs) culture Culture NPCs in Neurosphere Assay start->culture treatment Treat with this compound or other compounds culture->treatment differentiate Induce Differentiation treatment->differentiate analysis Analyze Neuronal Markers (e.g., β-III-tubulin, NeuN) differentiate->analysis electro Electrophysiological Recording of Mature Neurons differentiate->electro end Quantify Neuronal Differentiation & Maturation analysis->end electro->end

Caption: A typical workflow for assessing the neurogenic effects of compounds.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

In Vitro Neurogenesis Assay with Neural Progenitor Cells (NPCs)

This protocol is adapted from studies investigating the effects of compounds on NPC differentiation.[1][2]

  • Cell Culture:

    • Isolate NPCs from the subventricular zone of embryonic or adult rodent brains, or use iPSC-derived NPCs.

    • Culture NPCs in a serum-free medium supplemented with EGF and FGF-2 to maintain their undifferentiated state, typically as neurospheres.[18][19]

  • Differentiation Assay:

    • Dissociate neurospheres into single cells and plate them on a substrate coated with an extracellular matrix protein (e.g., poly-L-ornithine and laminin).

    • Withdraw EGF and FGF-2 from the culture medium to induce spontaneous differentiation.

    • Treat the cells with different concentrations of this compound or other test compounds. Include a vehicle control group.

    • Culture the cells for a period of 5-7 days to allow for differentiation.

  • Immunocytochemistry for Neuronal Markers:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate with primary antibodies against neuronal markers such as β-III-tubulin (Tuj1) for immature neurons and NeuN for mature neurons.[20][21][22] Also, include markers for other lineages like GFAP for astrocytes to assess cell fate decisions.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain with a nuclear dye like DAPI.

    • Image the cells using fluorescence microscopy and quantify the percentage of neurons relative to the total number of cells.

Electrophysiological Assessment of Neuronal Maturation

This protocol is essential for confirming the functional maturity of the newly formed neurons.[23][24][25]

  • Cell Preparation:

    • Culture NPCs and induce differentiation as described above for a longer period (e.g., 14-21 days) to allow for functional maturation.

  • Whole-Cell Patch-Clamp Recording:

    • Identify morphologically mature neurons for recording.

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, record voltage-gated sodium and potassium currents to assess ion channel expression.

    • In current-clamp mode, inject depolarizing currents to elicit action potentials and evaluate firing properties.

    • Record spontaneous synaptic activity to assess network integration.[23][24][25][26][27]

Conclusion

The available evidence strongly supports the pro-neurogenic effects of this compound, primarily through its selective blockade of the Kv1.3 potassium channel. This action promotes the differentiation and maturation of neural progenitor cells into functional neurons. While direct comparative studies are still needed, the data presented in this guide suggests that this compound is a potent inducer of neurogenesis. Its favorable profile, including its small-molecule nature, makes it an attractive candidate for further investigation in the context of neuroregenerative therapies. The detailed protocols provided herein offer a foundation for researchers to conduct cross-validation studies and further explore the therapeutic potential of this compound and other Kv1.3 channel blockers.

References

Comparative Analysis of Psora-4 and ShK-186: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of two prominent Kv1.3 potassium channel blockers, Psora-4 and ShK-186 (also known as Dalazatide). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, selectivity, and efficacy, supported by experimental data.

Introduction

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases. Its high expression on effector memory T cells (TEM), which are key mediators of autoimmune pathology, makes it an attractive target for selective immunosuppression. This compound, a small molecule, and ShK-186, a peptide analog of a sea anemone toxin, are two of the most potent and selective inhibitors of Kv1.3 currently under investigation. This guide aims to provide an objective comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and ShK-186 exert their immunosuppressive effects by blocking the Kv1.3 channel on T lymphocytes. The efflux of K+ ions through Kv1.3 channels is crucial for maintaining the negative membrane potential required for sustained Ca2+ influx upon T-cell receptor (TCR) activation. By inhibiting Kv1.3, these molecules depolarize the T-cell membrane, which in turn reduces the driving force for Ca2+ entry through CRAC channels. This attenuation of Ca2+ signaling ultimately leads to the inhibition of downstream activation pathways, resulting in reduced cytokine production and proliferation of TEM cells.[1][2][3]

This compound is a small molecule that blocks the Kv1.3 channel in a use-dependent manner, preferentially binding to the C-type inactivated state of the channel.[1][4][5] Its binding site is located within the central pore of the channel, but it also interacts with a less conserved site in the side pockets formed by the S5 and S6 segments, which contributes to its selectivity.[5][6]

ShK-186 is a 37-amino acid peptide that acts as a potent and selective pore blocker of the Kv1.3 channel.[7][8] It exhibits a long residence time on the channel, contributing to its durable pharmacological effects.[8]

Data Presentation

The following tables summarize the quantitative data for this compound and ShK-186, facilitating a direct comparison of their potency and selectivity.

Table 1: Kv1.3 Channel Blocking Activity

CompoundIC50 / EC50 (Kv1.3)Cell TypeReference
This compound3 nM (EC50)L-cells expressing human Kv1.3[4]
This compound1.362 nM (IC50)CHO cells expressing human Kv1.3[1]
ShK-18669 pM (IC50)Not specified[9]

Table 2: Selectivity Profile

CompoundTargetIC50 / EC50Selectivity (fold vs. Kv1.3)Reference
This compound Kv1.1~210 nM~70[4]
Kv1.2~100 nM~33[4]
Kv1.4~50 nM~17[4]
Kv1.57.7 nM~2.6[4]
Kv1.7~100 nM~33[4]
hERGNo effect>1000[4]
ShK-186 Kv1.1>10 nM>100[7]
Kv1.4>100 nM>1000[7]
Kv1.6>100 nM>1000[7]

Table 3: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDiseaseKey FindingsReference
This compound Not specified in detail in provided abstractsAutoimmune disordersSuppressed proliferation of myelin-specific TEM cells.[4]
ShK-186 Pristane-induced arthritis (Rat)Rheumatoid ArthritisA single dose every 2-5 days was as effective as daily administration.[8][10]
Experimental Autoimmune Encephalomyelitis (Rat)Multiple SclerosisA single dose every 2-5 days was as effective as daily administration.[8]
Delayed-type hypersensitivity (Rat)InflammationA single dose every 2-5 days was as effective as daily administration.[8]
Diet-induced obesity (Mouse)Obesity and Insulin ResistanceReduced weight gain, adiposity, and fatty liver; improved insulin sensitivity.[9]
Plaque Psoriasis (Human Phase 1b trial)PsoriasisWell tolerated and showed clinical improvement in psoriatic lesions.[11]

Experimental Protocols

Whole-Cell Patch Clamp Recording of Kv1.3 Currents

This protocol is essential for characterizing the inhibitory effects of compounds on Kv1.3 channel activity.

1. Cell Preparation:

  • Use a stable cell line expressing the human Kv1.3 channel (e.g., CHO or L-cells).

  • Culture cells to 70-80% confluency.

  • For recording, detach cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 145 KF, 10 EGTA, 10 HEPES, 2 MgCl2 (pH adjusted to 7.2 with KOH).

  • External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Apply test compounds to the external solution via a perfusion system.

  • Record currents before, during, and after compound application to determine the extent of inhibition.

T-cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit the proliferation of T cells.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD4+ T cells by negative or positive selection using magnetic beads.

2. CFSE Staining:

  • Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

  • Wash the cells three times with complete RPMI medium.

3. Cell Culture and Stimulation:

  • Resuspend CFSE-labeled T cells in complete RPMI medium.

  • Plate the cells in a 96-well plate.

  • Add the test compounds (this compound or ShK-186) at various concentrations.

  • Stimulate the cells with anti-CD3/CD28 beads or soluble antibodies.

  • Culture for 3-5 days at 37°C in a 5% CO2 incubator.

4. Flow Cytometry Analysis:

  • Harvest the cells and stain with viability dyes and antibodies against T-cell surface markers (e.g., CD4).

  • Acquire data on a flow cytometer.

  • Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Pristane-Induced Arthritis (PIA) in Rats

This is a widely used animal model for rheumatoid arthritis.[12][13][14][15][16]

1. Animals:

  • Use susceptible rat strains, such as Dark Agouti (DA) rats.

2. Induction of Arthritis:

  • Administer a single intradermal injection of 150-200 µL of pristane at the base of the tail.

3. Disease Assessment:

  • Monitor the rats daily for clinical signs of arthritis, starting from day 7 post-injection.

  • Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling (e.g., 0-4 per paw). The total score per rat is the sum of the scores for all four paws.

  • Measure paw thickness using a caliper.

4. Treatment:

  • Administer the test compounds (this compound or ShK-186) via a suitable route (e.g., subcutaneous injection) starting before or after the onset of disease, depending on the study design (prophylactic or therapeutic).

  • Include a vehicle-treated control group.

5. Outcome Measures:

  • Compare the arthritis scores and paw thickness between the treated and control groups.

  • At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Mandatory Visualization

Kv1_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CRAC CRAC Channel TCR->CRAC Opens CD28 CD28 Ca_ion Ca2+ CRAC->Ca_ion Influx Kv1_3 Kv1.3 Channel K_ion K+ Kv1_3->K_ion Efflux Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene_Transcription Translocates & Activates Psora4 This compound Psora4->Kv1_3 Blocks ShK186 ShK-186 ShK186->Kv1_3 Blocks Antigen Antigen Antigen->TCR Activation

Caption: T-cell activation signaling pathway and the inhibitory action of this compound and ShK-186.

Experimental_Workflow_T_Cell_Proliferation cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from blood Isolate_T_cells Isolate CD4+ T-cells Isolate_PBMC->Isolate_T_cells CFSE_stain Stain T-cells with CFSE Isolate_T_cells->CFSE_stain Plate_cells Plate CFSE-labeled T-cells CFSE_stain->Plate_cells Add_compounds Add this compound / ShK-186 Plate_cells->Add_compounds Stimulate_cells Stimulate with anti-CD3/CD28 Add_compounds->Stimulate_cells Incubate Incubate for 3-5 days Stimulate_cells->Incubate Harvest_cells Harvest cells Incubate->Harvest_cells Stain_markers Stain for surface markers Harvest_cells->Stain_markers Flow_cytometry Analyze by Flow Cytometry Stain_markers->Flow_cytometry Analyze_proliferation Quantify proliferation based on CFSE dilution Flow_cytometry->Analyze_proliferation

Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.

Conclusion

Both this compound and ShK-186 are highly potent and selective inhibitors of the Kv1.3 channel, demonstrating significant potential as therapeutic agents for T-cell-mediated autoimmune diseases. This compound, as a small molecule, may offer advantages in terms of oral bioavailability, while the peptide nature of ShK-186 provides high specificity and a long duration of action. The choice between these two inhibitors for a specific research or therapeutic application will depend on the desired pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid researchers in their evaluation of these promising immunomodulatory compounds.

References

A Head-to-Head Showdown: Psora-4 Versus Other Psoralen Derivatives and Kv1.3 Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, particularly in the realms of immunology and neuroscience, the quest for highly selective and potent molecular tools is paramount. Psora-4, a psoralen derivative, has emerged as a significant subject of study, not for the classic photosensitizing properties of its parent compounds, but for its potent and selective inhibition of the voltage-gated potassium channel Kv1.3. This guide provides a comprehensive comparison of this compound with other psoralen derivatives and notable Kv1.3 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

A Tale of Two Mechanisms: Kv1.3 Inhibition vs. DNA Photocrosslinking

Traditional psoralen derivatives, such as 8-methoxypsoralen (8-MOP), are renowned for their photosensitizing effects. Their mechanism of action relies on intercalation into DNA and, upon activation by UVA light (a therapy known as PUVA), the formation of covalent cross-links between DNA strands.[1][2][3] This action inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis, a principle applied in the treatment of hyperproliferative skin disorders like psoriasis.[1]

In stark contrast, this compound and its analogue PAP-1 operate through a fundamentally different pathway. They are not primarily photosensitizers but are highly specific blockers of the Kv1.3 potassium channel.[4][5] The Kv1.3 channel plays a crucial role in the activation and proliferation of effector memory T-cells, which are key mediators in many autoimmune diseases.[4] By blocking this channel, this compound can suppress the immune response, making it a promising candidate for treating conditions like multiple sclerosis and rheumatoid arthritis.[4][6]

Quantitative Comparison of Kv1.3 Channel Inhibitors

The efficacy of a channel blocker is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target channel over other related channels. The following tables summarize the available quantitative data for this compound and other prominent Kv1.3 inhibitors.

CompoundTarget ChannelIC50 / EC50Cell TypeReference
This compound Kv1.3 3 nM -[4]
Kv1.162 nM-[4]
Kv1.249 nM-[4]
Kv1.4202 nM-[4]
Kv1.57.7 nM-[4][7]
Kv1.7100 nM-[4]
Kv3.11,500 nM-[4]
PAP-1 Kv1.3 2 nM L929 cells[8]
Kv1.546 nM-[8]
ShK-186 (Dalazatide) Kv1.3 71 pM -[9]
Kv1.1>100-fold selective-[9]
Margatoxin Kv1.3 11.7 pM (Kd) -[10]
Kv1.26.4 pM (Kd)-[10]
Kv1.14.2 nM (Kd)-[10]

Table 1: Potency and Selectivity of this compound and other Kv1.3 Inhibitors.

Experimental Protocols

Determination of IC50 for Kv1.3 Channel Blockade (Whole-Cell Patch Clamp)

The potency of Kv1.3 inhibitors is typically determined using the whole-cell patch-clamp technique, a gold-standard electrophysiological method.[9][11]

1. Cell Preparation:

  • Mammalian cell lines (e.g., HEK293 or L929) stably or transiently transfected with the gene encoding the human Kv1.3 channel are cultured under standard conditions.[8][9]

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette tip is ruptured by gentle suction, establishing a "whole-cell" configuration, which allows for the control of the membrane potential and the recording of ion channel currents.

3. Voltage Protocol:

  • The cell is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

  • Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward potassium currents through the Kv1.3 channels.[9]

4. Drug Application:

  • A baseline current is established by applying the voltage protocol repeatedly.

  • The test compound (e.g., this compound) is then perfused into the bath solution at various concentrations.

  • The effect of the compound on the current amplitude is recorded until a steady-state block is achieved for each concentration.

5. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration.

  • The data are then fitted to a dose-response curve (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the current.[4][5][12]

Assessment of DNA Interstrand Crosslinking (Comet Assay)

The ability of traditional psoralens to induce DNA crosslinks can be quantified using a modified alkaline comet assay.

1. Cell Treatment:

  • Human keratinocyte cell lines (e.g., HaCaT) are incubated with the psoralen derivative (e.g., 8-MOP) at various concentrations.

  • The cells are then exposed to a specific dose of UVA light (e.g., 0.05 J/cm²).

2. Cell Lysis and Electrophoresis:

  • The treated cells are embedded in agarose on a microscope slide and then lysed with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoids."

  • To specifically detect interstrand crosslinks, the slides are irradiated with a fixed dose of gamma-rays to introduce random DNA strand breaks.

  • The slides are then subjected to electrophoresis under alkaline conditions.

3. Visualization and Analysis:

  • The DNA is stained with a fluorescent dye and visualized under a microscope.

  • In the absence of crosslinks, the fragmented DNA will migrate towards the anode, forming a "comet tail."

  • The presence of interstrand crosslinks prevents the DNA from migrating freely, resulting in a smaller or absent comet tail.

  • The extent of DNA migration (tail moment) is quantified using image analysis software, and a decrease in migration compared to control cells indicates the level of DNA crosslinking.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway of Kv1.3 inhibition and the workflow of PUVA-induced DNA crosslinking.

Kv1_3_Inhibition_Pathway cluster_inhibition Inhibition by this compound Psora4 This compound Kv1_3 Kv1.3 Channel (on T-cell membrane) Psora4->Kv1_3 blocks K_efflux K+ Efflux Kv1_3->K_efflux inhibits Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential maintains Ca_influx Ca2+ Influx Membrane_Potential->Ca_influx drives NFAT_activation NFAT Activation Ca_influx->NFAT_activation leads to Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression induces Tcell_proliferation T-cell Proliferation & Activation Gene_expression->Tcell_proliferation promotes PUVA_Mechanism Psoralen Psoralen Derivative DNA Cellular DNA Psoralen->DNA enters cell and interacts with Intercalation Intercalation into DNA Helix DNA->Intercalation UVA UVA Light Intercalation->UVA Monoadduct Monoadduct Formation UVA->Monoadduct activates Crosslink Interstrand Crosslink Monoadduct->Crosslink further activated by UVA to form Replication_Block Blockage of DNA Replication & Transcription Crosslink->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

References

A Comparative Guide to the In Vivo Efficacy of Psora-4 and Tacrolimus in Psoriasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Psora-4, a voltage-gated potassium channel (Kv1.3) inhibitor, and tacrolimus, a calcinein inhibitor, in the context of psoriasis treatment. Due to the limited availability of direct comparative in vivo studies for this compound, this guide utilizes data from a closely related Kv1.3 inhibitor, PAP-1, as a surrogate to provide valuable insights into the potential efficacy of this class of compounds.

Executive Summary

Both this compound (represented by the Kv1.3 inhibitor PAP-1) and tacrolimus demonstrate significant therapeutic potential in preclinical psoriasis models. Tacrolimus, a well-established immunosuppressant, effectively reduces psoriatic inflammation by inhibiting calcineurin and subsequent T-cell activation. This compound, a newer investigational compound, targets the Kv1.3 potassium channel, which is crucial for the activation and proliferation of effector memory T-cells (TEM), a key cell type in the pathogenesis of psoriasis. The available data suggests that both agents achieve a reduction in key psoriatic markers, such as epidermal thickness and immune cell infiltration, albeit through distinct molecular mechanisms.

Quantitative Data Comparison

The following table summarizes the in vivo efficacy of a Kv1.3 inhibitor (PAP-1, as a surrogate for this compound) and tacrolimus in preclinical psoriasis models.

ParameterKv1.3 Inhibitor (PAP-1)TacrolimusAnimal Model
Drug Concentration 2% ointment0.1% ointmentSCID mouse-psoriasis skin xenograft model (PAP-1); Imiquimod-induced psoriasis-like rat model (Tacrolimus)
Treatment Duration 4 weeks, daily7 days, daily-
Reduction in Epidermal Thickness ~50%Significant reduction in hyperkeratosis and epidermal hyperplasia-
Reduction in CD3+ T-lymphocytes 85%Significant reduction in inflammatory cell infiltration-
Other Notable Effects -Reduced erythema and scaling-

Signaling Pathways

The therapeutic effects of this compound and tacrolimus are mediated by distinct signaling pathways that both ultimately impact T-cell activation and the downstream inflammatory cascade characteristic of psoriasis.

Psora4_Signaling_Pathway cluster_TCell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Kv1_3 Kv1.3 Channel TCR->Kv1_3 Antigen Presentation Ca_influx Ca²⁺ Influx Kv1_3->Ca_influx Maintains Membrane Potential NFAT_activation NFAT Activation Ca_influx->NFAT_activation Cytokine_production Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-2) NFAT_activation->Cytokine_production Proliferation T-Cell Proliferation NFAT_activation->Proliferation Psora4 This compound Psora4->Kv1_3 Inhibition

Caption: this compound inhibits the Kv1.3 channel on effector memory T-cells.

Tacrolimus_Signaling_Pathway cluster_TCell T-Cell TCR_activation TCR Activation Ca_release Intracellular Ca²⁺ Release TCR_activation->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin NFAT_dephosphorylation NFAT Dephosphorylation Calcineurin->NFAT_dephosphorylation NFAT_translocation NFAT Translocation to Nucleus NFAT_dephosphorylation->NFAT_translocation Gene_transcription IL-2 Gene Transcription NFAT_translocation->Gene_transcription Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds FKBP12->Calcineurin Inhibits PAP1_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Efficacy Analysis Psoriatic_Biopsy Human Psoriatic Skin Biopsy Xenograft Skin Xenograft (Develops Psoriatic Phenotype) Psoriatic_Biopsy->Xenograft SCID_Mouse SCID Mouse SCID_Mouse->Xenograft Treatment_Group Daily Topical Application of 2% PAP-1 Ointment Xenograft->Treatment_Group Control_Group Daily Topical Application of Vehicle Ointment Xenograft->Control_Group Histology Histological Analysis (H&E Staining) Treatment_Group->Histology IHC Immunohistochemistry (CD3 Staining) Treatment_Group->IHC Control_Group->Histology Control_Group->IHC Data_Analysis Measure Epidermal Thickness & Quantify T-Cell Infiltration Histology->Data_Analysis IHC->Data_Analysis Tacrolimus_Workflow cluster_induction Psoriasis Induction (6-7 Days) cluster_treatment Treatment Phase (7 Days) cluster_analysis Efficacy Analysis Wistar_Rat Wistar Rat Imiquimod Daily Topical Application of 5% Imiquimod Cream Wistar_Rat->Imiquimod Psoriatic_Model Psoriasis-like Skin Inflammation Imiquimod->Psoriatic_Model Treatment_Group Daily Topical Application of 0.1% Tacrolimus Ointment Psoriatic_Model->Treatment_Group Control_Group Daily Topical Application of Vehicle Ointment Psoriatic_Model->Control_Group Macroscopic Daily Macroscopic Scoring (Erythema, Scaling, Induration) Treatment_Group->Macroscopic Histology Histological Analysis (H&E Staining) Treatment_Group->Histology Control_Group->Macroscopic Control_Group->Histology Data_Analysis Compare Scores and Histological Changes Macroscopic->Data_Analysis Histology->Data_Analysis

Psora-4: A New Benchmark in Kv1.3 Channel Blockade for Autoimmune and Neuroinflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Psora-4 in comparison to first-generation Kv1.3 inhibitors, providing researchers and drug development professionals with essential data for informed decision-making.

In the landscape of immunological and neuroscience research, the voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target. Its role in the activation and proliferation of effector memory T-cells makes it a key player in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This guide provides a detailed comparison of this compound, a potent and selective Kv1.3 blocker, against first-generation inhibitors, offering a clear perspective on its advancements in efficacy, selectivity, and safety.

Performance Benchmark: this compound vs. First-Generation Kv1.3 Blockers

This compound distinguishes itself from first-generation Kv1.3 blockers through its significantly higher potency and improved selectivity profile. While early inhibitors like 4-Aminopyridine and Tetraethylammonium (TEA) demonstrate Kv1.3 blockade, they suffer from a lack of specificity, leading to potential off-target effects. Peptide toxins, another class of first-generation blockers, offer higher potency but come with challenges related to administration and potential immunogenicity.[1] this compound, a small molecule, provides a favorable balance of high potency and selectivity, making it a valuable tool for targeted research.

Table 1: Potency and Selectivity of Kv1.3 Blockers
CompoundTypeKv1.3 IC₅₀Selectivity over other Kv channelsReference
This compound Small Molecule3 nM~17-70 fold selective over most Kv1 family channels (exception Kv1.5, IC₅₀ = 7.7 nM)
PAP-1 Small Molecule2 nM23-fold over Kv1.5; 33-125 fold over other Kv1 family channels[2]
4-Aminopyridine Small Molecule~13-290 µM (varies with conditions)Non-selective[3][4]
Tetraethylammonium (TEA) Small MoleculeHigh µM to mM rangeNon-selective[5][6]
Charybdotoxin Peptide Toxin~2.6 nMAlso blocks Kv1.2, Kv1.6, and KCa channels with high affinity[7][8]
ShK Toxin Peptide Toxin~11 pMAlso blocks Kv1.1 with high affinity[9][10]
Table 2: Safety and Administration Profile
CompoundKey Safety FindingsRoute of AdministrationReference
This compound No acute toxicity observed in rats after five daily subcutaneous injections at 33 mg/kg.[11]Subcutaneous, suitable for in vivo studies.[11]
First-Generation Blockers Potential for off-target effects due to lack of selectivity; peptide toxins may have immunogenicity concerns.[1]Varied; peptides typically require parenteral administration.[1][1]

Unraveling the Mechanism: Signaling Pathways and Experimental Design

The therapeutic potential of Kv1.3 blockers stems from their ability to modulate T-cell activation. By inhibiting Kv1.3 channels, these compounds hyperpolarize the T-cell membrane, which in turn reduces the calcium influx necessary for T-cell activation and proliferation. This mechanism is central to dampening the autoimmune response. Furthermore, Kv1.3 has been implicated in other cellular processes, including the MEK-ERK signaling pathway, highlighting its multifaceted role in cell physiology.

Kv1_3_Signaling_Pathway cluster_TCell Effector Memory T-Cell cluster_Blocker Mechanism of Blockade Antigen_Presentation Antigen Presentation TCR_Activation TCR Activation Antigen_Presentation->TCR_Activation Ca_Influx Ca²⁺ Influx TCR_Activation->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Kv1_3 Kv1.3 Channel Membrane_Potential Membrane Potential Maintenance Kv1_3->Membrane_Potential Membrane_Potential->Ca_Influx sustains Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT_Activation->Cytokine_Production Proliferation Cell Proliferation NFAT_Activation->Proliferation Psora_4 This compound Blockade Kv1.3 Blockade Psora_4->Blockade Blockade->Kv1_3 inhibits

T-Cell activation pathway and the inhibitory action of this compound.

To rigorously assess the efficacy and selectivity of Kv1.3 blockers, the whole-cell patch-clamp technique is the gold standard. This electrophysiological method allows for the direct measurement of ion channel activity and the precise quantification of a compound's inhibitory effects.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Kv1.3 expressing cell line) Seal_Formation Giga-ohm Seal Formation Cell_Culture->Seal_Formation Patch_Pipette Patch Pipette Fabrication & Filling with Internal Solution Patch_Pipette->Seal_Formation Whole_Cell_Config Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Current_Recording Record Baseline Kv1.3 Currents Whole_Cell_Config->Current_Recording Compound_Application Bath Application of Kv1.3 Blocker (e.g., this compound) Current_Recording->Compound_Application Post_Drug_Recording Record Currents in Presence of Blocker Compound_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC₅₀ determination) Post_Drug_Recording->Data_Analysis

Workflow for whole-cell patch-clamp analysis of Kv1.3 blockers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for evaluating the inhibitory effect of compounds on Kv1.3 channels expressed in a stable cell line (e.g., L929 or CHO cells).

1. Cell Preparation:

  • Culture cells stably expressing the human Kv1.3 channel in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.[10]

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

4. Recording Procedure:

  • Mount the coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., 200 ms pulses to +40 mV every 30-60 seconds).[10]

  • Record baseline currents until a stable response is achieved.

  • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Record currents in the presence of the compound until a steady-state block is reached.

5. Data Analysis:

  • Measure the peak current amplitude or the area under the current trace at each compound concentration.

  • Normalize the current in the presence of the compound to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

This guide provides a foundational understanding of this compound's position as a superior research tool for investigating Kv1.3 channels. Its well-defined characteristics empower researchers to conduct more precise and reliable studies, ultimately accelerating the development of novel therapeutics for a range of debilitating diseases.

References

Independent Replication of Psora-4 Lifespan Extension: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported lifespan extension effects of Psora-4 and other compounds in the nematode worm, Caenorhabditis elegans. A critical aspect of this analysis is the current lack of independent replication for the lifespan-extending effects of this compound, a key factor for consideration in future research and development.

Executive Summary

This compound, a voltage-gated potassium channel (Kv1.3) inhibitor, has been identified in a large-scale screen as a compound that extends the lifespan of C. elegans. Original research suggests that this compound acts as a caloric restriction mimetic, with a mean lifespan extension of approximately 25%. This effect is reported to be dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity. However, to date, these findings have not been independently replicated by other laboratories. This guide compares the published data on this compound with other lifespan-extending compounds, highlighting the available data, proposed mechanisms, and the crucial need for independent validation in the field of aging research.

Table 1: Comparison of Lifespan Extension Effects of this compound and Alternative Compounds in C. elegans

CompoundReported Mean Lifespan ExtensionModel OrganismKey Mechanistic PathwayIndependent Replication Data
This compound 25 ± 4%[1]C. elegansCaloric Restriction Mimetic, DAF-16/FOXO dependent[1]Not available
Rapamycin Variable (reports range from no effect to significant extension)[2][3][4]C. elegans, Yeast, Flies, MiceInhibition of TOR signaling[2]Mixed results, with some studies reporting difficulty in reproduction[2][3]
Allantoin ~21.9%[5]C. elegansBelieved to be a Caloric Restriction Mimetic[5]Limited independent public data
Rifampicin Lifespan extension reported, synergistic with other compounds[5]C. elegansDAF-16/FOXO dependent[5]Some independent studies exist, often in combination with other drugs.

Experimental Protocols

This compound Lifespan Assay in C. elegans (Based on Admasu et al., 2021)
  • Model Organism: Caenorhabditis elegans (N2, wild-type)

  • Compound Preparation: this compound was dissolved in DMSO to create a stock solution. The final concentration used in the assays was 100 µM, which was determined to be the optimal dose.[1]

  • Assay Plates: Nematode Growth Medium (NGM) agar plates were seeded with a lawn of E. coli OP50, the standard food source for C. elegans.

  • Synchronization: A synchronized population of worms was obtained by standard bleaching of gravid adults to isolate eggs.

  • Treatment: L4 larvae were transferred to NGM plates containing 100 µM this compound.

  • Lifespan Measurement: Worms were transferred to fresh plates every 2-3 days to separate them from their progeny. The number of living and dead worms was scored every other day. A worm was considered dead if it did not respond to gentle prodding with a platinum wire.[1]

  • Statistical Analysis: Survival curves were generated and statistical significance was determined using the log-rank test.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's effect on lifespan and a general workflow for a C. elegans lifespan assay.

Psora_4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Kv1.3-like channel Kv1.3-like channel This compound->Kv1.3-like channel Inhibits DAF-2 (Insulin-like Receptor) DAF-2 (Insulin-like Receptor) Kv1.3-like channel->DAF-2 (Insulin-like Receptor) Modulates (Proposed) AGE-1 (PI3K) AGE-1 (PI3K) DAF-2 (Insulin-like Receptor)->AGE-1 (PI3K) Activates AKT-1/2 AKT-1/2 AGE-1 (PI3K)->AKT-1/2 Activates DAF-16 (inactive) DAF-16 (inactive) AKT-1/2->DAF-16 (inactive) Inhibits (Phosphorylates) DAF-16 (active) DAF-16 (active) DAF-16 (inactive)->DAF-16 (active) Translocates to Nucleus Longevity Genes Longevity Genes DAF-16 (active)->Longevity Genes Activates Transcription CElegans_Lifespan_Workflow Start Start Synchronize Worm Population (Bleaching) Synchronize Worm Population (Bleaching) Start->Synchronize Worm Population (Bleaching) Grow to L4 Larval Stage Grow to L4 Larval Stage Synchronize Worm Population (Bleaching)->Grow to L4 Larval Stage Transfer to Experimental Plates Transfer to Experimental Plates Grow to L4 Larval Stage->Transfer to Experimental Plates Control Group (Vehicle) Control Group (Vehicle) Transfer to Experimental Plates->Control Group (Vehicle) Treatment Group (e.g., this compound) Treatment Group (e.g., this compound) Transfer to Experimental Plates->Treatment Group (e.g., this compound) Incubate at 20°C Incubate at 20°C Control Group (Vehicle)->Incubate at 20°C Treatment Group (e.g., this compound)->Incubate at 20°C Daily Scoring (Alive/Dead) Daily Scoring (Alive/Dead) Incubate at 20°C->Daily Scoring (Alive/Dead) Transfer to Fresh Plates Transfer to Fresh Plates Daily Scoring (Alive/Dead)->Transfer to Fresh Plates During reproductive period All Worms Dead? All Worms Dead? Daily Scoring (Alive/Dead)->All Worms Dead? Transfer to Fresh Plates->Daily Scoring (Alive/Dead) All Worms Dead?->Daily Scoring (Alive/Dead) No Analyze Data (Survival Curves) Analyze Data (Survival Curves) All Worms Dead?->Analyze Data (Survival Curves) Yes End End Analyze Data (Survival Curves)->End

References

Comparative Transcriptomics of Psora-4 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Psora-4, a selective inhibitor of the Kv1.3 potassium channel, in the context of psoriasis treatment. Due to the current absence of publicly available transcriptomic data for this compound in mammalian cells, this guide leverages data from other Kv1.3 inhibitors and established psoriasis treatments to offer a comprehensive overview of potential mechanisms and comparative efficacy.

Executive Summary

Psoriasis is a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation. The voltage-gated potassium channel Kv1.3 is a promising therapeutic target as it plays a key role in the activation and proliferation of effector memory T cells, which are central to the pathogenesis of psoriasis. This compound is a potent and selective small molecule inhibitor of Kv1.3. While direct transcriptomic studies on this compound in psoriasis are pending, research on other Kv1.3 inhibitors provides valuable insights into its potential molecular effects. This guide compares the known transcriptomic landscape of psoriasis and the impact of current therapies with the anticipated effects of Kv1.3 inhibition by agents like this compound.

Comparative Analysis of Transcriptomic Changes

The following table summarizes the known and expected transcriptomic changes in response to various psoriasis treatments compared to the untreated psoriatic lesion.

Gene CategoryUntreated Psoriatic LesionBiologic Therapies (e.g., IL-17/IL-23 Inhibitors)Other Small Molecules (e.g., Oxymatrine)This compound (Hypothesized Effects based on Kv1.3 Inhibition)
Immune Cell Infiltration & Activation Upregulation of T-cell markers (CD3, CD4, CD8), Dendritic cell markers, and Macrophage markers.[1]Downregulation of T-cell activation markers and genes associated with Th17 signaling (e.g., IL17A, IL23A).Significant recovery of differentially expressed genes related to immune responses.Downregulation of genes involved in T-cell activation, proliferation, and differentiation.[2]
Pro-inflammatory Cytokines & Chemokines High expression of IL-17A, IL-23, TNF-α, IFN-γ, and various chemokines attracting immune cells.[1]Strong suppression of IL-17 and IL-23 pathway genes.Broad reduction in inflammatory cytokine and chemokine expression.Reduced expression of IFN-γ and IL-2, and potentially other pro-inflammatory cytokines downstream of T-cell activation.
Keratinocyte Proliferation & Differentiation Upregulation of proliferation markers (e.g., Ki-67, CDK1, CCNB1) and abnormal differentiation markers.Normalization of keratinocyte proliferation and differentiation gene expression profiles.Downregulation of proliferation-related genes like CDK1 and CCNB1.Indirect effects on keratinocyte gene expression by reducing the inflammatory signals from T-cells.
Epidermal Barrier Function Downregulation of genes involved in maintaining the skin barrier.Restoration of gene expression related to epidermal barrier integrity.Improvement in the expression of genes associated with skin barrier function.Potential for indirect improvement of barrier function genes as inflammation subsides.
Signaling Pathways Activation of JAK-STAT, NF-κB, and MAPK pathways.Inhibition of IL-17 and IL-23 signaling pathways.Modulation of various inflammatory signaling pathways.Inhibition of the Ca2+/calcineurin/NFAT signaling pathway in T-cells.[3]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

This compound Mechanism of Action and Downstream Effects in T-Cells

Psora-4_Mechanism_of_Action cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Kv1.3 Kv1.3 Channel TCR->Kv1.3 upregulates expression Ca_Signal Ca2+ Influx Kv1.3->Ca_Signal maintains membrane potential for CRAC CRAC Channel Antigen Antigen Presentation Antigen->TCR activates Calcineurin Calcineurin Ca_Signal->Calcineurin activates NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT_a NFAT (active) NFAT_p->NFAT_a Gene_Tx Gene Transcription (IL-2, IFN-γ, etc.) NFAT_a->Gene_Tx promotes Cytokine_Prod Cytokine Production & T-Cell Proliferation Gene_Tx->Cytokine_Prod leads to This compound This compound This compound->Kv1.3 inhibits

Caption: Mechanism of this compound in T-cells.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow Biopsy Skin Biopsies (Psoriatic Lesion vs. Normal Skin) Treatment In Vitro/In Vivo Treatment (this compound, Alternatives, Vehicle) Biopsy->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis Data_Analysis->Pathway_Analysis Comparison Comparative Analysis of Transcriptomic Profiles DEG_Analysis->Comparison Pathway_Analysis->Comparison

Caption: Workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in psoriasis transcriptomic research, based on common practices in the field.

Skin Biopsy and Cell Isolation
  • Objective: To obtain skin samples and isolate relevant cell types for transcriptomic analysis.

  • Procedure:

    • Obtain 4-6 mm full-thickness punch biopsies from both lesional and non-lesional skin of psoriasis patients and from healthy control subjects after informed consent.

    • Transport biopsies in a suitable medium (e.g., RPMI-1640) on ice.

    • For whole-tissue RNA extraction, snap-freeze a portion of the biopsy in liquid nitrogen and store at -80°C.

    • For cell isolation, incubate the remaining biopsy in dispase overnight at 4°C to separate the epidermis from the dermis.

    • Isolate keratinocytes from the epidermis by trypsinization.

    • Isolate immune cells (T-cells, dendritic cells) from the dermis by collagenase digestion followed by density gradient centrifugation or magnetic-activated cell sorting (MACS).

Cell Culture and Treatment
  • Objective: To treat isolated cells with this compound or alternative drugs for subsequent analysis.

  • Procedure:

    • Culture isolated primary keratinocytes or T-cells in appropriate media and conditions.

    • For T-cell activation studies, stimulate cells with anti-CD3/CD28 antibodies.

    • Treat cells with a range of concentrations of this compound (or other Kv1.3 inhibitors) or alternative psoriasis drugs (e.g., biologics, other small molecules) for a specified time course (e.g., 24, 48 hours).

    • Include a vehicle-only control group.

    • Harvest cells at the end of the treatment period for RNA extraction.

RNA Extraction and Sequencing
  • Objective: To extract high-quality RNA and perform next-generation sequencing.

  • Procedure:

    • Extract total RNA from frozen tissue samples or cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples should have a high RNA Integrity Number (RIN) > 8.

    • Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or HiSeq.

Bioinformatic Analysis
  • Objective: To process and analyze the raw sequencing data to identify differentially expressed genes and affected pathways.

  • Procedure:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as HTSeq or Salmon.

    • Perform differential gene expression analysis between treatment groups and controls using packages like DESeq2 or edgeR in R.

    • Identify significantly differentially expressed genes (DEGs) based on a fold-change and p-value threshold (e.g., |log2FoldChange| > 1, p-adj < 0.05).

    • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the DEG lists using tools like DAVID, Metascape, or GSEA to identify over-represented biological functions and pathways.

Conclusion and Future Directions

While direct transcriptomic data for this compound in a psoriasis model is not yet available, the known mechanism of Kv1.3 inhibition and data from analogous compounds strongly suggest a potent immunomodulatory effect centered on the suppression of effector memory T-cell activation and proliferation. This would likely translate to a transcriptomic signature characterized by the downregulation of key pro-inflammatory cytokines and a subsequent normalization of keratinocyte gene expression.

Comparative transcriptomic studies are essential to fully elucidate the therapeutic potential of this compound in psoriasis. Future research should focus on generating RNA-seq data from this compound-treated human T-cells and keratinocytes, as well as from in vivo psoriasis models. Such data will be invaluable for a direct comparison with existing and emerging psoriasis therapies, paving the way for more targeted and effective treatment strategies.

References

A Comparative Analysis of the Therapeutic Window: Psora-4 and Competing Psoriasis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the therapeutic window of Psora-4, a novel Kv1.3 potassium channel inhibitor, against a range of established and emerging competitors for the treatment of psoriasis. By examining preclinical and clinical data on efficacy and toxicity, this document aims to offer a clear perspective on the potential therapeutic positioning of this compound.

Executive Summary

Psoriasis treatment has evolved from broad immunosuppressants to highly targeted biologic therapies. This compound represents a new class of oral small molecule inhibitors targeting the voltage-gated potassium channel Kv1.3, which is crucial for the activation and proliferation of effector memory T-cells implicated in the pathogenesis of psoriasis. This guide assesses the therapeutic window of this compound, primarily through preclinical data on its analog PAP-1, and compares it with key competitors across different drug classes: traditional oral systemics, other oral small molecules, and injectable biologics.

Data Presentation: Comparative Therapeutic Window

The following tables summarize the efficacy and safety profiles of this compound (and its analog PAP-1) and its competitors. It is important to note that the data for this compound/PAP-1 is preclinical, while the data for its competitors is largely from Phase III clinical trials in patients with moderate-to-severe plaque psoriasis.

Table 1: Efficacy of this compound/PAP-1 and Competitors

Drug/Drug ClassMechanism of ActionEfficacy EndpointObserved Efficacy
This compound (analog PAP-1) Kv1.3 Channel Inhibitor Preclinical: Epidermal Thickness Reduction ~50% reduction with 2% topical ointment in a SCID mouse-psoriasis xenograft model.[1]
Oral Small Molecules
MethotrexateDihydrofolate Reductase InhibitorPASI 75 at Week 16~36-60%
CyclosporineCalcineurin InhibitorPASI 75 at Week 12-16~80-90%[2]
Apremilast (Otezla)PDE4 InhibitorPASI 75 at Week 16~29-33%[3]
Deucravacitinib (Sotyktu)TYK2 InhibitorPASI 75 at Week 16~53%[4]
Biologics (Injectable)
Adalimumab (Humira)TNF-α InhibitorPASI 75 at Week 16~71%[5]
Secukinumab (Cosentyx)IL-17A InhibitorPASI 75 at Week 12~61% (Indian sub-population)[6]
Ixekizumab (Taltz)IL-17A InhibitorPASI 75 at Week 12~87-90%[7]
Guselkumab (Tremfya)IL-23p19 InhibitorPASI 90 at Week 16~70-73%
Ustekinumab (Stelara)IL-12/23 InhibitorPASI 75 at Week 12~66-76%

Table 2: Safety and Tolerability Profile

Drug/Drug ClassKey Adverse Events/Toxicity Data
This compound Preclinical: No acute toxicity observed in rats at subcutaneous doses up to 33 mg/kg.
Oral Small Molecules
MethotrexateHepatotoxicity, myelosuppression, nausea, fatigue.
CyclosporineNephrotoxicity, hypertension, increased risk of infections and malignancies.[2]
Apremilast (Otezla)Diarrhea, nausea, headache, upper respiratory tract infections.[8]
Deucravacitinib (Sotyktu)Nasopharyngitis, upper respiratory tract infections.[4]
Biologics (Injectable)
Adalimumab (Humira)Injection site reactions, upper respiratory tract infections, increased risk of serious infections and malignancies.
Secukinumab (Cosentyx)Nasopharyngitis, upper respiratory tract infection, diarrhea.
Ixekizumab (Taltz)Injection site reactions, upper respiratory tract infections, nasopharyngitis.[7]
Guselkumab (Tremfya)Upper respiratory tract infections, headache, injection site reactions.
Ustekinumab (Stelara)Upper respiratory tract infections, headache, fatigue.

Experimental Protocols

This section details the methodologies for key experiments and clinical trials cited in this guide.

Preclinical Study of PAP-1 (this compound Analog)
  • Study Design: A SCID (Severe Combined Immunodeficient) mouse model with psoriasis skin xenografts was utilized. Human psoriatic skin plaques were transplanted onto the mice.

  • Treatment: A 2% PAP-1 ointment was applied topically to the psoriatic plaques daily for four weeks. Control groups included vehicle-treated and untreated plaques.

  • Efficacy Assessment: The primary efficacy endpoint was the reduction in epidermal thickness (rete peg length), a hallmark of psoriatic skin. This was measured histologically from skin biopsies.

  • Immunohistochemistry: The number of infiltrating CD3+ T-lymphocytes and HLA-DR+ cells in the dermis was quantified to assess the impact on the inflammatory infiltrate.[1]

Key Clinical Trial Protocols for Competitor Drugs
  • REVEAL Study (Adalimumab): This was a 52-week, Phase III, multicenter, randomized, double-blind, placebo-controlled study. Patients with moderate to severe plaque psoriasis were randomized to receive adalimumab (80 mg at week 0, then 40 mg every other week) or placebo for the first 16 weeks. The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) score at week 16.[5]

  • UNCOVER Trials (Ixekizumab): These were Phase III, randomized, double-blind, placebo- and active-controlled (etanercept in UNCOVER-2 and -3) studies. Patients with moderate to severe plaque psoriasis received subcutaneous injections of ixekizumab (80 mg every 2 or 4 weeks after a 160 mg starting dose), etanercept, or placebo for 12 weeks. The co-primary endpoints were the percentage of patients achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 12.[7][9][10][11]

  • VOYAGE Trials (Guselkumab): These were Phase III, multicenter, randomized, double-blind, placebo- and active-controlled (adalimumab) trials. Patients with moderate-to-severe plaque psoriasis received guselkumab 100 mg at weeks 0, 4, and then every 8 weeks, adalimumab, or placebo. The co-primary endpoints were the proportions of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 and PASI 90 at week 16 versus placebo.[12][13][14]

  • FIXTURE Study (Secukinumab): This was a Phase III, randomized, double-blind, placebo- and active-controlled (etanercept) study. Patients with moderate-to-severe plaque psoriasis received subcutaneous secukinumab (300 mg or 150 mg), etanercept, or placebo. The co-primary endpoints were the proportion of patients achieving PASI 75 and an IGA score of 0 or 1 at week 12.[6][15][16]

  • POETYK PSO Trials (Deucravacitinib): These were Phase III, multicenter, randomized, double-blind, placebo- and active-controlled (apremilast) trials. Patients with moderate-to-severe plaque psoriasis received oral deucravacitinib 6 mg once daily, apremilast 30 mg twice daily, or placebo. The co-primary endpoints were the percentage of patients achieving sPGA 0/1 and PASI 75 at week 16 versus placebo.[4][17][18][19]

  • ESTEEM Trials (Apremilast): These were Phase III, multicenter, randomized, double-blind, placebo-controlled trials. Patients with moderate to severe plaque psoriasis were randomized 2:1 to receive oral apremilast 30 mg twice daily or placebo for 16 weeks. The primary endpoint was the proportion of patients achieving PASI 75 at week 16.[3][8][20][21][22]

  • Methotrexate Clinical Trials: Various randomized controlled trials have evaluated methotrexate in moderate to severe psoriasis. A common design involves a 16-week treatment phase comparing methotrexate (e.g., 0.3 mg/kg/week intramuscularly) to placebo or other active comparators. The primary endpoint is typically the proportion of patients achieving PASI 75.[23][24][25][26]

  • Cyclosporine Clinical Trials: Numerous studies have assessed cyclosporine for severe psoriasis. A typical design is a double-blind, randomized trial where patients receive low-dose cyclosporine (e.g., 5.5 mg/kg/day) or placebo for a defined period (e.g., 4 weeks). The primary outcome is the mean reduction in PASI score.[2][27][28][29][30]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and its competitors, as well as a generalized workflow for assessing therapeutic efficacy in psoriasis clinical trials.

Psora4_Mechanism cluster_Tcell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Kv13 Kv1.3 Channel TCR->Kv13 Activation Ca_influx Ca2+ Influx Kv13->Ca_influx Maintains Membrane Potential for Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription Promotes T_cell_proliferation T-Cell Proliferation Gene_Transcription->T_cell_proliferation Cytokine_production Pro-inflammatory Cytokine Production Gene_Transcription->Cytokine_production Psora4 This compound Psora4->Kv13 Inhibits

Caption: this compound Mechanism of Action.

Competitor_Pathways cluster_ImmuneCell Immune Cell (e.g., T-Cell, Dendritic Cell) cluster_Keratinocyte Keratinocyte IL23_receptor IL-23 Receptor TYK2 TYK2 IL23_receptor->TYK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates IL17_production IL-17 Production STAT3->IL17_production Promotes IL17 IL-17 IL17_production->IL17 IL23 IL-23 IL23->IL23_receptor TNF_receptor TNF-α Receptor NFkB NF-κB Pathway TNF_receptor->NFkB Proinflammatory_mediators Pro-inflammatory Mediators NFkB->Proinflammatory_mediators IL17_receptor IL-17 Receptor IL17_receptor->Proinflammatory_mediators cAMP cAMP PDE4 PDE4 cAMP->PDE4 AMP AMP PDE4->AMP TNFa TNF-α TNFa->TNF_receptor IL17->IL17_receptor Guselkumab Guselkumab (Anti-IL-23) Guselkumab->IL23 Inhibits Deucravacitinib Deucravacitinib (TYK2i) Deucravacitinib->TYK2 Inhibits Secukinumab Secukinumab (Anti-IL-17) Secukinumab->IL17 Inhibits Adalimumab Adalimumab (Anti-TNF-α) Adalimumab->TNFa Inhibits Apremilast Apremilast (PDE4i) Apremilast->PDE4 Inhibits

Caption: Signaling Pathways of Competitor Drugs.

Psoriasis_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_assessment Assessment & Analysis Eligibility Patient Eligibility Criteria (e.g., PASI ≥12, BSA ≥10%) Informed_Consent Informed Consent Eligibility->Informed_Consent Baseline Baseline Assessment (PASI, sPGA, DLQI) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Arm (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12, 16) Treatment_Arm->Follow_up Control_Arm->Follow_up Primary_Endpoint Primary Efficacy Endpoint (e.g., PASI 75 at Week 16) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (PASI 90/100, sPGA, DLQI) Follow_up->Secondary_Endpoints Safety_Assessment Safety Assessment (Adverse Events) Follow_up->Safety_Assessment Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Psoriasis Clinical Trial Workflow.

References

Psora-4 as a Tool Compound for Kv1.3 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for the validation of novel therapeutic targets. This guide provides a comprehensive comparison of Psora-4 with other notable Kv1.3 channel inhibitors, offering a data-driven resource for informed decision-making in Kv1.3-related research.

The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its preferential expression on activated effector memory T cells (TEM), which are key drivers of inflammation in these conditions, makes it an attractive target for selective immunosuppression. This compound, a 5-phenylalkoxypsoralen derivative, is a potent blocker of the Kv1.3 channel and has been widely used as a tool compound to probe the function of this channel in various disease models.

This guide will objectively compare this compound's performance against two other well-characterized Kv1.3 inhibitors: PAP-1, another small molecule, and ShK-186 (Dalazatide), a peptide inhibitor. The comparison will be based on their potency, selectivity, and reported effects in preclinical studies, with supporting experimental data and protocols.

Comparative Analysis of Kv1.3 Inhibitors

The efficacy of a tool compound is primarily determined by its potency and selectivity for the target. The following tables summarize the key quantitative data for this compound and its alternatives.

Compound Type Potency on Kv1.3 (IC50/EC50) Cell Type Reference
This compoundSmall Molecule3 nM (EC50)Human T lymphocytes[1]
PAP-1Small Molecule2 nM (EC50)L929 cells[2][3]
ShK-186 (Dalazatide)Peptide65 ± 5 pM (Kd)Ova-specific GFP+ effector memory T (Tem) cells[4]
ShK-186 (Dalazatide)Peptide69 pM (IC50)Not specified[5]

Table 1: Potency of Kv1.3 Inhibitors. This table compares the reported potency of this compound, PAP-1, and ShK-186 in blocking the Kv1.3 channel.

Compound Selectivity over Kv1.1 Selectivity over Kv1.2 Selectivity over Kv1.4 Selectivity over Kv1.5 Selectivity over Kv1.7 Reference
This compound>17-fold>17-fold>70-fold~2.6-fold (IC50 = 7.7 nM)>70-fold[1]
PAP-133 to 125-fold33 to 125-fold33 to 125-fold23-fold33 to 125-fold[2]
ShK-186 (Dalazatide)>100-foldNot specifiedNot specifiedNot specifiedNot specified[5][6]

Table 2: Selectivity Profile of Kv1.3 Inhibitors. This table highlights the selectivity of each compound for Kv1.3 over other closely related Kv1 family members.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are methodologies for key experiments cited in the validation of these Kv1.3 inhibitors.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the potency and kinetics of ion channel blockers.

Objective: To determine the concentration-dependent inhibition of Kv1.3 channels by the test compound.

Cell Preparation:

  • Use a stable cell line expressing the human Kv1.3 channel (e.g., Ltk- cells or CHO cells).

  • Culture cells to 70-80% confluency.

  • Dissociate cells using a non-enzymatic cell dissociation solution.

  • Plate cells on glass coverslips for recording.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH 7.2 with KOH).[7]

Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps to +40 mV for 200 ms.[7][8]

  • Apply pulses at regular intervals (e.g., every 15 or 30 seconds) to monitor current amplitude.[3][7]

  • After obtaining a stable baseline current, perfuse the test compound at increasing concentrations.

  • For use-dependent blockers like this compound and PAP-1, which preferentially bind to the C-type inactivated state, a longer pulse duration (e.g., 2 seconds) may be necessary to maximize channel inactivation and observe the full blocking effect.[1][2][3]

Data Analysis:

  • Measure the peak current amplitude at each concentration after steady-state block is achieved.

  • Plot the percentage of current inhibition against the compound concentration.

  • Fit the data to the Hill equation to determine the EC50 or IC50 value.

T-Cell Proliferation Assay

This assay assesses the functional consequence of Kv1.3 blockade on the proliferation of T lymphocytes.

Objective: To measure the inhibitory effect of the compound on the proliferation of activated T cells.

Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • To study effector memory T cells (TEM), these cells can be further isolated or expanded from the PBMC pool.

  • Alternatively, use established T-cell lines (e.g., Jurkat cells).

Assay Protocol:

  • Seed cells in a 96-well plate at a density of 1-2 x 105 cells per well.

  • Pre-incubate the cells with various concentrations of the test compound for 30 minutes.[7]

  • Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA) (1 µg/mL) or concanavalin A, or with specific antigens in the presence of antigen-presenting cells.[7]

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell proliferation using a standard method, such as:

    • 3H-thymidine incorporation: Pulse cells with 3H-thymidine for the final 18 hours of incubation and measure radioactivity.

    • CFSE or BrdU staining: Stain cells with a proliferation-tracking dye and analyze by flow cytometry.

Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the EC50 value.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Kv1_3_Signaling_Pathway TCR TCR Activation Ca_influx Ca2+ Influx TCR->Ca_influx Kv1_3_opening Kv1.3 Opening Ca_influx->Kv1_3_opening NFAT_activation NFAT Activation Ca_influx->NFAT_activation Membrane_hyperpolarization Membrane Hyperpolarization Kv1_3_opening->Membrane_hyperpolarization Membrane_hyperpolarization->Ca_influx Maintains driving force Gene_transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_transcription T_cell_proliferation T-Cell Proliferation Gene_transcription->T_cell_proliferation Psora_4 This compound / PAP-1 / ShK-186 Psora_4->Kv1_3_opening Blockade

Caption: Role of Kv1.3 in T-cell activation and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation patch_clamp Whole-Cell Patch Clamp (Potency & Selectivity) proliferation_assay T-Cell Proliferation Assay (Functional Effect) patch_clamp->proliferation_assay dth_model Delayed-Type Hypersensitivity (DTH) Model proliferation_assay->dth_model eaa_model Experimental Autoimmune Encephalomyelitis (EAE) Model dth_model->eaa_model compound_selection Compound Selection (this compound, PAP-1, ShK-186) compound_selection->patch_clamp

Caption: General workflow for validating a Kv1.3 inhibitor.

Conclusion

This compound is a potent and well-characterized small-molecule inhibitor of the Kv1.3 channel. Its nanomolar potency and good selectivity over many other potassium channels have established it as a valuable tool compound for investigating the physiological and pathological roles of Kv1.3.

When compared to its alternatives, the following points should be considered:

  • PAP-1 offers a similar potency to this compound but exhibits improved selectivity over the Kv1.5 channel, which can be an important consideration in studies where off-target effects on cardiac tissue are a concern.[9]

  • ShK-186 (Dalazatide) , as a peptide, demonstrates exceptionally high potency (in the picomolar range) and superior selectivity for Kv1.3 over Kv1.1.[4][5][6] However, its peptide nature may present different pharmacokinetic and delivery challenges compared to small molecules like this compound and PAP-1.

The choice of the most appropriate tool compound will ultimately depend on the specific experimental context, including the required level of selectivity, the desired route of administration in in-vivo studies, and the specific cell types or tissues being investigated. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their Kv1.3-focused research endeavors.

References

Comparative Safety Profiles of Kv1.3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of four key Kv1.3 inhibitors: Dalazatide, si-544, Margatoxin, and PAP-1. The information is supported by preclinical and clinical data, with detailed experimental methodologies and visual aids to facilitate understanding.

The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for a range of autoimmune diseases due to its critical role in the activation and proliferation of effector memory T-cells.[1][2][3] Consequently, the development of selective Kv1.3 inhibitors is an active area of research. However, ensuring the safety of these potential therapeutics is paramount. This guide delves into the comparative safety profiles of four notable Kv1.3 inhibitors, presenting key data in a structured format to aid in the evaluation and selection of compounds for further investigation.

Executive Summary of Comparative Safety

The safety of a Kv1.3 inhibitor is intrinsically linked to its selectivity. Off-target effects on other potassium channels, such as Kv1.1, Kv1.2, and Kv1.5, which are found in the nervous system and cardiac tissue, can lead to significant adverse events.[2] The following table summarizes the key safety and selectivity data for Dalazatide, si-544, Margatoxin, and PAP-1.

InhibitorTypeDevelopment StageKey Safety FindingsOn-Target Activity (Kv1.3)Off-Target Activity (Selectivity)
Dalazatide (ShK-186) PeptidePhase 2 Clinical TrialsGenerally well-tolerated. Most common adverse events are mild and transient hypoesthesia and paresthesia.[1] No serious adverse events reported in Phase 1b trials.[1]Kd: ~10 pM>100-fold selective over Kv1.1; >1000-fold over Kv1.6.
si-544 PeptidePhase 1b Clinical TrialWell-tolerated with no serious adverse events, dose-limiting toxicities, or safety signals observed.[3][4]IC50: picomolar range[5][6]Stated to have no binding to cardiovascular ion channels Kv1.5 and hERG, and neuronal Kv1.1 and Kv1.2 channels.[5]
Margatoxin Peptide ToxinPreclinicalNon-selective, inhibiting Kv1.2 with similar affinity to Kv1.3.[7] Can cause skin and respiratory tract irritation.[8] In animals, high doses can lead to transient hyperactivity, potentially due to effects on Kv1.1 and Kv1.2 in the brain.[8]Kd: 11.7 pM[7]Non-selective: Kd for Kv1.2 is 6.4 pM; Kd for Kv1.1 is 4.2 nM.[7]
PAP-1 Small MoleculePreclinical23-fold selective over Kv1.5 and >500-fold selective over hERG. No cytotoxic or phototoxic effects reported in preclinical studies.[9]IC50: 2 nM[9]23-fold selective over Kv1.5; 33- to 125-fold selective over other Kv1-family channels.[9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Kv1.3 signaling pathway in T-cell activation and a typical experimental workflow for assessing inhibitor selectivity.

Kv1_3_Signaling_Pathway cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation CD28 CD28 CD28->PLCg Kv1_3 Kv1.3 Channel Ca_cyto Ca²⁺ (Cytosol) Kv1_3->Ca_cyto Maintains Membrane Potential for Ca²⁺ Influx CRAC CRAC Channel CRAC->Ca_cyto Ca²⁺ Influx IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription

Kv1.3 signaling pathway in T-cell activation.

Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow: Assessing Kv1.3 Inhibitor Selectivity start Start: Kv1.3 Inhibitor Candidate patch_clamp Whole-Cell Patch Clamp Electrophysiology start->patch_clamp dose_response Generate Dose-Response Curves patch_clamp->dose_response cell_lines Stable cell lines expressing: - Kv1.3 (target) - Kv1.1, Kv1.2, Kv1.5, hERG (off-targets) cell_lines->patch_clamp ic50 Calculate IC50 Values dose_response->ic50 selectivity Determine Selectivity Ratios (IC50 off-target / IC50 Kv1.3) ic50->selectivity end End: Selectivity Profile selectivity->end

Workflow for assessing Kv1.3 inhibitor selectivity.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol is essential for determining the potency and selectivity of Kv1.3 inhibitors.

Objective: To measure the concentration-dependent inhibition of Kv1.3 and other potassium channels by a test compound and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Stable cell lines (e.g., HEK293 or CHO) expressing the human Kv1.3 channel and off-target channels (e.g., Kv1.1, Kv1.2, Kv1.5, hERG).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Test compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture the stable cell lines to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in the extracellular solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) between the patch pipette and a single cell. Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of the test compound. Allow the current to reach a steady-state at each concentration.

  • Data Acquisition and Analysis: Record the peak outward current at each compound concentration. Normalize the current to the control (before compound application). Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

  • Selectivity Assessment: Repeat the procedure for each off-target channel to determine their respective IC50 values. Calculate the selectivity ratio by dividing the IC50 for the off-target channel by the IC50 for Kv1.3.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay assesses the immunosuppressive activity of Kv1.3 inhibitors.

Objective: To measure the inhibition of T-cell proliferation in response to stimulation by a test compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

  • Test compound stock solution in DMSO.

  • Flow cytometer.

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs in PBS and stain with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with complete RPMI medium.

  • Cell Culture: Plate the CFSE-stained PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

  • T-Cell Stimulation: Stimulate the T-cells by adding a mitogen (e.g., PHA at 5 µg/mL) or by pre-coating the wells with anti-CD3 and adding soluble anti-CD28 antibodies.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter. Measure the CFSE fluorescence intensity. As cells divide, the CFSE fluorescence is halved in each daughter cell generation, resulting in distinct peaks of decreasing fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells that have undergone division in each condition. Calculate the IC50 value for the inhibition of T-cell proliferation.

Automated Patch Clamp hERG Safety Assay

This high-throughput assay is crucial for assessing the risk of cardiac arrhythmia.

Objective: To determine the inhibitory effect of a test compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Materials:

  • Automated patch clamp system (e.g., QPatch, Patchliner).

  • Stable cell line (e.g., HEK293) expressing the hERG channel.

  • System-specific extracellular and intracellular solutions.

  • Test compound and positive control (e.g., Cisapride, E-4031) stock solutions in DMSO.

Procedure:

  • System Preparation: Prepare the automated patch clamp system according to the manufacturer's instructions, including priming with solutions and loading the cell suspension.

  • Cell Capture and Sealing: The system automatically captures single cells and forms gigaseals.

  • Whole-Cell Configuration: The system establishes the whole-cell configuration.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic hERG tail current.

  • Compound Application: The system applies a vehicle control followed by increasing concentrations of the test compound and a positive control.

  • Data Acquisition and Analysis: The system records the hERG tail current at each concentration. The data is analyzed to determine the percentage of inhibition and to calculate the IC50 value.

Conclusion

The development of selective Kv1.3 inhibitors holds great promise for the treatment of autoimmune diseases. This guide provides a comparative overview of the safety profiles of four key inhibitors, highlighting the importance of selectivity to minimize off-target effects. The provided experimental protocols offer a foundation for researchers to conduct their own safety and efficacy assessments. As the field progresses, continued focus on optimizing selectivity will be crucial for the successful clinical translation of this promising class of immunomodulators.

References

Safety Operating Guide

Proper Disposal of Psora-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential, step-by-step procedures for the safe and compliant disposal of Psora-4, a potent and selective inhibitor of the Kv1.3 potassium channel. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its high aquatic toxicity, this compound must not be disposed of down the drain or in regular trash.[1][2][3] Improper disposal poses a significant threat to the environment. All waste containing this compound must be treated as hazardous chemical waste.

Required Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Standard laboratory coat

  • Nitrile gloves

  • Protective eyewear (safety glasses or goggles)

Step-by-Step Disposal Procedure

The disposal of this compound, whether in solid form or in solution, must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.

Step 1: Waste Segregation Segregate all this compound waste from other laboratory waste streams.[4][5] This includes:

  • Unused or expired solid this compound.[6][7]

  • Solutions containing this compound (e.g., dissolved in DMSO).[6]

  • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

  • Contaminated PPE (gloves, absorbent pads).

Step 2: Waste Collection and Containment

  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container that is compatible with the waste type.[4][5][8] For solid waste, a securely sealed bag or container is appropriate. For liquid waste (e.g., this compound in DMSO), use a sealable chemical waste container, preferably plastic.[8] The original product container can be used if it is in good condition.[4]

  • Label the Container: Clearly label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" or "4-(4-phenylbutoxy)-7H-furo[3,2-g][2]benzopyran-7-one".

    • The specific hazards: "Toxic," "Aquatic Hazard."

    • The date waste was first added to the container.

    • The laboratory or principal investigator's name and contact information.

  • Keep the Container Closed: The waste container must be securely capped at all times, except when adding waste.[4][8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Ensure that this compound waste is stored separately from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][4]

Step 4: Arrange for Waste Pickup

  • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year), contact your institution's EHS office to schedule a hazardous waste pickup.[4][8]

  • Follow your institution's specific procedures for requesting a waste collection.

Disposal of Empty Containers Empty this compound containers may be disposed of in the regular trash only if all hazardous residues have been removed.[5] All labels must be defaced or removed before disposal.[9] If the container cannot be thoroughly cleaned, it must be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeSignal Word & Statement
Acute Toxicity, OralCategory 4Warning: H302 - Harmful if swallowed.
Acute Aquatic ToxicityCategory 1Warning: H400 - Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1Warning: H410 - Very toxic to aquatic life with long lasting effects.
Data sourced from the this compound Safety Data Sheet.[1]

Experimental Protocols and Workflows

Decontamination of Glassware

For non-disposable glassware contaminated with this compound, a triple rinse procedure is recommended before it can be returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).[6] Collect this first rinse as hazardous liquid waste.

  • Second and Third Rinses: Perform two additional rinses with the solvent. These rinses can also be collected as hazardous waste.

  • Final Wash: Proceed with a standard laboratory glassware washing protocol using soap and water.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Generate this compound Waste waste_type What type of waste? start->waste_type solid_waste Solid this compound or Contaminated Dry Goods waste_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Liquid waste_type->liquid_waste Liquid container Empty this compound Container waste_type->container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid cleanable Can it be triple-rinsed with no residue? container->cleanable store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa cleanable->collect_solid No dispose_trash Deface Label and Dispose in Regular Trash cleanable->dispose_trash Yes ehs_pickup Contact EHS for Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Psora-4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Psora-4 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Hazard Identification and Safety Data

This compound presents several health and environmental hazards that necessitate careful handling. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3]

Quantitative Safety and Physical Data:

ParameterValueSource
GHS Hazard Statements H302, H315, H319, H335, H410, H413[2][3]
Signal Word Warning[4]
CAS Number 724709-68-6[1][3]
Molecular Formula C21H18O4[3]
Molecular Weight 334.36 g/mol [3]
Form Crystalline solid
Solubility Soluble in DMSO (approx. 10 mg/ml)[5]
Storage Temperature -20°C[3][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye/Face Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a dust mask (e.g., N95) is necessary.

Safe Handling and Operational Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

Experimental Workflow for Safe Handling:

prep Preparation - Assemble all necessary PPE. - Verify fume hood is operational. - Prepare workspace with absorbent liner. weigh Weighing - Tare a clean, static-free weigh boat. - Carefully transfer the required amount of this compound. - Record the weight. prep->weigh Proceed to dissolve Dissolution - Add the appropriate solvent (e.g., DMSO) to the vessel. - Slowly add the weighed this compound to the solvent. - Mix gently until fully dissolved. weigh->dissolve Proceed to use Experimental Use - Handle the solution within the fume hood. - Avoid splashing or aerosol generation. - Keep the container closed when not in use. dissolve->use Proceed to cleanup Decontamination & Cleanup - Wipe down the work surface with an appropriate solvent. - Clean all used equipment thoroughly. use->cleanup After use disposal Waste Disposal - Dispose of all contaminated materials in a designated hazardous waste container. cleanup->disposal Finally

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure you are wearing all required PPE as detailed in Section 2.

    • Work in a well-ventilated area, preferably a chemical fume hood.[3]

    • Cover the work surface with an absorbent, disposable liner.

    • Have an emergency eye wash station and safety shower readily accessible.[3]

  • Weighing and Handling:

    • When handling the solid form, avoid creating dust.[3]

    • Use a micro-spatula for transferring the powder.

    • Close the container tightly after use.

  • Dissolving:

    • This compound is soluble in organic solvents such as DMSO.[5]

    • When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[5]

    • Add the solvent to the crystalline solid slowly to avoid splashing.

  • In Case of a Spill:

    • Evacuate the area if the spill is large or generates significant dust.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3][6]

    • Place the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[6] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Environmental Precautions: Do not allow this compound to enter drains or waterways.[3] Collect any spillage.[3] Disposal must be in accordance with all federal, state, and local regulations.[3][6]

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.